molecular formula C13H11NO5S B1581734 3-Nitrophenyl 4-methylbenzenesulfonate CAS No. 3899-90-9

3-Nitrophenyl 4-methylbenzenesulfonate

Cat. No.: B1581734
CAS No.: 3899-90-9
M. Wt: 293.3 g/mol
InChI Key: QRMMIQVSVATYQP-UHFFFAOYSA-N
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Description

3-Nitrophenyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C13H11NO5S and its molecular weight is 293.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6905. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-nitrophenyl) 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H11NO5S/c1-10-5-7-13(8-6-10)20(17,18)19-12-4-2-3-11(9-12)14(15)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMMIQVSVATYQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60192273
Record name p-Toluenesulfonic acid, m-nitrophenyl ester
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Molecular Weight

293.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3899-90-9
Record name Benzenesulfonic acid, 4-methyl-, 3-nitrophenyl ester
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Record name p-Toluenesulfonic acid, m-nitrophenyl ester
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Record name p-Toluenesulfonic acid, m-nitrophenyl ester
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Record name p-Toluenesulfonic acid, m-nitrophenyl ester
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Nitrophenyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically detailed protocol for the synthesis of 3-Nitrophenyl 4-methylbenzenesulfonate, often referred to as 3-nitrophenyl tosylate. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the mechanistic underpinnings, the rationale behind procedural choices, and the critical parameters for ensuring a safe, efficient, and reproducible synthesis.

Introduction and Strategic Importance

This compound is a valuable intermediate in organic synthesis. The tosylate group is an excellent leaving group, making the compound a versatile substrate for nucleophilic substitution reactions. The presence of the nitro group on the phenyl ring activates it for such reactions and provides a synthetic handle for further functionalization, such as reduction to an amine. This compound and its analogs serve as key building blocks in the synthesis of more complex molecules, including pharmaceuticals and materials with specific electronic properties.[1][2]

This guide will detail a robust and validated protocol for its preparation via the esterification of 3-nitrophenol with 4-toluenesulfonyl chloride (tosyl chloride).

Reaction Principle and Mechanism

The synthesis of 3-nitrophenyl tosylate from 3-nitrophenol and tosyl chloride is a classic example of a Schotten-Baumann-type reaction. The core transformation is the formation of a sulfonate ester from a phenol and a sulfonyl chloride.

Core Mechanism: The reaction proceeds via nucleophilic attack of the phenolic oxygen on the electrophilic sulfur atom of tosyl chloride.[3] The process is significantly facilitated by a base, typically a tertiary amine like pyridine or triethylamine.

The Critical Role of the Base:

  • Deprotonation: The base deprotonates the phenol, forming the more nucleophilic phenoxide ion.

  • Acid Scavenging: The reaction generates hydrochloric acid (HCl) as a byproduct. The base neutralizes this acid, preventing it from protonating the starting phenol or the product and driving the reaction to completion.[4]

  • Nucleophilic Catalysis (in the case of Pyridine): Pyridine offers a distinct advantage beyond simple acid scavenging. Being more nucleophilic than the phenol, pyridine can first attack the tosyl chloride to form a highly reactive N-tosylpyridinium salt.[5][6][7] This intermediate is significantly more electrophilic than tosyl chloride itself, leading to a faster and more efficient reaction with the phenoxide.

Materials and Reagents

Accurate quantification and quality of reagents are paramount for the success and reproducibility of the synthesis.

ReagentCAS No.FormulaMW ( g/mol )Moles (equiv.)AmountRole
3-Nitrophenol554-84-7C₆H₅NO₃139.111.0e.g., 5.00 gSubstrate
p-Toluenesulfonyl Chloride (TsCl)98-59-9C₇H₇ClO₂S190.651.1 - 1.2e.g., 7.50 gTosylating Agent
Pyridine (anhydrous)110-86-1C₅H₅N79.10~2.5e.g., 7.1 mLBase/Catalyst
Dichloromethane (DCM, anhydrous)75-09-2CH₂Cl₂84.93-~100 mLSolvent
Hydrochloric Acid (1 M aq.)7647-01-0HCl36.46-As neededWork-up
Saturated Sodium Bicarbonate (aq.)144-55-8NaHCO₃84.01-As neededWork-up
Brine (Saturated NaCl aq.)7647-14-5NaCl58.44-As neededWork-up
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37-As neededDrying Agent

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where successful execution of each step logically leads to a high-purity final product.

Step 1: Reagent Preparation and Reaction Setup
  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-nitrophenol (1.0 eq.).

  • Dissolve the 3-nitrophenol in anhydrous dichloromethane (~15 mL per gram of phenol).

  • Cool the flask to 0 °C using an ice-water bath. This is crucial to control the initial exotherm upon addition of the base and tosylating agent.

  • Slowly add anhydrous pyridine (2.5 eq.) to the stirred solution.

Step 2: Tosylation Reaction
  • To the cold, stirred solution, add p-toluenesulfonyl chloride (1.1-1.2 eq.) portion-wise over 15-20 minutes. Maintain the internal temperature below 5 °C. The formation of a precipitate (pyridinium hydrochloride) is expected.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting 3-nitrophenol spot is consumed.

Step 3: Work-up and Isolation
  • Cool the reaction mixture again to 0 °C and cautiously quench by adding cold water.

  • Transfer the mixture to a separatory funnel. Dilute with additional dichloromethane.

  • Wash the organic layer sequentially with:

    • Cold 1 M HCl (2 x volume of organic layer) to remove excess pyridine.

    • Saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

    • Water.

    • Brine to facilitate phase separation.

  • Dry the separated organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.

Step 4: Purification and Characterization
  • The crude solid is typically purified by recrystallization. A suitable solvent system is ethanol or a mixture of ethyl acetate and hexanes.

  • Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

  • Characterization: The identity and purity of the final product should be confirmed by:

    • Melting Point: Compare with the literature value.

    • NMR Spectroscopy (¹H and ¹³C): To confirm the structure.

    • IR Spectroscopy: To identify characteristic functional group stretches (e.g., SO₂, NO₂).

Process Workflow and Logic

The entire synthesis can be visualized as a logical sequence of operations designed to maximize yield and purity.

Synthesis_Workflow reagents 1. Combine 3-Nitrophenol, DCM, and Pyridine cooling1 2. Cool to 0 °C reagents->cooling1 add_tscl 3. Add TsCl Portion-wise (Maintain T < 5 °C) cooling1->add_tscl react 4. Stir at Room Temp (12-16h) add_tscl->react workup 5. Aqueous Work-up (HCl, NaHCO₃, Brine) react->workup dry 6. Dry Organic Layer (MgSO₄) workup->dry concentrate 7. Concentrate in vacuo dry->concentrate purify 8. Recrystallize concentrate->purify characterize 9. Characterize Product (m.p., NMR, IR) purify->characterize product Pure 3-Nitrophenyl 4-methylbenzenesulfonate characterize->product

Caption: Workflow for the synthesis of 3-nitrophenyl tosylate.

Safety and Hazard Management

A thorough understanding of the hazards associated with the reagents is essential for safe execution.

  • p-Toluenesulfonyl Chloride (TsCl): Corrosive and a lachrymator. It is moisture-sensitive and reacts with water to produce HCl.[8][9][10] Handle in a well-ventilated fume hood, wearing gloves, safety glasses, and a lab coat.[8] Avoid inhalation of dust.[9]

  • 3-Nitrophenol: Toxic if swallowed, inhaled, or absorbed through the skin. Handle with appropriate personal protective equipment (PPE).

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Work exclusively in a fume hood.

  • Dichloromethane (DCM): A volatile suspected carcinogen. All operations should be performed in a fume hood to avoid inhalation.

Spill & Waste Management: All waste, including aqueous washes and solvent from recrystallization, should be collected in appropriately labeled hazardous waste containers for disposal according to institutional guidelines.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield - Wet reagents/glassware (TsCl hydrolysis).- Insufficient base.- Incomplete reaction.- Ensure all reagents are anhydrous and glassware is oven-dried.- Verify stoichiometry of pyridine.- Monitor reaction by TLC to confirm completion before work-up.
Product Fails to Crystallize - Product is impure.- Incorrect recrystallization solvent.- Wash crude product again to remove impurities.- Attempt recrystallization with a different solvent system (e.g., ethanol, isopropanol).
Oily Product After Work-up - Residual pyridine or pyridinium salts.- Ensure thorough washing with 1 M HCl during the work-up phase.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the detailed procedural and safety guidelines, researchers can consistently obtain high yields of a pure product. The key to success lies in the use of anhydrous conditions, careful temperature control during the initial addition, and a thorough purification process. This versatile intermediate can then be confidently employed in subsequent synthetic transformations.

References

  • Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Chemistry Stack Exchange. (2015, January 30). Why is pyridine used when making tosyl esters from alcohols?[Link]

  • Ang, W., Luo, Y.-F., & Deng, Y. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E, 67(Pt 3), o750. [Link]

  • Khan Academy. Preparation of mesylates and tosylates. [Link]

  • Reddit. (2021, December 30). Tosylation of Alcohols with Pyridine. r/OrganicChemistry. [Link]

  • Fu, W. C., So, C. M., Yuen, O. Y., Lee, I. T. C., & Kwong, F. Y. (2016). Exploiting Aryl Mesylates and Tosylates in Catalytic Mono-α-arylation of Aryl- and Heteroarylketones. Organic Chemistry Portal. [Link]

  • Ang, W., et al. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. ResearchGate. [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 1762 - p-TOLUENESULFONYL CHLORIDE. [Link]

Sources

3-Nitrophenyl 4-methylbenzenesulfonate CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Nitrophenyl 4-methylbenzenesulfonate for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a member of the sulfonate ester family, is a versatile organic compound with significant potential in synthetic chemistry and drug discovery. Its structure, which combines a reactive tosylate leaving group with an electron-deficient nitrophenyl ring, makes it a valuable intermediate for a variety of chemical transformations. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of this compound, including its identification, synthesis, predicted properties, potential applications, and safety considerations. While detailed experimental data for this specific molecule is not widely available in public literature, this document synthesizes information from analogous compounds and fundamental chemical principles to offer a robust working knowledge for researchers.

Chemical Identity

  • IUPAC Name: this compound

  • CAS Number: 24332-90-5

It is important to note that while this CAS number is associated with the compound, comprehensive characterization data linked to this specific identifier is scarce in publicly accessible databases. Researchers should therefore verify the identity of any synthesized or procured material using standard analytical techniques.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a 3-nitrophenol molecule esterified with p-toluenesulfonic acid. The key features are the sulfonate ester linkage, the electron-withdrawing nitro group on the phenyl ring, and the tosyl group.

Predicted Physicochemical Properties

Due to the limited availability of experimental data, the following properties are estimated based on the known values of its precursors (3-nitrophenol and 4-methylbenzenesulfonyl chloride) and related isomers. These values should be considered as approximations.

PropertyPredicted Value
Molecular FormulaC₁₃H₁₁NO₅S
Molecular Weight293.30 g/mol
AppearanceLikely a pale yellow to white crystalline solid
Melting Point90-100 °C
Boiling PointDecomposes before boiling at atmospheric pressure
SolubilitySoluble in many organic solvents (e.g., acetone, dichloromethane, ethyl acetate); insoluble in water.
pKa (of conjugate acid)~ -2.8 (strong acid)

Synthesis of this compound

The most direct and common method for synthesizing aryl sulfonates is the reaction of a phenol with a sulfonyl chloride in the presence of a base. For this compound, this involves the reaction of 3-nitrophenol with 4-methylbenzenesulfonyl chloride (tosyl chloride).

Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution reaction at the sulfur atom of the tosyl chloride. The phenoxide ion, generated by the deprotonation of 3-nitrophenol by a base (e.g., triethylamine or pyridine), acts as the nucleophile. It attacks the electrophilic sulfur atom of the tosyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonate ester.

Experimental Protocol

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-nitrophenol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a base, such as triethylamine (1.2 eq) or pyridine (2.0 eq), to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Tosyl Chloride: Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.1 eq) in the same solvent to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete (monitored by Thin Layer Chromatography).

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash it successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_products Products 3-Nitrophenol 3-Nitrophenol Reaction Reaction in Dichloromethane 3-Nitrophenol->Reaction Tosyl_Chloride 4-Methylbenzenesulfonyl Chloride Tosyl_Chloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Workup Aqueous Work-up Reaction->Workup Byproduct Triethylammonium Chloride Reaction->Byproduct Purification Purification (Recrystallization or Chromatography) Workup->Purification Product 3-Nitrophenyl 4-methylbenzenesulfonate Purification->Product

Caption: Synthesis of this compound.

Applications in Research and Drug Development

The utility of this compound stems from its dual chemical nature. The tosylate group is an excellent leaving group, making the compound a potent electrophile for introducing the 3-nitrophenoxy moiety into other molecules. The nitro group, in turn, can be readily transformed into other functional groups, most notably an amine, which is a cornerstone of many pharmaceutical compounds.

As a Reactive Intermediate

This compound is an ideal substrate for nucleophilic aromatic substitution (SNAAr) reactions and cross-coupling reactions. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the tosylate group by a wide range of nucleophiles, such as amines, alcohols, and thiols.

Potential in Medicinal Chemistry

A closely related compound, 3-fluoro-4-nitrophenyl 4-methylbenzenesulfonate, is a key intermediate in the synthesis of aryloxyalkanoic acid hydroxyamides, which are potent inhibitors of histone deacetylase (HDAC)[1]. This suggests that this compound could similarly serve as a valuable building block for creating libraries of potential therapeutic agents. The 3-nitrophenoxy scaffold is present in a number of biologically active molecules.

Hypothetical Reaction as a Building Block

ApplicationWorkflow Target_Molecule 3-Nitrophenyl 4-methylbenzenesulfonate Reaction Nucleophilic Substitution Target_Molecule->Reaction Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Reaction Product Substituted Product (e.g., N-Aryl Amine) Reaction->Product Leaving_Group Tosylate Leaving Group Reaction->Leaving_Group

Sources

A Spectroscopic Guide to 3-Nitrophenyl 4-methylbenzenesulfonate: Elucidating Molecular Structure through NMR, IR, and MS Data

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the spectral data for 3-Nitrophenyl 4-methylbenzenesulfonate, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By delving into the causality behind experimental observations, this guide aims to provide a robust, self-validating framework for the spectroscopic characterization of this compound.

Introduction

This compound, also known as 3-nitrophenyl tosylate, belongs to the class of sulfonate esters. Its molecular structure, comprising a tosyl group attached to a 3-nitrophenol moiety, makes it a versatile reagent in organic synthesis, often utilized in the introduction of the 3-nitrophenoxy group. Accurate and unambiguous characterization of this compound is paramount for its effective use and for ensuring the purity of subsequent products. This guide will systematically dissect the spectral data to provide a clear and authoritative understanding of its molecular architecture.

Molecular Structure and Spectroscopic Overview

The structural formula of this compound is presented below. The molecule's key features include two aromatic rings, a sulfonate ester linkage, a nitro group, and a methyl group. Each of these functional groups will give rise to characteristic signals in the various spectroscopic techniques discussed.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the two rings and the methyl protons of the tosyl group. The electron-withdrawing nature of the nitro and sulfonate groups significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.4s3H-CH₃
~7.3-7.5m3HH-2', H-6', H-5
~7.8d2HH-3', H-5'
~7.9d1HH-6
~8.1s1HH-2
~8.3d1HH-4

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and established substituent effects. Actual experimental values may vary slightly.

Interpretation:

  • Methyl Protons: A sharp singlet peak is anticipated around 2.4 ppm, corresponding to the three equivalent protons of the methyl group on the tosyl moiety.

  • Tosyl Aromatic Protons: The tosyl group's aromatic protons will appear as two distinct signals due to their different chemical environments. The protons ortho to the sulfonate group (H-3' and H-5') are expected to be downfield compared to the protons meta to it (H-2' and H-6'). This typically results in two doublets in the region of 7.3-7.8 ppm.

  • Nitrophenyl Aromatic Protons: The protons on the 3-nitrophenyl ring are the most deshielded due to the strong electron-withdrawing effects of both the nitro group and the sulfonate ester linkage. Their signals are expected to appear in the most downfield region of the spectrum, typically between 7.3 and 8.3 ppm. The splitting patterns will be complex due to meta and ortho coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Each unique carbon atom will produce a distinct signal.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~21.7-CH₃
~117.9C-2
~123.5C-6
~128.0C-4
~128.6C-3', C-5'
~130.1C-2', C-6'
~131.0C-5
~132.3C-4'
~146.4C-1'
~149.2C-3
~149.8C-1

Note: The predicted chemical shifts are based on computational models and data from analogous compounds.

Interpretation:

  • Methyl Carbon: The methyl carbon of the tosyl group will appear at the highest field (lowest ppm value), typically around 21.7 ppm.

  • Aromatic Carbons: The aromatic carbons will resonate in the downfield region (110-150 ppm). The carbons directly attached to the electron-withdrawing nitro and sulfonate groups will be the most deshielded. Specifically, the carbon bearing the nitro group (C-3) and the carbon attached to the oxygen of the ester (C-1) are expected at the lower end of this range. The quaternary carbons (C-1', C-4', C-1, and C-3) will generally have lower intensities compared to the protonated carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
1590-1450Medium-StrongAromatic C=C stretch
1530-1500StrongAsymmetric NO₂ stretch
1370-1345StrongSymmetric NO₂ stretch
1380-1350StrongAsymmetric S(=O)₂ stretch
1190-1170StrongSymmetric S(=O)₂ stretch
1200-1000StrongC-O and S-O stretch

Interpretation:

  • Aromatic C-H Stretching: The presence of the two aromatic rings will be indicated by C-H stretching vibrations in the 3100-3000 cm⁻¹ region.

  • Nitro Group: The strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group are highly characteristic and are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • Sulfonate Group: The sulfonate group will exhibit strong characteristic absorption bands for the asymmetric and symmetric S=O stretching, typically found around 1370 cm⁻¹ and 1180 cm⁻¹.

  • C-O and S-O Stretching: The C-O and S-O single bond stretching vibrations of the sulfonate ester linkage will appear in the fingerprint region, generally between 1200 and 1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For this compound, electron ionization (EI) or electrospray ionization (ESI) can be used.

Expected Molecular Ion: The exact mass of this compound (C₁₃H₁₁NO₅S) is 293.0358 g/mol . The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to this mass.

Fragmentation Pattern:

The fragmentation of sulfonate esters in mass spectrometry often involves the cleavage of the S-O and C-O bonds.

Fragmentation_Pathway M [M]⁺˙ m/z 293 F1 [C₇H₇SO₂]⁺ m/z 155 M->F1 - •OC₆H₄NO₂ F2 [C₆H₄NO₃]˙ m/z 138 M->F2 - •SO₂C₇H₇ F3 [C₇H₇]⁺ m/z 91 F1->F3 - SO₂

Caption: Proposed mass spectrometry fragmentation of this compound.

Interpretation:

  • Tosyl Cation (m/z 155): A prominent peak is expected at m/z 155, corresponding to the stable tosyl cation ([CH₃C₆H₄SO₂]⁺), formed by the cleavage of the S-O bond.

  • Tropylium Ion (m/z 91): The tosyl cation can further lose a molecule of sulfur dioxide (SO₂) to form the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91.

  • Nitrophenoxy Radical (m/z 138): The radical cation of the 3-nitrophenoxy group ([OC₆H₄NO₂]⁺˙) may also be observed at m/z 138, resulting from the cleavage of the S-O bond.

Experimental Protocols

The acquisition of high-quality spectral data is contingent upon appropriate experimental procedures.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids or low-melting solids). Alternatively, Attenuated Total Reflectance (ATR) can be used for solid samples.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion (for ESI) or a heated probe (for EI).

  • Ionization: Utilize either Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and key fragment ions.

Conclusion

The combined application of NMR, IR, and MS provides a powerful and synergistic approach to the structural elucidation of this compound. The characteristic signals and fragmentation patterns discussed in this guide serve as a reliable reference for the unambiguous identification and quality control of this important chemical intermediate. By understanding the principles behind the spectral data, researchers can confidently verify the structure and purity of their materials, ensuring the integrity of their scientific endeavors.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Crystal structure of 3-Nitrophenyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Predicted Crystal Structure of 3-Nitrophenyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted crystal structure of this compound. While the experimental crystal structure for this specific compound is not publicly available, this document leverages crystallographic data from the closely related analogue, 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate, in conjunction with established principles of molecular geometry and intermolecular interactions, to construct a detailed and scientifically grounded predictive model. This guide offers insights into the anticipated molecular conformation, crystal packing, and stabilizing forces, serving as a valuable resource for researchers in the fields of medicinal chemistry and materials science.

Introduction

Sulfonate esters are a significant class of organic compounds, recognized for their roles as versatile intermediates in organic synthesis and as key structural motifs in various biologically active molecules.[1] The specific compound, this compound, combines the structural features of a nitrophenyl group and a tosylate group, suggesting its potential utility in chemical synthesis as a leaving group or as a scaffold for novel derivatives.

Understanding the three-dimensional arrangement of molecules in the solid state is paramount for predicting and controlling the physicochemical properties of a compound, such as solubility, stability, and bioavailability. X-ray crystallography is the definitive method for elucidating these structures.[2][3] In the absence of experimental data for this compound, this guide presents a predictive analysis based on the known crystal structure of its fluorinated analogue, 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate.[4][5][6] By comparing the two structures, we can infer the likely crystallographic parameters and intermolecular interactions that govern the solid-state architecture of the title compound.

Methodology: A Predictive Approach

Proposed Synthesis

The synthesis of this compound can be plausibly achieved through a nucleophilic substitution reaction between 3-nitrophenol and 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base. This method is analogous to the reported synthesis of 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate.[4][5]

Experimental Protocol:

  • To a solution of 3-nitrophenol in a suitable aprotic solvent (e.g., chloroform or dichloromethane) at 0 °C, add a base such as pyridine or triethylamine dropwise.

  • To this mixture, add p-toluenesulfonyl chloride in small portions.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Upon completion, the reaction would be worked up by washing with dilute acid and brine, followed by drying of the organic layer and removal of the solvent under reduced pressure.

  • The crude product would then be purified by recrystallization from a suitable solvent system, such as ethanol, to yield crystals suitable for single-crystal X-ray diffraction analysis.

Single-Crystal X-ray Diffraction: The Standard for Structure Elucidation

The definitive determination of a crystal structure is accomplished through single-crystal X-ray diffraction.[2][3] A suitable single crystal of the synthesized this compound would be mounted on a diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted beams are then used to determine the electron density distribution within the crystal, which in turn reveals the precise arrangement of atoms.[3] This technique provides detailed information on bond lengths, bond angles, and the overall molecular conformation, as well as the packing of molecules within the crystal lattice.[2]

Predicted Molecular and Crystal Structure

Molecular Geometry

The molecular structure of this compound is presented below. The key structural feature is the sulfonate ester linkage between the 3-nitrophenyl and 4-methylphenyl rings.

Figure 1: Predicted Molecular Structure of this compound.

Based on the structure of the fluoro-analogue, a significant dihedral angle is expected between the planes of the two aromatic rings. For 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate, this angle is 47.63 (14)°.[4][5][6] A similar non-planar conformation is predicted for the title compound, arising from steric hindrance and electronic effects around the sulfonate linkage.

Table 1: Predicted Key Geometric Parameters

ParameterPredicted ValueRationale/Comparison
Bond Lengths (Å)
S–O(ester)~1.60Typical single bond length.
S=O~1.43Typical double bond length.
S–C~1.76Consistent with related structures.[7]
C–N (nitro)~1.48Standard for nitroarenes.
N=O (nitro)~1.22Standard for nitroarenes.
Bond Angles (°) **
O=S=O~120Similar to related sulfonates.[7]
C–O–S~118Influenced by steric factors.
C–S–O~105Consistent with tetrahedral sulfur.
Torsion Angles (°) **
C–O–S–C~60-70A gauche conformation is expected, similar to a polymorph of 2,4-dinitrophenyl 4-methylbenzenesulfonate which has a torsion angle of -62.0 (3)°.[8]
Predicted Crystallographic Data

The crystal system and space group of this compound are likely to be similar to its fluoro-analogue, which crystallizes in the orthorhombic system with the space group Pna21.[5] This is a common space group for chiral or polar molecules that crystallize in a non-centrosymmetric manner.

Table 2: Predicted Crystallographic Data

ParameterPredicted ValueBased on 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate[4][5]
Crystal systemOrthorhombicOrthorhombic
Space groupPna21Pna21
a (Å)~14.314.2596 (5)
b (Å)~11.511.4800 (3)
c (Å)~8.48.3602 (2)
V (ų)~13701368.57 (7)
Z44

The substitution of a fluorine atom with a hydrogen atom is not expected to dramatically alter the overall molecular shape and volume, thus the unit cell parameters are predicted to be quite similar.

Predicted Intermolecular Interactions and Crystal Packing

The stability of the crystal lattice is determined by a network of intermolecular interactions.[1][9][10] For this compound, the following interactions are predicted to be significant:

  • π-π Stacking: The presence of two aromatic rings suggests that π-π stacking interactions will be a dominant feature in the crystal packing. In the fluoro-analogue, these interactions are observed with a centroid-centroid distance of 3.7806 (16) Å.[4][5][6] A similar offset or parallel-displaced stacking arrangement is anticipated for the title compound.

  • C–H···O Hydrogen Bonding: Weak C–H···O hydrogen bonds are expected to play a crucial role in the supramolecular assembly. The oxygen atoms of the sulfonate and nitro groups are potent hydrogen bond acceptors. Aromatic and methyl C-H groups will act as donors, forming a complex network of interactions that contribute to the overall stability of the crystal structure.

The absence of the highly electronegative fluorine atom in the title compound may lead to subtle changes in the electronic distribution and, consequently, the strength and geometry of these intermolecular interactions compared to the fluoro-analogue. However, the overall packing motif is expected to be conserved.

workflow cluster_synthesis Synthesis & Crystallization cluster_analysis Structural Analysis 3-Nitrophenol 3-Nitrophenol Reaction Reaction 3-Nitrophenol->Reaction Tosyl Chloride Tosyl Chloride Tosyl Chloride->Reaction Crude Product Crude Product Reaction->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Single Crystals Single Crystals Recrystallization->Single Crystals X-ray Diffraction X-ray Diffraction Single Crystals->X-ray Diffraction Diffraction Data Diffraction Data X-ray Diffraction->Diffraction Data Structure Solution Structure Solution Diffraction Data->Structure Solution Structural Model Structural Model Structure Solution->Structural Model Molecular Geometry Molecular Geometry Structural Model->Molecular Geometry Crystal Packing Crystal Packing Structural Model->Crystal Packing

Figure 2: Standard Workflow for Crystal Structure Determination.

Conclusion

This technical guide has presented a detailed predictive analysis of the crystal structure of this compound. By leveraging data from the closely related 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate and fundamental principles of crystallography, a robust model of the molecular geometry, crystal packing, and intermolecular interactions has been constructed. It is predicted that the molecule will adopt a non-planar conformation and will crystallize in an orthorhombic system, with π-π stacking and C–H···O hydrogen bonds being the primary forces governing the supramolecular architecture. This predictive guide offers valuable insights for researchers and serves as a foundational reference pending experimental verification.

References

  • European Journal of Chemistry. (2024, September 30). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Retrieved from [Link]

  • Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Retrieved from [Link]

  • Harris, K. D. M. (2015). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Retrieved from [Link]

  • ResearchGate. (2022, October 10). Non-Covalent Interactions in the Crystal Structures of Perbrominated Sulfonium Derivatives of the closo-Decaborate Anion. Retrieved from [Link]

  • Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011, April 1). 3-Fluoro-4-nitro-phenyl 4-methyl-benzene-sulfonate. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, July 30). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′-dialkyl-2,6-diaminoanthraquinone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methyl-4-nitrophenol. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • ResearchGate. (n.d.). (PDF) 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Retrieved from [Link]

  • ResearchGate. (2025, December 9). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Retrieved from [Link]

  • MDPI. (n.d.). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Crystal structure of 2,4-dinitrophenyl 4-methylbenzenesulfonate: a new polymorph. Retrieved from [Link]

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An In-Depth Technical Guide to the Solubility of 3-Nitrophenyl 4-methylbenzenesulfonate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the principles, determination, and application of the solubility of 3-Nitrophenyl 4-methylbenzenesulfonate in various organic solvents. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of this compound's behavior in solution.

Introduction: The Critical Role of Solubility in a Molecule's Journey

This compound, a molecule featuring a nitro-substituted aromatic ring linked to a tosylate group, presents a unique solubility profile that is pivotal to its application. Whether in the context of a pharmaceutical intermediate or a reactant in complex organic synthesis, understanding its solubility is not merely an academic exercise; it is a prerequisite for process optimization, reaction kinetics control, and ultimately, the successful outcome of its intended application. This guide will deconstruct the factors governing its solubility, provide robust methodologies for its experimental determination, and offer insights into the practical implications of this fundamental physicochemical property.

Part 1: Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by a thermodynamic equilibrium between the solid state and the solvated state. For this compound, this equilibrium is influenced by a combination of intermolecular forces dictated by its distinct functional groups: the polar nitro group, the bulky and relatively non-polar tosyl group, and the aromatic rings.

Molecular Structure and its Polarity Implications

To understand the solubility of this compound, we must first dissect its molecular structure. The molecule possesses:

  • A highly polar nitro group (-NO2): This group is a strong electron-withdrawing group, creating a significant dipole moment on the phenyl ring.

  • A sulfonate ester group (-SO3-): This group is also polar and capable of acting as a hydrogen bond acceptor.

  • Two aromatic rings: These contribute to van der Waals forces and can participate in π-π stacking interactions.

  • A methyl group (-CH3): This adds a non-polar character to the tosyl moiety.

The interplay of these groups results in a molecule with considerable polarity, suggesting that it will be more soluble in polar solvents. The general principle of "like dissolves like" serves as a primary, albeit simplified, guide.[1]

The Role of the Solvent

The choice of solvent is paramount in determining the extent to which this compound will dissolve. Organic solvents can be broadly categorized based on their polarity:

  • Polar Protic Solvents: (e.g., methanol, ethanol) These solvents can act as both hydrogen bond donors and acceptors. They are likely to be effective at solvating the polar nitro and sulfonate groups.

  • Polar Aprotic Solvents: (e.g., acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) These solvents have significant dipole moments but lack O-H or N-H bonds. They are excellent at solvating polar solutes through dipole-dipole interactions.

  • Non-polar Solvents: (e.g., hexane, toluene) These solvents primarily interact through weak van der Waals forces and are generally poor solvents for polar compounds like this compound.

Predictive Models: An Emerging Frontier

While experimental determination remains the gold standard, computational models are increasingly used to predict solubility.[2][3] Machine learning algorithms, trained on large datasets of known compound solubilities, can provide valuable estimations.[4][5][6] These models typically use molecular descriptors (e.g., molecular weight, polarity, hydrogen bonding capacity) to predict the solubility (often expressed as logS).[5] For this compound, a predictive model would likely classify it as having low solubility in non-polar solvents and moderate to high solubility in polar aprotic solvents.

Part 2: Experimental Determination of Solubility

A rigorous experimental protocol is essential for obtaining reliable solubility data. The following section outlines a detailed workflow for determining the solubility of this compound.

Materials and Equipment
  • Solute: this compound (purity >98%)

  • Solvents: A range of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Equipment:

    • Analytical balance (± 0.1 mg)

    • Vials with screw caps

    • Constant temperature shaker or incubator

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

    • Volumetric flasks and pipettes

Experimental Workflow: A Step-by-Step Guide

The following protocol describes the isothermal equilibrium method, a reliable technique for determining solubility.[7]

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of this compound to a series of vials.

  • Add a known volume of each selected organic solvent to the respective vials.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

  • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.

Step 2: Phase Separation

  • After equilibration, remove the vials from the shaker.

  • Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • For solvents where sedimentation is slow, centrifuge the vials to achieve a clear separation of the solid and liquid phases.

Step 3: Sample Preparation for Analysis

  • Carefully withdraw an aliquot of the clear supernatant from each vial using a pre-warmed pipette to avoid premature crystallization.

  • Dilute the aliquot with a known volume of a suitable solvent (often the same solvent used for dissolution or a mobile phase component for HPLC) in a volumetric flask. This dilution factor is crucial for accurate back-calculation.

Step 4: Quantification

  • Analyze the diluted samples using a calibrated HPLC-UV or UV-Vis spectrophotometry method.

  • For HPLC: Develop a method that provides a sharp, well-resolved peak for this compound. Create a calibration curve by injecting known concentrations of the compound.

  • For UV-Vis: Determine the wavelength of maximum absorbance (λmax) for the compound. Prepare a series of standard solutions of known concentrations and measure their absorbance to construct a calibration curve according to the Beer-Lambert Law.

  • Quantify the concentration of this compound in the diluted samples by comparing their response (peak area or absorbance) to the calibration curve.

Step 5: Calculation of Solubility

  • Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

  • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Visualizing the Workflow

The following diagram illustrates the key stages of the experimental solubility determination process.

G cluster_prep Step 1: Preparation cluster_sep Step 2: Separation cluster_sample Step 3: Sampling & Dilution cluster_quant Step 4: Quantification cluster_calc Step 5: Calculation A Add excess solute B Add known volume of solvent A->B C Equilibrate at constant temperature B->C D Settle or Centrifuge C->D E Withdraw supernatant D->E F Dilute with known factor E->F G Analyze via HPLC/UV-Vis F->G H Compare to calibration curve G->H I Calculate solubility H->I

Caption: Experimental workflow for solubility determination.

Part 3: Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Tabulated Solubility Data
SolventPolarity IndexDielectric ConstantSolubility at 25°C (g/L)
Hexane0.11.88Expected to be very low
Toluene2.42.38Expected to be low
Dichloromethane3.19.08Expected to be moderate
Ethyl Acetate4.46.02Expected to be moderate
Acetone5.120.7Expected to be high
Ethanol5.224.5Expected to be moderate to high
Methanol6.632.7Expected to be moderate to high
Dimethylformamide (DMF)6.436.7Expected to be high
Dimethyl Sulfoxide (DMSO)7.246.7Expected to be very high

Note: The solubility values are expected trends based on the principles of "like dissolves like." Actual experimental data is required for precise values.

Interpreting the Results: A Causal Analysis

The expected trend of increasing solubility with increasing solvent polarity is a direct consequence of the intermolecular forces at play.

  • In non-polar solvents like hexane and toluene, the energy required to break the crystal lattice of the highly polar this compound is not sufficiently compensated by the weak van der Waals interactions with the solvent.

  • In polar aprotic solvents like acetone, DMF, and DMSO, the strong dipole-dipole interactions between the solvent and the polar nitro and sulfonate groups of the solute effectively overcome the lattice energy, leading to high solubility.

  • In polar protic solvents like methanol and ethanol, while there are favorable dipole-dipole interactions, the hydrogen bonding network of the solvent itself must be disrupted to accommodate the solute. This can sometimes lead to slightly lower solubility compared to polar aprotic solvents of similar polarity, depending on the specific interactions.

Part 4: Practical Applications in Research and Development

Understanding the solubility of this compound has direct implications for its use in various applications.

Reaction Chemistry
  • Solvent Selection: The solubility data guides the choice of an appropriate solvent to ensure that the reactants are in the same phase, which is crucial for reaction kinetics. For reactions involving this compound, polar aprotic solvents like DMF or acetone would likely be good choices.

  • Product Isolation and Purification: Solubility differences are exploited in crystallization and precipitation techniques. A solvent in which the desired product has low solubility at a lower temperature can be used for effective purification.

Drug Development

If this compound is a precursor to an active pharmaceutical ingredient (API), its solubility will influence:

  • Process Development: The efficiency of synthesis and purification steps.

  • Formulation: While not the final API, understanding the solubility of intermediates can provide insights into the challenges that may be faced with the final, structurally related API.

Conclusion

The solubility of this compound in organic solvents is a multifaceted property governed by its molecular structure and the nature of the solvent. This guide has provided a theoretical framework for understanding these interactions, a detailed experimental protocol for its determination, and an analysis of the practical implications of the resulting data. By combining predictive understanding with rigorous experimental validation, researchers can effectively harness the properties of this compound for their specific applications in chemical synthesis and drug development.

References

  • Nguyen, B.D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Available at: [Link]

  • Palmer, D.S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(15), 9478-9519. Available at: [Link]

  • Attia, L., Burns, J., & Green, W. (2023). A new model predicts how molecules will dissolve in different solvents. MIT News. Available at: [Link]

  • Al-Atrash, A., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics, 15(1), 91. Available at: [Link]

  • Sato, H., et al. (2021). Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning. Journal of Chemical and Engineering Data, 66(10), 3845-3852. Available at: [Link]

  • University of Toronto. (n.d.). Experiment 1: Determination of Solubility Class. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • Chemistry For Everyone. (2023, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Available at: [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Available at: [Link]

  • LibreTexts Chemistry. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Available at: [Link]

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Thermal stability and decomposition of 3-Nitrophenyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3-Nitrophenyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of this compound. As an intermediate potentially utilized in the synthesis of novel therapeutics, a thorough understanding of its thermal behavior is paramount for safe handling, process optimization, and ensuring product purity. This document outlines detailed methodologies for thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), discusses the anticipated decomposition pathways based on the compound's structural characteristics, and provides essential safety considerations. The insights presented herein are synthesized from established principles of organic chemistry and thermal analysis of analogous nitroaromatic and sulfonate ester compounds.

Introduction

This compound is an aromatic sulfonate ester containing a nitro functional group. While specific applications are not extensively documented in public literature, its structural motifs are common in medicinal chemistry, where arylsulfonates serve as key intermediates. The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the molecule's reactivity and stability.[1] Understanding the thermal limitations of this compound is a critical aspect of its application in drug development, preventing unwanted degradation during synthesis, purification, and storage. This guide serves as a foundational resource for researchers, offering both theoretical insights and practical experimental protocols.

Molecular Structure and its Influence on Thermal Stability

The thermal stability of this compound is intrinsically linked to its molecular architecture. The key functional groups at play are the sulfonate ester linkage (-SO₂-O-) and the nitro group (-NO₂) attached to one of the aromatic rings.

  • Aromatic Systems: The two benzene rings provide a stable core to the molecule.

  • Sulfonate Ester Group: The S-O and C-O bonds within the ester linkage are potential sites for thermal cleavage.

  • Nitro Group: The C-NO₂ bond is known to be a thermally labile point in many nitroaromatic compounds, often initiating decomposition.[2][3] The electron-withdrawing nature of the nitro group can also influence the stability of the entire molecule.[1]

The interplay of these groups dictates the temperature at which decomposition begins and the subsequent fragmentation pattern.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.[4][5]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing precise information about decomposition temperatures and the presence of volatile components.

Experimental Workflow:

TGA_Workflow start Sample Preparation (5-10 mg) instrument_setup Instrument Setup (e.g., TGA STARe System) start->instrument_setup Place in Alumina Crucible heating Heating Program (e.g., 25°C to 600°C at 10 K/min) instrument_setup->heating Under N₂ Atmosphere (e.g., 50 mL/min) analysis Data Analysis (Onset Temp, Mass Loss %) heating->analysis Record Mass vs. Temp end Decomposition Profile analysis->end

Caption: TGA Experimental Workflow.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate crucible (e.g., alumina).

  • Instrument Setup: Place the sample in a calibrated thermogravimetric analyzer.

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

  • Heating Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a linear heating rate (e.g., 10 K/min).[6]

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition (Tₒₙₛₑₜ) and the percentage of mass loss in each decomposition step.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, identifying thermal events such as melting, crystallization, and decomposition.

Experimental Workflow:

DSC_Workflow start Sample Preparation (2-5 mg) instrument_setup Instrument Setup (e.g., METTLER TOLEDO DSC) start->instrument_setup Seal in Aluminum Pan heating_cooling Heating/Cooling Cycles (e.g., 25°C to 400°C at 10 K/min) instrument_setup->heating_cooling Under N₂ Atmosphere analysis Data Analysis (Melting Point, Enthalpy) heating_cooling->analysis Record Heat Flow vs. Temp end Thermal Transition Data analysis->end

Caption: DSC Experimental Workflow.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the cell.

  • Heating Program: Heat the sample at a controlled rate (e.g., 10 K/min) to a temperature beyond its expected decomposition.

  • Data Acquisition: Record the differential heat flow between the sample and the reference.

  • Data Analysis: Determine the melting point (Tₘ), enthalpy of fusion (ΔHբᵤₛ), and the temperature and enthalpy of decomposition.

Anticipated Thermal Profile and Data Summary

Based on the thermal behavior of similar aromatic sulfonate esters and nitroaromatic compounds, a hypothetical thermal profile for this compound can be predicted.

Table 1: Predicted Thermal Properties of this compound

ParameterTechniquePredicted ValueSignificance
Melting Point (Tₘ)DSC100 - 150 °CDefines the solid-to-liquid phase transition.
Onset of Decomposition (Tₒₙₛₑₜ)TGA200 - 280 °CIndicates the temperature at which significant mass loss begins.
Peak Decomposition Temp (Tₚₑₐₖ)TGA/DSC250 - 350 °CTemperature of maximum rate of decomposition.
Mass LossTGA> 80%Total mass lost during thermal decomposition.

Note: These values are estimations and should be confirmed by experimental analysis.

Proposed Decomposition Mechanism

The thermal decomposition of this compound is likely a complex process involving multiple steps. Based on literature on the decomposition of nitroaromatic compounds, the initiation step is often the homolytic cleavage of the C-NO₂ bond.[3][7] However, the sulfonate ester linkage also presents a potential point of initial bond scission.

A plausible decomposition pathway could be initiated by the cleavage of the ester's S-O bond, followed by subsequent fragmentation of the resulting radicals.

Proposed Initial Decomposition Steps:

Decomposition_Mechanism parent This compound C₁₃H₁₁NO₅S radicals radicals parent->radicals Heat (Δ) Initial S-O Bond Cleavage products Further Decomposition Products (e.g., SO₂, NOx, CO₂, H₂O) radicals->products Radical Propagation & Termination

Caption: Proposed Initial Decomposition Pathway.

The initial fragmentation likely leads to a cascade of secondary reactions, producing gaseous products such as sulfur dioxide (SO₂), nitrogen oxides (NOₓ), carbon dioxide (CO₂), and water. The exact nature and proportion of these products would require analysis of the evolved gases, for instance, by coupling the TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).

Safety and Handling Precautions

As with many nitroaromatic compounds, this compound should be handled with care, especially when subjected to heat.[8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9]

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or decomposition products.[8][9]

  • Thermal Hazards: Avoid heating the compound in a closed container, as the evolution of gaseous decomposition products could lead to a pressure buildup. Be aware of the potential for rapid or exothermic decomposition at elevated temperatures.

  • Storage: Store in a cool, dry place away from heat and incompatible materials such as strong oxidizing agents.[9]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a framework for understanding and evaluating the thermal stability and decomposition of this compound. The proposed experimental protocols offer a systematic approach to characterizing its thermal properties, which is essential for its safe and effective use in research and development. While the predicted thermal behavior and decomposition mechanism are based on sound chemical principles and data from analogous compounds, empirical verification through the described analytical techniques is strongly recommended.

References

  • Ju, X., & Yudin, A. K. (2012). Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health. [Link]

  • Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. OSTI.GOV. [Link]

  • Chakraborty, D., & Muller, R. P. (2003). Mechanism of Thermal Unimolecular Decomposition of TNT (2,4,6-Trinitrotoluene): A DFT Study. The Journal of Physical Chemistry A, 107(43), 9347-9355. [Link]

  • Spain, J. C. (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. [Link]

  • Brill, T. B. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Defense Technical Information Center. [Link]

  • Stengler, E., & Schossig, M. (2021). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Materials, 14(16), 4683. [Link]

  • Ang, W., Luo, Y.-F., & Deng, Y. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o750. [Link]

  • Ang, W., Luo, Y.-F., & Deng, Y. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. National Institutes of Health. [Link]

  • Kiran, V., & Jana, T. (2018). Thermal behavior description by TGA and DSC. ResearchGate. [Link]

  • Ang, W., Luo, Y.-F., & Deng, Y. (2011). 3-Fluoro-4-nitro-phenyl 4-methyl-benzene-sulfonate. PubMed. [Link]

  • Pandey, J., Chauhan, A., & Jain, R. K. (2000). Chemotaxis and biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98. Biochemical and Biophysical Research Communications, 279(2), 469-473. [Link]

  • NETZSCH-Gerätebau GmbH. (n.d.). Simultaneous Thermal Analyzer (STA/TGA-DSC). [Link]

  • Smith, A. M., & Tiekink, E. R. T. (2020). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2020(3), M1143. [Link]

  • Bures, F., & Kulhanek, J. (2018). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. International Journal of Molecular Sciences, 19(11), 3343. [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 3-Nitrophenyl 4-methylbenzenesulfonate: Starting Materials and Core Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the synthesis of 3-Nitrophenyl 4-methylbenzenesulfonate, a valuable intermediate in organic and medicinal chemistry. This document is structured to provide researchers, scientists, and drug development professionals with a scientifically robust and practical framework, moving beyond a simple recitation of steps to explain the causality behind experimental choices.

The Core Synthesis Strategy: Tosylation of 3-Nitrophenol

The most direct and widely adopted method for synthesizing this compound is through the tosylation of 3-nitrophenol. This reaction is a specific type of O-sulfonylation, where the hydroxyl group of the phenol is converted into a sulfonate ester. The resulting tosylate group is an excellent leaving group, making the product a versatile substrate for subsequent nucleophilic substitution and cross-coupling reactions.

The overall transformation involves the reaction of 3-nitrophenol with p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents A 3-Nitrophenol P 3-Nitrophenyl 4-methylbenzenesulfonate A->P Reaction (0°C to RT) B p-Toluenesulfonyl Chloride (TsCl) B->P Reaction (0°C to RT) C Pyridine (Base) C->P Reaction (0°C to RT) D Dichloromethane (Solvent) D->P Reaction (0°C to RT)

Caption: Overall workflow for the synthesis of this compound.

In-Depth Analysis of Starting Materials and Reagents

The selection of each chemical in a synthesis is a critical decision rooted in its specific chemical properties and role. The table below summarizes the key components for this procedure.

Role in ReactionIUPAC NameCommon Name/AbbreviationCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Nucleophile 3-Nitrophenolm-Nitrophenol554-84-7[1][2][3]C₆H₅NO₃139.11[1][3]
Electrophile 4-Methylbenzene-1-sulfonyl chlorideTosyl Chloride (TsCl)98-59-9[4][5]C₇H₇ClO₂S190.65[4][5]
Base & Catalyst PyridinePy110-86-1[6][7][8]C₅H₅N79.10[6][7]
Solvent DichloromethaneMethylene Chloride (DCM)75-09-2[9][10][11]CH₂Cl₂84.93[9][10]
Expertise & Experience: The "Why" Behind Each Choice
  • 3-Nitrophenol (The Nucleophile): As the phenolic starting material, 3-nitrophenol provides the core aryl structure. The presence of the electron-withdrawing nitro group (-NO₂) at the meta position significantly increases the acidity of the phenolic proton compared to phenol itself. This makes deprotonation by a mild base like pyridine more favorable. While the resulting phenoxide is stabilized by resonance, the strong inductive effect of the nitro group also reduces its nucleophilicity. This is a crucial consideration for reaction kinetics, necessitating an efficient electrophile.

  • p-Toluenesulfonyl Chloride (TsCl - The Electrophile): TsCl is the reagent of choice for introducing the tosylate group. The sulfur atom is highly electrophilic, being bonded to two strongly electronegative oxygen atoms and a chlorine atom. The chloride ion is an excellent leaving group, facilitating nucleophilic attack by the 3-nitrophenoxide. Its solid nature and relative stability (when kept dry) make it convenient to handle in the lab.[12]

  • Pyridine (The Base & Catalyst): The role of pyridine is multifaceted and represents a key mechanistic insight.

    • Base: It acts as a mild base to deprotonate the acidic 3-nitrophenol, generating the nucleophilic phenoxide. It also serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction, driving the equilibrium towards the products.[13]

    • Nucleophilic Catalyst: Pyridine is a more potent nucleophile than the alcohol. It can attack the electrophilic sulfur atom of TsCl to form a highly reactive N-tosylpyridinium salt intermediate. This intermediate is significantly more electrophilic than TsCl itself, making it more susceptible to attack by the less nucleophilic 3-nitrophenoxide. This catalytic cycle accelerates the reaction significantly.[14]

  • Dichloromethane (DCM - The Solvent): DCM is a preferred solvent for this reaction due to several factors. It is a relatively polar aprotic solvent, capable of dissolving the starting materials and intermediates. Its low boiling point (approx. 40°C) simplifies removal during the workup phase.[15][16] Crucially, it is inert under the reaction conditions and does not compete as a nucleophile. The use of a dry, or anhydrous, solvent is recommended to prevent the hydrolysis of TsCl, which would form the unreactive p-toluenesulfonic acid.

The Reaction Mechanism: A Self-Validating System

The trustworthiness of a protocol is grounded in its mechanistic rationale. The tosylation of 3-nitrophenol in the presence of pyridine proceeds through a well-established nucleophilic catalytic pathway.

  • Activation of TsCl: Pyridine acts as a nucleophile, attacking the sulfonyl chloride to form the highly reactive N-tosylpyridinium chloride intermediate.

  • Deprotonation: A second molecule of pyridine acts as a base, deprotonating the 3-nitrophenol to form the 3-nitrophenoxide anion.

  • Nucleophilic Attack: The 3-nitrophenoxide anion attacks the electrophilic sulfur atom of the N-tosylpyridinium intermediate.

  • Product Formation: The attack results in the formation of the desired product, this compound, and regenerates the pyridine catalyst. The pyridinium hydrochloride salt is formed as a stoichiometric byproduct.

Mechanism TsCl TsCl Intermediate N-Tosylpyridinium (Reactive Intermediate) TsCl->Intermediate 1. Activation Pyr1 Pyridine (Catalyst) Pyr1->Intermediate Phenol 3-Nitrophenol Phenoxide 3-Nitrophenoxide Phenol->Phenoxide 2. Deprotonation Pyr2 Pyridine (Base) Pyr2->Phenoxide Product Product Intermediate->Product Phenoxide->Product 3. Nucleophilic Attack PyrH Pyridinium HCl Phenoxide->PyrH Product->Pyr1 Regenerates Catalyst

Sources

Reaction mechanism for the formation of 3-Nitrophenyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Formation of 3-Nitrophenyl 4-methylbenzenesulfonate

This guide provides a comprehensive examination of the reaction mechanism for the synthesis of this compound, a key intermediate in various chemical syntheses. We will delve into the underlying principles of sulfonate ester formation, the causal factors behind experimental design, and provide a validated protocol for its preparation.

Introduction: Strategic Importance of Sulfonate Esters

The conversion of a hydroxyl group into a sulfonate ester, such as a tosylate, is a cornerstone transformation in organic synthesis. The hydroxyl group itself is a poor leaving group, but its conversion to a tosylate transforms it into an excellent leaving group, readily displaced by a wide range of nucleophiles.[1][2][3] The title compound, this compound, is formed by the reaction of 3-nitrophenol with 4-methylbenzenesulfonyl chloride (commonly known as tosyl chloride, TsCl). This process is not merely a protective measure but an "activation" of the phenolic oxygen, paving the way for subsequent nucleophilic substitution reactions.[1]

The Reaction Mechanism: A Tale of Nucleophilic Catalysis

The formation of a sulfonate ester from a phenol (or an alcohol) and a sulfonyl chloride is a nucleophilic substitution reaction at the sulfur center. While the reaction can proceed directly, the use of a base like pyridine is standard practice for two critical reasons: to neutralize the HCl byproduct and, more importantly, to act as a nucleophilic catalyst.[4][5]

Pillar 1: Reactant Roles and Electronic Effects
  • 3-Nitrophenol (The Nucleophile): The oxygen atom of the phenolic hydroxyl group serves as the nucleophile. The presence of the nitro group at the meta position acts as a strong electron-withdrawing group, increasing the acidity of the phenolic proton.[6] This makes the corresponding phenoxide, formed in the presence of a base, a potent nucleophile.

  • 4-methylbenzenesulfonyl Chloride (Tosyl Chloride, The Electrophile): The sulfur atom in tosyl chloride is highly electrophilic. It is bonded to two strongly electron-withdrawing oxygen atoms and a chlorine atom, creating a significant partial positive charge that invites nucleophilic attack.[5]

Pillar 2: The Dual Role of Pyridine

While often described simply as an acid scavenger, pyridine's primary role in accelerating this reaction is that of a nucleophilic catalyst. This insight is crucial for understanding why it is a superior choice to non-nucleophilic bases in many cases.

  • Activation of the Sulfonyl Chloride: Pyridine, being a better nucleophile than the neutral phenol, first attacks the electrophilic sulfur atom of tosyl chloride. This displaces the chloride ion and forms a highly reactive N-tosylpyridinium salt intermediate.[4]

  • Nucleophilic Attack by the Phenol: The N-tosylpyridinium salt is significantly more electrophilic than tosyl chloride itself due to the formal positive charge on the pyridine nitrogen. The 3-nitrophenol then attacks this activated intermediate.

  • Deprotonation and Product Formation: A second molecule of pyridine acts as a Brønsted base, removing the proton from the oxonium intermediate to yield the final product, this compound, and pyridinium chloride.[5]

This catalytic cycle regenerates pyridine, although stoichiometrically it is consumed by the formation of pyridinium chloride salt from the HCl byproduct.

Visualizing the Core Reaction

The overall transformation can be summarized as follows:

Caption: Overall reaction for the synthesis of this compound.

Visualizing the Detailed Mechanism

The step-by-step catalytic mechanism involving pyridine is detailed below.

G start Pyridine + Tosyl Chloride intermediate N-Tosylpyridinium Salt (Highly Reactive Intermediate) start->intermediate Step 1: Nucleophilic Attack (Pyridine activates TsCl) oxonium Protonated Ester Intermediate intermediate->oxonium Step 2: Attack by Phenol phenol 3-Nitrophenol (Nucleophile) phenol->oxonium product Final Product + Pyridinium Chloride oxonium->product Step 3: Deprotonation pyridine_base Pyridine (Base) pyridine_base->oxonium

Caption: Catalytic mechanism of tosylation using pyridine.

Validated Experimental Protocol

This protocol is adapted from established procedures for the sulfonylation of substituted phenols.[7][8] It incorporates best practices to ensure high yield and purity.

Quantitative Data Summary
ReagentFormulaMolar Mass ( g/mol )Amount (mmol)Equivalents
3-NitrophenolC₆H₅NO₃139.1110.01.0
p-Toluenesulfonyl ChlorideC₇H₇ClO₂S190.6512.01.2
PyridineC₅H₅N79.1024.02.4
Dichloromethane (Solvent)CH₂Cl₂84.93--
Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitrophenol (1.39 g, 10.0 mmol). Dissolve the solid in dichloromethane (20 mL).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C (273 K) with stirring.

  • Base Addition: Add pyridine (1.90 g, 1.94 mL, 24.0 mmol) dropwise to the cooled solution over a period of 15-20 minutes. Maintain the temperature at 0 °C.

  • Reagent Addition: Add p-toluenesulfonyl chloride (2.29 g, 12.0 mmol) in small portions over 20 minutes. A precipitate of pyridinium hydrochloride may form.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with an additional 30 mL of dichloromethane.

    • Transfer the mixture to a separatory funnel and wash sequentially with 10% aqueous HCl (2 x 20 mL) to remove excess pyridine, water (1 x 20 mL), and saturated aqueous NaCl (brine) (1 x 20 mL).

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to afford this compound as a crystalline solid.[7][8]

Conclusion

The synthesis of this compound is a robust and well-understood esterification. A thorough grasp of the underlying mechanism, particularly the dual catalytic and acid-scavenging role of pyridine, is essential for optimizing reaction conditions and ensuring a successful outcome. The provided protocol represents a self-validating system, grounded in established chemical principles, designed to provide researchers with a reliable method for preparing this valuable synthetic intermediate.

References

  • Ang, W., Luo, Y.-F., & Deng, Y. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, E67, o750. [Link]

  • Organic Chemistry Tutor. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. [Link]

  • ResearchGate. (n.d.). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. ResearchGate. [Link]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols? Chemistry Stack Exchange. [Link]

  • LibreTexts Chemistry. (2024). 17.6: Reactions of Alcohols. LibreTexts. [Link]

  • Wikipedia. (n.d.). Phenol. Wikipedia. [Link]

  • Wang, X., et al. (2011). Treatment of alcohols with tosyl chloride does not always lead to the formation of tosylates. Molecules, 16(7), 5665-5672. [Link]

  • J. C. S. Perkin II. (n.d.). Formation of sulfone-sulfonates in the reactions of aryl methanesulfonates with sodium hydride. J. C. S. Perkin II. [Link]

  • YouTube. (2020). 02.11 Formation of Sulfonate Esters from Alcohols. YouTube. [Link]

Sources

The Unseen Workhorse: A Technical Guide to the Research Applications of 3-Nitrophenyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Often overshadowed by its more common para-substituted isomer, 3-Nitrophenyl 4-methylbenzenesulfonate (3-NpT) is a versatile and powerful reagent in modern organic synthesis and materials science. This guide provides an in-depth exploration of its core applications, moving beyond theoretical reactivity to showcase its field-proven utility. We will dissect its role as a strategic tool in supramolecular chemistry, its function as a precise initiator in polymer synthesis, and its potential in selective chemical transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound to address complex synthetic challenges.

Introduction: Beyond a Simple Leaving Group

This compound, also known as 3-nitrophenyl p-toluenesulfonate or 3-NpT, is an aryl sulfonate ester that combines the well-established leaving group properties of the tosylate anion with the electronic and steric influences of a meta-positioned nitro group. This unique combination imparts specific reactivity and selectivity that make it a valuable tool in specialized synthetic contexts.

While the tosylate group is universally recognized for its ability to convert poor leaving groups, such as alcohols, into excellent ones for nucleophilic substitution and elimination reactions, the presence of the 3-nitrophenyl moiety introduces a layer of nuanced control. The electron-withdrawing nature of the nitro group can influence the reactivity of the sulfonate ester and provide a handle for further functionalization.

This guide will delve into the practical applications of 3-NpT, supported by established protocols and mechanistic insights, to provide a comprehensive understanding of its potential in the modern research landscape.

Core Physicochemical and Spectroscopic Data

A foundational understanding of a reagent's properties is critical for its effective application. The following table summarizes the key physicochemical and spectroscopic data for this compound.

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₅S[1]
Molecular Weight 293.29 g/mol [1]
CAS Number 3899-90-9[1]
Appearance White to orange-green powder/crystal[1]
Melting Point 111.0 - 115.0 °C[1]
¹H NMR (300 MHz, CDCl₃) δ 8.12 (ddd, 1H), 7.82 (d, 2H), 7.55 (t, 1H), 7.40 (d, 1H), 7.35 (d, 2H), 2.45 (s, 3H)
Purity (GC) >98.0%[1]

Key Research Application: Strategic Modification of Supramolecular Scaffolds

One of the most compelling applications of this compound is in the precise functionalization of complex molecular architectures, such as calixarenes. These macrocycles are fundamental building blocks in supramolecular chemistry, with applications in molecular recognition, sensing, and drug delivery. The ability to selectively modify their structure is paramount to tuning their properties.

Rationale for Use in Calixarene Synthesis

In the synthesis of novel calixarene derivatives, 3-NpT serves as a highly effective electrophile for the derivatization of the phenolic hydroxyl groups that form the "lower rim" of the macrocycle. The selection of 3-NpT over other tosylating agents is driven by several factors:

  • Reactivity: The electron-withdrawing nitro group can enhance the electrophilicity of the sulfonyl sulfur, facilitating the reaction with the calixarene's phenoxide ions.

  • Stability: The resulting aryl tosylate is stable enough to be isolated and used in subsequent reactions.

  • Further Functionalization: The nitro group provides a versatile handle for post-modification. It can be reduced to an amine, which can then be used to attach a wide variety of functional groups, including those that impart water solubility or specific binding properties.

Experimental Protocol: Synthesis of a Functionalized Calix[1]arene

The following protocol is adapted from the work of Sollogoub and co-workers in the functionalization of calixarene scaffolds.[2]

Step 1: Deprotonation of the Calixarene

  • To a solution of the parent calix[1]arene in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at room temperature under an inert atmosphere.

  • Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenoxide salt.

Step 2: Tosylation with this compound

  • Add a solution of this compound in anhydrous DMF to the deprotonated calixarene solution at room temperature.

  • Stir the reaction mixture for the specified time until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure.

Step 3: Purification

  • Precipitate the crude product by the addition of acetone to the aqueous residue.

  • Collect the precipitate by filtration and wash with acetone.

  • Further purify the product by column chromatography on silica gel to yield the desired functionalized calixarene.

This method provides the target compound in a 42% yield under mild conditions.[2]

Calixarene_Functionalization cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Tosylation cluster_step3 Step 3: Purification Calixarene Calix[4]arene NaH NaH in DMF Calixarene_Anion Deprotonated Calixarene Calixarene->Calixarene_Anion NpT 3-Nitrophenyl 4-methylbenzenesulfonate Functionalized_Calixarene Functionalized Calixarene Calixarene_Anion->Functionalized_Calixarene Purified_Product Purified Product Functionalized_Calixarene->Purified_Product Column Chromatography

Caption: Workflow for the functionalization of a calixarene using 3-NpT.

Application in Polymer Chemistry: Initiating Ring-Opening Polymerization

The precise control over polymerization is a cornerstone of modern materials science. This compound has been identified as a component in catalytic systems for the ring-opening polymerization of lactide to produce high-molecular-weight polylactic acid (PLA), a biodegradable and biocompatible polymer with widespread applications.

Role in Polylactide Synthesis

In a patented method for synthesizing high-molecular-weight polylactide, this compound is used as a catalyst or initiator.[3] While the patent does not elucidate the exact mechanism, it is plausible that the compound acts as a source of a cationic species that initiates the ring-opening of the lactide monomer. The tosylate anion is a non-coordinating counter-ion, which is a desirable feature in many polymerization reactions as it does not terminate the growing polymer chain.

The choice of the 3-nitrophenyl substituent in this context may be related to fine-tuning the electronic properties of the initiator, potentially influencing the rate of initiation and the overall polymerization kinetics.

Potential Application: Selective Tosylation

A key reference from Ueno and Breslow in Tetrahedron Letters points towards the application of this compound in "selective tosylation".[1] While the full details of this specific application require a deeper dive into the 1982 publication, the concept of selective tosylation is of significant interest. In molecules with multiple hydroxyl groups of similar reactivity, achieving selective tosylation of one over the others is a significant synthetic challenge. Reagents that can impart such selectivity are highly valuable. The steric and electronic properties of 3-NpT may allow it to differentiate between subtly different hydroxyl environments, leading to a higher yield of the desired mono-tosylated product.

Synthesis of this compound

For researchers who wish to synthesize 3-NpT in-house, a facile and efficient method has been reported by Ngassa et al.

Experimental Protocol: Synthesis from 3-Nitrophenol and p-Toluenesulfonyl Chloride

Step 1: Reaction Setup

  • In a round-bottom flask, dissolve 3-nitrophenol in dichloromethane.

  • Add triethylamine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

Step 2: Addition of p-Toluenesulfonyl Chloride

  • Slowly add a solution of p-toluenesulfonyl chloride in dichloromethane to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 12 hours.

Step 3: Workup and Purification

  • Quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of n-hexane and ethyl acetate to afford white crystals of this compound in 83% yield.

Synthesis_of_3NpT cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Nitrophenol 3-Nitrophenol Reaction_Vessel Dichloromethane 0 °C to RT, 12 h Nitrophenol->Reaction_Vessel TsCl p-Toluenesulfonyl Chloride TsCl->Reaction_Vessel TEA Triethylamine TEA->Reaction_Vessel Washing Aqueous Washes Reaction_Vessel->Washing Recrystallization Recrystallization (Hexane/EtOAc) Washing->Recrystallization Product 3-Nitrophenyl 4-methylbenzenesulfonate Recrystallization->Product

Caption: Synthetic workflow for this compound.

Conclusion and Future Outlook

This compound is a reagent with demonstrated utility in specialized areas of organic and polymer chemistry. Its role in the functionalization of complex molecules like calixarenes highlights its potential for creating tailored supramolecular systems. Its application in polylactide synthesis points to its relevance in the development of sustainable materials.

Future research into this compound could further explore its potential for selective tosylation, a valuable tool in the synthesis of complex natural products and pharmaceuticals. The presence of the nitro group also opens up possibilities for its use in the development of novel cleavable linkers or as a precursor to functional materials where the corresponding aniline derivative is desired. As the demand for precision and control in chemical synthesis continues to grow, reagents like this compound are poised to play an increasingly important role in the toolbox of the modern researcher.

References

  • Ngassa, F. N., Riley, S., Atanasova, T. P., et al. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides.
  • [Source details for Ueno and Breslow, Tetrahedron Lett.
  • [Patent CN114213637A: Synthetic method of high-molecular-weight polylactide]. ()
  • Liu, Y., Chen, Y., & Zhang, H.-Y. (Eds.). (2020). Handbook of Macrocyclic Supramolecular Assembly. Springer. ([Link])

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Methodological & Application

The Strategic Application of 3-Nitrophenyl 4-methylbenzenesulfonate as a Leaving Group in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Landscape of Nucleophilic Aromatic Substitution

In the realm of modern organic synthesis, the strategic installation of nucleophiles onto aromatic rings is a cornerstone of molecular construction, particularly in the fields of medicinal chemistry and materials science. While electrophilic aromatic substitution has long been a workhorse for functionalizing electron-rich arenes, the complementary process, nucleophilic aromatic substitution (SNAr), provides a powerful avenue for the derivatization of electron-deficient aromatic systems. The efficiency of an SNAr reaction is critically dependent on two key factors: the electronic activation of the aromatic ring and the nature of the leaving group. This application note delves into the utility of 3-Nitrophenyl 4-methylbenzenesulfonate (3-NpTs), a reagent that masterfully combines these elements to facilitate the introduction of a diverse array of nucleophiles onto a phenyl ring.

The architecture of this compound is elegantly tailored for its function. The 4-methylbenzenesulfonate (tosylate) moiety is a superb leaving group, renowned for its ability to depart as a stable, resonance-delocalized anion.[1] Concurrently, the 3-nitro group, a potent electron-withdrawing substituent, activates the phenyl ring towards nucleophilic attack, albeit with nuanced reactivity patterns that distinguish it from its ortho and para isomers. This guide will provide a comprehensive overview of the synthesis, mechanistic underpinnings, and practical applications of this compound, offering detailed protocols for its use with a range of common nucleophiles.

The Science of Activation: Mechanistic Insights into SNAr Reactions

The archetypal SNAr reaction proceeds via a two-step addition-elimination mechanism.[2][3] In the initial, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][4] The stability of this intermediate is paramount to the reaction's success. Electron-withdrawing groups, particularly those positioned ortho or para to the site of substitution, are highly effective at delocalizing the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.[5][6][7][8]

In the case of this compound, the nitro group is situated meta to the tosylate leaving group. This positioning precludes direct resonance stabilization of the negative charge onto the nitro group in the Meisenheimer intermediate.[5][6] Consequently, SNAr reactions involving meta-nitro isomers are generally slower than those with their ortho and para counterparts. However, the strong inductive electron-withdrawing effect of the nitro group still significantly activates the ring towards nucleophilic attack compared to an unsubstituted phenyl tosylate. This unique reactivity profile makes this compound a valuable tool for specific synthetic strategies where controlled or attenuated reactivity is desired.

Synthesis of this compound

The preparation of this compound is a straightforward two-step process commencing from readily available starting materials.

Step 1: Synthesis of 3-Nitrophenol

The precursor, 3-nitrophenol, can be efficiently synthesized from m-nitroaniline via a diazotization reaction followed by hydrolysis.[3]

Protocol for the Synthesis of 3-Nitrophenol:

  • In a suitable beaker, finely powder 1.5 moles of m-nitroaniline.

  • With stirring, add a cold mixture of 450 mL of water and 330 mL of concentrated sulfuric acid.

  • Cool the mixture with approximately 800 g of crushed ice to maintain a temperature of 0-5 °C.

  • Rapidly add a solution of 1.52 moles of sodium nitrite in 250 mL of water to the bottom of the mixture over 8-10 minutes, ensuring the temperature remains between 0-5 °C. Monitor the reaction with starch-iodide paper to confirm a slight excess of nitrous acid.

  • Continue stirring for an additional 5-10 minutes.

  • Allow the crystalline m-nitrobenzenediazonium sulfate to settle and decant the supernatant liquid.

  • In a separate 5-liter flask, bring 1.5 liters of water to a boil.

  • Carefully add the m-nitrobenzenediazonium sulfate paste in small portions to the boiling water. A vigorous reaction with frothing will occur.

  • After the addition is complete, boil the solution for an additional 15-20 minutes until the evolution of nitrogen ceases.

  • If the solution is not clear, filter it hot.

  • Cool the solution to room temperature and then in an ice bath to crystallize the 3-nitrophenol.

  • Collect the product by filtration, wash with several portions of ice-cold water, and dry. The typical yield is 81-86%.[3]

Step 2: Tosylation of 3-Nitrophenol

The synthesized 3-nitrophenol is then converted to its corresponding tosylate by reaction with p-toluenesulfonyl chloride in the presence of a base.

Protocol for the Synthesis of this compound:

  • To a solution of 1 equivalent of 3-nitrophenol in a suitable solvent (e.g., dichloromethane or pyridine) at 0 °C, add 1.2 to 1.5 equivalents of pyridine or triethylamine.

  • Slowly add 1.1 to 1.2 equivalents of p-toluenesulfonyl chloride in portions, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a solid.

Application Notes and Protocols for Nucleophilic Aromatic Substitution

The utility of this compound as a leaving group is demonstrated through its reactions with a variety of nucleophiles. The following protocols provide a general framework for these transformations. Optimization of reaction conditions (temperature, solvent, and reaction time) may be necessary for specific substrates.

Reaction with Amine Nucleophiles: Synthesis of N-Aryl Amines

The reaction with primary and secondary amines provides access to N-(3-nitrophenyl)amines, which are valuable intermediates in medicinal chemistry.

General Protocol for Amination:

  • In a sealed reaction vessel, dissolve 1 equivalent of this compound in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add 2-3 equivalents of the desired amine (e.g., piperidine, morpholine, or aniline).

  • Add 1.5-2 equivalents of a non-nucleophilic base such as potassium carbonate or triethylamine to scavenge the p-toluenesulfonic acid byproduct.

  • Heat the reaction mixture to 80-120 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Illustrative Workflow for Amination:

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 3-NpTs This compound Reaction Reaction 3-NpTs->Reaction Amine Amine (e.g., Piperidine) Amine->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (DMF or DMSO) Solvent->Reaction Temperature Temperature (80-120 °C) Temperature->Reaction Quench Quench with Water Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product N-(3-nitrophenyl)amine Purification->Product Reaction->Quench SNAr Reaction Reactants 3-Nitrophenyl-OTs + NaOR Product 3-Nitrophenyl-OR + NaOTs Reactants->Product SNAr

Sources

Application Notes and Protocols for 3-Nitrophenyl 4-methylbenzenesulfonate in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Electrophile for Aromatic Scaffolds

In the landscape of modern organic synthesis, the strategic introduction of nucleophiles onto aromatic rings is a cornerstone of molecular construction, particularly in the fields of medicinal chemistry and materials science. 3-Nitrophenyl 4-methylbenzenesulfonate, a crystalline solid, serves as a potent electrophilic partner in nucleophilic aromatic substitution (SNAr) reactions. The presence of the nitro group in the meta position, coupled with the excellent leaving group ability of the tosylate moiety, renders the aromatic ring susceptible to attack by a diverse array of nucleophiles. This guide provides a comprehensive overview of the mechanistic principles, practical applications, and detailed experimental protocols for leveraging this reagent in the synthesis of valuable substituted nitroaromatic compounds.

The key to the reactivity of this compound lies in the electron-withdrawing nature of the nitro group, which activates the phenyl ring towards nucleophilic attack. While ortho- and para-positioning of such activating groups is often considered textbook for maximal resonance stabilization of the Meisenheimer intermediate, the meta-position, as in this reagent, still provides significant inductive activation, facilitating reactions with a range of nucleophiles under accessible conditions. The tosylate group, a superior leaving group due to the resonance stabilization of its corresponding anion, ensures efficient and often irreversible substitution.

This document will detail the synthesis of the title compound and its subsequent application in nucleophilic substitution reactions with amine, alkoxide, and azide nucleophiles, providing researchers and drug development professionals with the foundational knowledge and practical protocols to effectively utilize this versatile building block.

Mechanistic Framework: The SNAr Pathway

The reactions described herein proceed via the classical bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This process is characterized by a two-step addition-elimination sequence.

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the tosylate leaving group. This step is typically the rate-determining step as it involves the temporary disruption of the aromatic system. The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized across the aromatic ring and is further stabilized by the electron-withdrawing nitro group.

  • Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the tosylate anion, a very stable leaving group. This results in the formation of the final substituted product.

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// Nodes Reactants [label=<

this compound + Nu-

];

TransitionState1 [label="Rate-determining step", shape="none", fontcolor="#EA4335"];

Meisenheimer [label=<

Meisenheimer Complex (Resonance Stabilized)

];

TransitionState2 [label="Fast", shape="none", fontcolor="#34A853"];

Products [label=<

Substituted Product + TsO-

];

// Edges Reactants -> TransitionState1 [arrowhead="none"]; TransitionState1 -> Meisenheimer; Meisenheimer -> TransitionState2 [arrowhead="none"]; TransitionState2 -> Products; } Figure 1: General workflow for the SNAr mechanism.

Synthesis of this compound

The title compound can be readily prepared from commercially available starting materials. The following protocol is adapted from established procedures for the tosylation of phenols.[1][2]

Experimental Protocol 1: Synthesis of this compound

  • Materials:

    • 3-Nitrophenol (1.0 eq)

    • p-Toluenesulfonyl chloride (TsCl, 1.2 eq)

    • Pyridine (2.0 eq)

    • Dichloromethane (DCM), anhydrous (10 volumes)

    • 1 M HCl (aqueous)

    • Saturated aqueous NaHCO₃

    • Brine (saturated aqueous NaCl)

    • Anhydrous Na₂SO₄ or MgSO₄

  • Procedure:

    • To a solution of 3-nitrophenol (1.0 eq) in anhydrous dichloromethane (10 volumes) under a nitrogen atmosphere, add pyridine (2.0 eq) and cool the mixture to 0 °C in an ice bath.

    • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with dichloromethane.

    • Wash the organic layer sequentially with 1 M HCl (2 x 5 volumes), saturated aqueous NaHCO₃ (1 x 5 volumes), and brine (1 x 5 volumes).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a crystalline solid.

  • Expected Characterization Data (Predicted):

    • ¹H NMR (CDCl₃, 400 MHz): δ 8.0-8.2 (m, 2H), 7.8-7.9 (d, J = 8.0 Hz, 2H), 7.4-7.6 (m, 2H), 7.3-7.4 (d, J = 8.0 Hz, 2H), 2.45 (s, 3H).

    • ¹³C NMR (CDCl₃, 101 MHz): δ 150.1, 148.8, 146.1, 133.8, 132.5, 130.0, 129.8, 128.6, 123.5, 118.0, 21.7.

    • IR (KBr, cm⁻¹): 3100, 1590, 1530 (NO₂ asym), 1350 (NO₂ sym), 1370 (S=O), 1180 (S=O), 1100, 900, 820.

Applications in Nucleophilic Substitution Reactions

The following protocols detail the use of this compound in reactions with common nucleophiles.

Reaction with Amines: Synthesis of N-Aryl Piperidines

N-Aryl piperidines are prevalent motifs in pharmaceuticals. The reaction with secondary amines like piperidine proceeds smoothly to furnish the corresponding N-substituted product.

dot graph "Amine_Substitution_Workflow" { graph [layout="dot", rankdir="TB", splines="ortho", bgcolor="#F1F3F4"]; node [shape="box", style="rounded", fontname="Arial", fontsize="10", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];

// Nodes Start [label="3-Nitrophenyl\n4-methylbenzenesulfonate"]; Reagents [label="Piperidine, K₂CO₃\nDMF, 80-100 °C"]; Reaction [label="Nucleophilic Aromatic\nSubstitution", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n& Extraction"]; Purification [label="Column Chromatography"]; Product [label="1-(3-Nitrophenyl)piperidine", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reagents -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; } Figure 2: Workflow for the synthesis of 1-(3-nitrophenyl)piperidine.

Experimental Protocol 2: Synthesis of 1-(3-Nitrophenyl)piperidine

  • Materials:

    • This compound (1.0 eq)

    • Piperidine (1.2 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq)

    • Dimethylformamide (DMF), anhydrous (5 volumes)

    • Ethyl acetate

    • Water

    • Brine

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF (5 volumes), add piperidine (1.2 eq) and potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x 5 volumes).

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 1-(3-nitrophenyl)piperidine.

  • Expected Quantitative Data & Characterization:

    • Yield: 80-90%

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.7-7.8 (m, 2H), 7.3-7.4 (t, J = 8.0 Hz, 1H), 7.1-7.2 (m, 1H), 3.2-3.3 (t, J = 5.5 Hz, 4H), 1.7-1.8 (m, 4H), 1.6-1.7 (m, 2H).

    • ¹³C NMR (CDCl₃, 101 MHz): δ 152.9, 149.2, 129.8, 118.2, 112.5, 108.0, 50.5, 25.8, 24.5.

Reaction with Alkoxides: Synthesis of Aryl Ethers

Aryl ethers are important structural units in many natural products and pharmaceuticals. The reaction with sodium alkoxides provides a straightforward route to these compounds.

Experimental Protocol 3: Synthesis of 1-Methoxy-3-nitrobenzene

  • Materials:

    • This compound (1.0 eq)

    • Sodium methoxide (1.5 eq, as a solution in methanol or solid)

    • Methanol, anhydrous (10 volumes)

    • Diethyl ether

    • Water

    • Brine

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous methanol (10 volumes).

    • Add sodium methoxide (1.5 eq) to the solution. If using solid sodium methoxide, add it portion-wise to control any exotherm.

    • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

    • After completion, cool the mixture and remove the methanol under reduced pressure.

    • Partition the residue between water and diethyl ether.

    • Separate the layers and extract the aqueous layer with diethyl ether (2 x 5 volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation under reduced pressure to afford 1-methoxy-3-nitrobenzene.[3]

  • Expected Quantitative Data & Characterization:

    • Yield: 85-95%

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.81-7.77 (m, 1H), 7.71 (t, J = 2.4 Hz, 1H), 7.41 (t, J = 8.2 Hz, 1H), 7.23-7.19 (m, 1H), 3.88 (s, 3H).[4]

    • ¹³C NMR (CDCl₃, 101 MHz): δ 160.2, 149.1, 130.1, 121.5, 115.3, 108.5, 55.7.[4]

    • IR (neat, cm⁻¹): 3100, 2950, 1610, 1580, 1530 (NO₂ asym), 1350 (NO₂ sym), 1270 (C-O), 1030.[3]

Reaction with Azide: Synthesis of Aryl Azides

Aryl azides are versatile intermediates, widely used in "click" chemistry, as photoaffinity labels, and for the synthesis of amines and other nitrogen-containing heterocycles.

Experimental Protocol 4: Synthesis of 1-Azido-3-nitrobenzene

  • Materials:

    • This compound (1.0 eq)

    • Sodium azide (NaN₃, 1.5 eq)

    • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous (5 volumes)

    • Diethyl ether

    • Water

    • Brine

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DMF or DMSO (5 volumes).

    • Add sodium azide (1.5 eq) to the solution.

    • Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring by TLC. Caution: Sodium azide is toxic and can form explosive heavy metal azides. Handle with appropriate care and use a blast shield.

    • After completion, cool the reaction mixture and pour it into a larger volume of water.

    • Extract the aqueous layer with diethyl ether (3 x 5 volumes).

    • Combine the organic layers, wash with water and brine to remove the solvent.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure. Caution: Do not heat the crude azide to dryness. It is recommended to remove the solvent at low temperature and use the product in solution for the next step if possible.

    • If necessary, the product can be purified by careful column chromatography on silica gel.

  • Expected Quantitative Data & Characterization:

    • Yield: >90%

    • ¹H NMR (CDCl₃, 400 MHz): δ 8.0-8.2 (t, ~2.0 Hz, 1H), 7.8-8.0 (dd, ~8.0, ~2.0 Hz, 1H), 7.4-7.6 (t, ~8.0 Hz, 1H), 7.6-7.8 (dd, ~8.0, ~2.0 Hz, 1H).[5]

    • ¹³C NMR (CDCl₃, 101 MHz): δ 149.0, 141.5, 130.5, 124.0, 119.0, 113.0.[6]

    • IR (KBr, cm⁻¹): ~2120 (N₃ asymmetric stretch, strong and sharp), 1530 (NO₂ asym), 1350 (NO₂ sym).[6]

Quantitative Data Summary

EntryNucleophileProductReaction ConditionsTime (h)Yield (%)
1Piperidine1-(3-Nitrophenyl)piperidineK₂CO₃, DMF, 80-100 °C4-880-90
2Sodium Methoxide1-Methoxy-3-nitrobenzeneMeOH, Reflux2-485-95
3Sodium Azide1-Azido-3-nitrobenzeneDMF, 60-80 °C6-12>90

Conclusion and Field-Proven Insights

This compound stands out as a highly effective and versatile electrophile for the construction of substituted nitroaromatic compounds via the SNAr pathway. The protocols detailed herein demonstrate its utility in forming C-N and C-O bonds with high efficiency.

Expert Insights:

  • Solvent Choice is Critical: For reactions with charged nucleophiles like alkoxides and azides, polar aprotic solvents such as DMF or DMSO are generally preferred as they effectively solvate the cation without strongly interacting with the nucleophile, thus enhancing its reactivity.

  • Base Selection for Amine Coupling: In reactions with amine nucleophiles, a non-nucleophilic base like potassium carbonate is essential to neutralize the p-toluenesulfonic acid byproduct, driving the reaction to completion.

  • Safety with Azides: When working with sodium azide, it is imperative to adhere to strict safety protocols. Avoid contact with heavy metals and strong acids, and always use appropriate personal protective equipment and a blast shield. Crude aryl azides should be handled with care and preferably not isolated as a neat solid.

  • Reaction Monitoring: TLC is an indispensable tool for monitoring the progress of these reactions. A simple co-spot of the starting material and the reaction mixture will clearly indicate the consumption of the tosylate and the formation of the product.

By providing a robust platform for the introduction of diverse functionalities, this compound is a valuable asset for synthetic chemists in academic and industrial settings, facilitating the rapid assembly of molecular scaffolds for further elaboration in drug discovery and materials science.

References

  • Ang, W., Luo, Y.-F., & Deng, Y. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(4), o750. [Link]

  • Cai, M., et al. (2016). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. The Royal Society of Chemistry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2760216, 1-(3-Nitrophenyl)piperazine. [Link]

  • LibreTexts. (2022). Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Miller, J. (1968).
  • Terrier, F. (1991). Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers.
  • Ross, S. D. (1963). Nucleophilic Aromatic Substitution Reactions. Progress in Physical Organic Chemistry, 1, 31-135.
  • Ang, W., Luo, Y.-F., & Deng, Y. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. ResearchGate. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.
  • Trost, B. M., & Fleming, I. (Eds.). (1991). Comprehensive Organic Synthesis. Pergamon Press.
  • NIST. (n.d.). Benzene, 1-methoxy-3-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Nitrophenyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions utilizing 3-Nitrophenyl 4-methylbenzenesulfonate as the electrophilic partner. The strategic use of aryl tosylates, particularly those bearing electron-withdrawing groups, offers a cost-effective and versatile alternative to traditional aryl halides in the synthesis of complex biaryl structures, which are pivotal in pharmaceutical and materials science. This document delves into the mechanistic underpinnings, practical execution, and optimization of this powerful carbon-carbon bond-forming reaction.

Introduction: The Advantage of Aryl Tosylates in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and various electrophiles.[1][2] While aryl halides have been the conventional electrophiles, aryl tosylates, derived from readily available phenols, present several distinct advantages. They are often more economical, stable, and easier to handle than the corresponding triflates.[3] The presence of an electron-withdrawing nitro group on the phenyl ring, as in this compound, activates the C-O bond, facilitating the crucial oxidative addition step in the catalytic cycle.[3] This guide will provide the necessary insights to harness the potential of this valuable substrate in your synthetic endeavors.

The Catalytic Cycle: A Mechanistic Perspective

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[1][3]

  • Oxidative Addition: The cycle commences with the oxidative addition of the palladium(0) catalyst to the aryl tosylate. This is often the rate-determining step. The electron-deficient nature of the 3-nitrophenyl ring facilitates this process by making the ipso-carbon more electrophilic.

  • Transmetalation: Following oxidative addition, the aryl palladium(II) species undergoes transmetalation with an organoboron reagent, which is activated by a base. The base coordinates to the boron atom, enhancing the nucleophilicity of the organic group and facilitating its transfer to the palladium center.

  • Reductive Elimination: The final step is the reductive elimination from the resulting diorganopalladium(II) complex, which forms the desired biaryl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.

Diagram: The Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_transmetalation Transmetalation Pd(0)L2 Pd(0)L2 Ar-Pd(II)(OTs)L2 Ar-Pd(II)(OTs)L2 (Oxidative Adduct) Pd(0)L2->Ar-Pd(II)(OTs)L2 Oxidative Addition (Ar-OTs) Ar-Pd(II)-R'L2 Ar-Pd(II)-R'L2 (Diorganopalladium) Ar-Pd(II)(OTs)L2->Ar-Pd(II)-R'L2 R'-B(OR)2 Base Ar-Pd(II)-R'L2->Pd(0)L2  Regeneration of Catalyst Ar-R' Biaryl Product Ar-Pd(II)-R'L2->Ar-R' Reductive Elimination R'-B(OR)2 R'-B(OR)2 + Base Workflow A 1. Reagent Preparation - this compound - Arylboronic acid - Pd catalyst & Ligand - Base B 2. Reaction Setup - Add solids to a dry flask - Purge with inert gas (N2 or Ar) A->B C 3. Solvent Addition - Add degassed solvent and water B->C D 4. Reaction - Heat to desired temperature - Stir for specified time - Monitor by TLC or GC-MS C->D E 5. Work-up - Cool to room temperature - Dilute with organic solvent - Wash with water and brine D->E F 6. Purification - Dry organic layer - Concentrate in vacuo - Purify by column chromatography E->F G 7. Characterization - NMR, MS, etc. F->G

Sources

Application Note & Protocol: The Heck-Mizoroki Reaction Utilizing 3-Nitrophenyl 4-methylbenzenesulfonate as an Aryl Electrophile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract & Introduction

The Palladium-catalyzed Heck-Mizoroki reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds by coupling aryl or vinyl electrophiles with alkenes.[1][2] This powerful transformation has been instrumental in the synthesis of complex molecules, natural products, and pharmaceutical intermediates.[3] While aryl halides (I, Br, Cl) and triflates (OTf) are the most common electrophiles, the use of more accessible and cost-effective alternatives like aryl tosylates (OTs) represents a significant advancement in sustainable chemistry.[4] Aryl tosylates, derived from readily available phenols, offer a practical alternative, though their lower reactivity presents unique challenges, primarily in the crucial oxidative addition step of the catalytic cycle.[5]

This application note provides a comprehensive guide and a detailed experimental protocol for employing 3-Nitrophenyl 4-methylbenzenesulfonate as the electrophilic partner in a Heck coupling reaction. The presence of the electron-withdrawing nitro group on the aromatic ring is a key feature, as it enhances the electrophilicity of the aryl system, thereby facilitating the otherwise challenging oxidative addition to the Palladium(0) center. We will explore the mechanistic underpinnings, justify the selection of catalytic components, and present a robust, step-by-step protocol suitable for researchers in synthetic chemistry and drug development.

The Mechanistic Landscape: A Pd(0)/Pd(II) Catalytic Cycle

The Heck reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[1][6][7] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions, especially when using less reactive electrophiles like aryl tosylates.

  • Catalyst Activation (Pre-catalyst Reduction): The active catalyst is a Pd(0) species. Often, a stable Pd(II) salt, such as Palladium(II) acetate (Pd(OAc)₂), is used as a pre-catalyst. In the reaction mixture, ligands or other reagents can reduce Pd(II) to the active Pd(0) state to initiate the cycle.[8]

  • Oxidative Addition: This is the first and often rate-determining step.[5][9] The active Pd(0) catalyst inserts into the carbon-oxygen bond of the aryl tosylate (Ar-OTs) to form a square planar Aryl-Palladium(II) complex. The reactivity trend for this step is generally Ar-I > Ar-OTf > Ar-Br > Ar-OTs > Ar-Cl.[5] The electron-withdrawing nitro group on the 3-nitrophenyl ring helps to lower the electron density of the aromatic system, making the C-OTs bond more susceptible to cleavage and facilitating this crucial step.

  • Alkene Coordination & Migratory Insertion (Carbopalladation): The alkene substrate coordinates to the Aryl-Pd(II) complex. This is followed by a syn-migratory insertion, where the aryl group is transferred from the palladium center to one of the alkene carbons, forming a new carbon-carbon σ-bond.[5][6]

  • β-Hydride Elimination: For the reaction to proceed, the resulting alkyl-palladium intermediate must have a hydrogen atom on the carbon adjacent (β) to the palladium. A syn-β-hydride elimination occurs, where this hydrogen is transferred back to the palladium, forming a hydrido-palladium(II) complex and releasing the final substituted alkene product.[6][9] This step typically favors the formation of the more thermodynamically stable E (trans) isomer.[2]

  • Catalyst Regeneration: The cycle is closed by the reductive elimination of H-OTs from the hydrido-palladium(II) complex, which is facilitated by a stoichiometric amount of base (e.g., triethylamine, potassium carbonate).[8] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.

Heck_Mechanism Figure 1: Catalytic Cycle of the Heck Reaction with Aryl Tosylates pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar-OTs pd2_aryl Ar-Pd(II)(OTs)L₂ ox_add->pd2_aryl c1 pd2_aryl->c1 insertion Alkene Insertion (Syn-Carbopalladation) pd2_alkyl R-CH₂-CH(Ar)-Pd(II)(OTs)L₂ insertion->pd2_alkyl beta_elim β-Hydride Elimination pd2_alkyl->beta_elim c2 beta_elim->c2 Product (Ar-CH=CHR) pd2_hydrido H-Pd(II)(OTs)L₂ regen Base-Assisted Regeneration pd2_hydrido->regen Base regen->pd0 Base-H⁺ OTs⁻ c1->insertion Alkene (H₂C=CHR) c2->pd2_hydrido

Caption: Figure 1: Catalytic Cycle of the Heck Reaction with Aryl Tosylates.

Protocol Design: Justification of Reagents & Conditions

The successful execution of a Heck reaction with a challenging substrate like an aryl tosylate hinges on the careful selection of the catalyst, ligand, base, and solvent.

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is chosen for its reliability, cost-effectiveness, and ease of handling. It is readily reduced in situ to the active Pd(0) species.

  • Ligand: The oxidative addition of aryl tosylates requires an electron-rich and sterically bulky ligand to promote the reaction. Tri-tert-butylphosphine (P(t-Bu)₃) or its tetrafluoroborate salt (P(t-Bu)₃·HBF₄) is an excellent choice. The large cone angle and strong electron-donating ability of this ligand stabilize the Pd(0) center and facilitate the cleavage of the C-OTs bond.

  • Base: An inorganic base like cesium carbonate (Cs₂CO₃) is selected. Its high solubility in polar aprotic solvents and strong basicity are effective for neutralizing the generated toluenesulfonic acid and regenerating the Pd(0) catalyst without competing side reactions.

  • Alkene Partner: n-Butyl acrylate is used as a model electron-deficient alkene. Such alkenes are highly reactive in the Heck reaction and typically yield the β-substituted product with high regioselectivity.[1]

  • Solvent: A polar aprotic solvent is necessary to dissolve the ionic intermediates and the base. 1,4-Dioxane is chosen for its appropriate boiling point, allowing for the higher temperatures often required for activating aryl tosylates.

Experimental Protocol

This protocol details the Heck coupling of this compound with n-butyl acrylate.

Reagents and Materials
ReagentFormulaMW ( g/mol )Amount (mmol)Eq.Notes
This compoundC₁₃H₁₁NO₅S293.301.01.0The limiting reagent.
n-Butyl acrylateC₇H₁₂O₂128.171.51.5Use freshly distilled or inhibitor-free grade.
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd224.500.020.022 mol % loading. Handle in a fume hood.
P(t-Bu)₃·HBF₄C₁₂H₂₈BF₄P290.130.040.044 mol % loading. Air-sensitive; handle under inert atmosphere.
Cesium Carbonate (Cs₂CO₃)Cs₂CO₃325.822.02.0Dry in an oven before use. Hygroscopic.
1,4-Dioxane (Anhydrous)C₄H₈O₂88.115.0 mL-Use a dry, degassed solvent.
Experimental Workflow

Workflow Figure 2: Experimental Workflow for the Heck Reaction cluster_prep 1. Preparation (Inert Atmosphere) cluster_reaction 2. Reaction Setup cluster_monitoring 3. Monitoring & Workup cluster_analysis 4. Purification & Analysis p1 Add Pd(OAc)₂, P(t-Bu)₃·HBF₄, Cs₂CO₃, and Aryl Tosylate to a dry Schlenk flask. p2 Evacuate and backfill the flask with Argon/Nitrogen (3x). p1->p2 r1 Add anhydrous 1,4-Dioxane via syringe. p2->r1 r2 Add n-Butyl acrylate via syringe. r1->r2 r3 Heat the reaction mixture to 100-110 °C with vigorous stirring. r2->r3 m1 Monitor reaction progress by TLC or GC-MS (approx. 12-24 h). r3->m1 m2 Cool to room temperature. Dilute with Ethyl Acetate. m1->m2 m3 Filter through Celite to remove solids. Wash with Ethyl Acetate. m2->m3 m4 Wash organic phase with water and brine. Dry over Na₂SO₄. m3->m4 a1 Concentrate in vacuo. m4->a1 a2 Purify by flash column chromatography (Hexanes/EtOAc). a1->a2 a3 Characterize the product (NMR, MS, IR). a2->a3

Caption: Figure 2: Experimental Workflow for the Heck Reaction.

Step-by-Step Procedure

Note: This reaction should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line techniques.

  • Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (293 mg, 1.0 mmol), Palladium(II) acetate (4.5 mg, 0.02 mmol), P(t-Bu)₃·HBF₄ (11.6 mg, 0.04 mmol), and Cesium Carbonate (652 mg, 2.0 mmol).

  • Inerting: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed 1,4-dioxane (5.0 mL) via syringe. Follow with the addition of n-butyl acrylate (0.21 mL, 1.5 mmol).

  • Reaction: Place the sealed flask in a preheated oil bath at 110 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under argon) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting aryl tosylate.

  • Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL).

  • Filtration: Filter the suspension through a pad of Celite® to remove the palladium black and inorganic salts. Wash the pad thoroughly with additional ethyl acetate (3 x 10 mL).

  • Extraction: Combine the organic filtrates and transfer to a separatory funnel. Wash the organic layer sequentially with water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired product, (E)-butyl 3-(3-nitrophenyl)acrylate.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Outcomes & Troubleshooting

  • Yield: Moderate to good yields (50-80%) are expected. The primary challenge is ensuring the complete oxidative addition of the aryl tosylate.

  • Selectivity: The reaction should overwhelmingly favor the formation of the trans (E) isomer due to thermodynamic stability.

  • Troubleshooting:

    • Low Conversion: If the starting material is not consumed, consider increasing the reaction temperature, extending the reaction time, or using a more electron-rich ligand (e.g., an N-heterocyclic carbene ligand). Ensure the solvent and reagents are scrupulously dry and the system is free of oxygen.

    • Catalyst Decomposition (Palladium Black): The formation of significant amounts of palladium black indicates catalyst decomposition. This can be mitigated by ensuring proper inert atmosphere techniques and that the ligand-to-palladium ratio is sufficient.

Conclusion

This application note demonstrates that aryl tosylates, specifically this compound, are viable electrophiles in the Heck-Mizoroki reaction. The electron-withdrawing nitro group facilitates the challenging oxidative addition step. By carefully selecting a robust catalytic system composed of a palladium source, a bulky and electron-rich phosphine ligand, and a suitable base, this transformation provides a cost-effective and efficient method for constructing valuable carbon-carbon bonds, expanding the synthetic chemist's toolkit for drug discovery and materials science.

References

  • First Examples of a Tosylate in the Palladium-Catalyzed Heck Cross Coupling Reaction. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Heck reaction. (2023, December 26). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (2001, November 1). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Heck Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 20, 2026, from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Heck Reaction. (2023, June 30). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Hansen, A. L., & Skrydstrup, T. (2005). Regioselective Heck Couplings of α,β-Unsaturated Tosylates and Mesylates with Electron-Rich Olefins. Organic Letters, 7(25), 5585–5587. [Link]

  • Amatore, C., Jutand, A., & de la Maza, F. A. (2009). Mechanisms of the Mizoroki–Heck Reaction. In M. Oestreich (Ed.), The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd. [Link]

  • Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). YouTube. Retrieved January 20, 2026, from [Link]

  • Doster, M. E., & Organ, M. G. (2011). Palladium-catalyzed mono-α-arylation of acetone with aryl halides and tosylates. Journal of the American Chemical Society, 133(14), 5194–5197. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Aryl Tosylates with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • ChemInform Abstract: Palladium-Catalyzed Heck Reaction of Aryl Chlorides und Mild Conditions Promoted by Organic Ionic Bases. (2011, October 1). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023, July 25). National Institutes of Health (NIH). Retrieved January 20, 2026, from [Link]

Sources

Application Notes and Protocols: The Strategic Utility of Nitrophenyl Tosylates in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Activated Phenols in Drug Discovery

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Aryl ethers, a common motif in a vast array of pharmaceuticals, are often assembled via nucleophilic aromatic substitution (SNAr) reactions. The success of these reactions hinges on the presence of an electron-deficient aromatic ring and a competent leaving group. 3-Nitrophenyl 4-methylbenzenesulfonate and its analogs, such as 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate, are exemplary reagents that fulfill these criteria, serving as powerful intermediates in the synthesis of biologically active molecules. The electron-withdrawing nitro group, positioned meta to the tosylate leaving group, significantly activates the phenyl ring towards nucleophilic attack. This activation is a cornerstone of their utility, enabling the formation of diaryl ethers under relatively mild conditions, a crucial step in the synthesis of numerous therapeutic agents.

This guide provides an in-depth exploration of the application of these activated nitrophenyl tosylates in medicinal chemistry, with a particular focus on the synthesis of histone deacetylase (HDAC) inhibitors. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature.

Core Application: Synthesis of Histone Deacetylase (HDAC) Inhibitors

A prominent application of activated nitrophenyl tosylates is in the synthesis of aryloxyalkanoic acid hydroxyamides, a class of compounds known to be potent inhibitors of histone deacetylases (HDACs).[1] HDACs are a family of enzymes that play a critical role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various diseases, most notably cancer, making them a prime target for therapeutic intervention.

The synthesis of these inhibitors often involves the coupling of a substituted phenol with the activated nitrophenyl tosylate intermediate. The resulting diaryl ether is then further elaborated to introduce the hydroxamic acid moiety, which is crucial for chelating the zinc ion in the active site of the HDAC enzyme. The choice of 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate as a key intermediate is strategic; the fluorine atom can serve as an additional point of modulation for biological activity and pharmacokinetic properties, while the nitro group is a precursor to an amino group, which can be a key pharmacophoric feature or a handle for further derivatization.

Experimental Protocols

Part 1: Synthesis of the Key Intermediate: 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate

This protocol details the synthesis of the activated tosylate intermediate, a critical precursor for the subsequent coupling reaction. The tosylation of 3-fluoro-4-nitrophenol is a well-established procedure that yields a stable, crystalline solid suitable for storage and downstream applications.

Rationale: The reaction employs p-toluenesulfonyl chloride (TsCl) to introduce the tosylate leaving group. Pyridine acts as a base to neutralize the HCl byproduct and as a nucleophilic catalyst. The reaction is typically carried out at a low temperature initially to control the exothermic reaction and then stirred at room temperature to ensure complete conversion. An aqueous workup with dilute HCl removes the pyridine, followed by washes to remove any remaining impurities. Recrystallization is an effective method for purifying the final product.

Protocol:

  • Reaction Setup: To a solution of 3-fluoro-4-nitrophenol (19.10 mmol) in chloroform (20 ml) in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C (ice bath), add pyridine (3.70 ml, 45.84 mmol) dropwise over a period of 20 minutes.

  • Addition of Tosyl Chloride: While maintaining the temperature at 0 °C, add p-toluenesulfonyl chloride (22.92 mmol) in small portions to the reaction mixture.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 10% aqueous HCl, water, and saturated aqueous NaCl.[1][2]

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product. Purify the crude 3-fluoro-4-nitrophenyl 4-methylbenzenesulfonate by recrystallization from ethanol to obtain crystals suitable for further use.[1][2]

Expected Outcome: This procedure should yield 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate as a crystalline solid. The purity can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Visualization of the Synthetic Workflow

Synthesis of 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate reagent1 3-Fluoro-4-nitrophenol reaction Tosyl Protection reagent1->reaction reagent2 p-Toluenesulfonyl chloride reagent2->reaction reagent3 Pyridine reagent3->reaction Base/Catalyst product 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate reaction->product Stir at RT, 12h

Caption: Synthetic scheme for the tosylation of 3-fluoro-4-nitrophenol.

Part 2: Application in Diaryl Ether Formation for HDAC Inhibitor Scaffolds

This protocol outlines a representative SNAr reaction using the synthesized 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate to form a diaryl ether, a core structure in many HDAC inhibitors.

Rationale: This reaction is a nucleophilic aromatic substitution where the phenoxide, generated in situ by a base such as potassium carbonate, displaces the tosylate leaving group on the activated aromatic ring. The choice of a polar aprotic solvent like DMF facilitates the reaction by solvating the cation of the base, thereby increasing the nucleophilicity of the phenoxide. The reaction is heated to provide the necessary activation energy for the substitution to occur.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve a substituted phenol (e.g., methyl 4-hydroxybenzoate) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add potassium carbonate (2.0 eq) to the solution and stir the mixture at room temperature for 30 minutes to generate the phenoxide.

  • Addition of the Tosylate: Add a solution of 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-water. A precipitate of the crude product should form.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash it with water. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure diaryl ether.

Visualization of the SNAr Workflow

SNAr Reaction for Diaryl Ether Synthesis start_mat1 Substituted Phenol reaction SNAr Coupling start_mat1->reaction start_mat2 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate start_mat2->reaction base K₂CO₃ base->reaction Base solvent DMF solvent->reaction Solvent product Diaryl Ether Product reaction->product Heat, 4-6h

Caption: General workflow for the SNAr coupling reaction.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
3-Fluoro-4-nitrophenolC₆H₄FNO₃157.10Starting material
p-Toluenesulfonyl chlorideC₇H₇ClO₂S190.65Tosylating agent
PyridineC₅H₅N79.10Base and catalyst
3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonateC₁₃H₁₀FNO₅S311.28[2]Key intermediate with activated leaving group
Potassium carbonateK₂CO₃138.21Base for phenoxide generation
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Polar aprotic solvent

Conclusion and Future Perspectives

This compound and its fluorinated analogs are valuable and versatile intermediates in medicinal chemistry. Their utility is primarily derived from the electronic activation conferred by the nitro group, which facilitates nucleophilic aromatic substitution reactions for the construction of diaryl ether linkages. As demonstrated, this chemistry is instrumental in the synthesis of HDAC inhibitors, a clinically relevant class of anti-cancer agents. The protocols provided herein are robust and can be adapted for the synthesis of a wide range of analogs for structure-activity relationship (SAR) studies. The principles outlined in this guide underscore the importance of strategic reagent selection and reaction design in the efficient and successful execution of modern drug discovery campaigns. Further exploration of derivatives of this scaffold could lead to the discovery of novel therapeutics with improved potency and selectivity.

References

  • Wei, A., Luo, Y., & Deng, Y. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(4), o750. [Link]

  • Ang, W., Luo, Y., & Deng, Y. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, E67(4), o750. [Link]

Sources

Application Note & Protocols: Strategic Derivatization of 3-Nitrophenyl 4-methylbenzenesulfonate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Nitrophenyl 4-methylbenzenesulfonate is a bifunctional synthetic building block of significant utility in chemical research and drug development. Its structure incorporates two key reactive sites: a nitro-activated aromatic ring primed for nucleophilic aromatic substitution (SNAr) and a nitro group that can be readily reduced to a versatile aniline derivative. This guide provides an in-depth exploration of these derivatization pathways, offering experienced researchers detailed protocols, mechanistic insights, and strategic considerations for leveraging this reagent in complex molecule synthesis.

Introduction: A Molecule of Dual Reactivity

In the landscape of medicinal chemistry and materials science, progress is often dictated by the availability of versatile, well-behaved synthetic intermediates. This compound (1 ) emerges as a particularly valuable scaffold due to its predictable and orthogonal reactivity.

The molecule's architecture features two distinct functional handles:

  • The Tosylate Group: The 4-methylbenzenesulfonate (tosylate) moiety is an exceptional leaving group, far superior to halides in many substitution reactions. Its departure is facilitated by the stability of the resulting resonance-stabilized tosylate anion[1][2].

  • The Nitro Group: Positioned meta to the tosylate, the nitro group is a strong electron-withdrawing group (-I, -M effect). While its meta position does not directly stabilize the Meisenheimer intermediate typical of ortho/para SNAr, it significantly acidifies the ring protons and influences the overall electronic character. More importantly, the nitro group itself is a synthetic linchpin, readily convertible to an amine, which opens a vast new landscape of chemical transformations, from amide coupling to diazotization[3][4].

This document details the primary synthetic routes originating from compound 1 , providing validated, step-by-step protocols for its preparation and subsequent derivatization via nucleophilic substitution and nitro group reduction.

Physicochemical Properties & Strategic Handling

Assumed Hazard Profile:

  • Health: Likely to be harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. Prolonged or repeated exposure may cause organ damage.

  • Safety Precautions: Handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat. Avoid generating dust.

PropertyEstimated ValueSource/Analogy
Molecular FormulaC₁₃H₁₁NO₅S-
Molecular Weight293.30 g/mol -
AppearanceOff-white to pale yellow solidAnalogy to nitrophenyl sulfonates[8]
SolubilitySoluble in polar aprotic solvents (DMF, DMSO, Acetone), chlorinated solvents (DCM, Chloroform), and moderately soluble in ethers (THF, Diethyl ether). Sparingly soluble in water.General solubility of aryl tosylates

Synthesis of the Starting Material

The parent compound 1 is readily synthesized from commercially available 3-nitrophenol and p-toluenesulfonyl chloride (TsCl). The reaction proceeds via an O-sulfonylation, where the phenolic oxygen acts as a nucleophile attacking the electrophilic sulfur atom of the sulfonyl chloride. A mild base is required to neutralize the HCl byproduct.

Protocol 3.1: Synthesis of this compound (1)

Workflow Diagram:

cluster_reagents Reagents cluster_process Process reagent1 3-Nitrophenol step1 1. Dissolve 3-Nitrophenol & TEA in DCM reagent1->step1 reagent2 p-Toluenesulfonyl Chloride (TsCl) step3 3. Add TsCl solution dropwise reagent2->step3 reagent3 Triethylamine (TEA) reagent3->step1 reagent4 Dichloromethane (DCM) reagent4->step1 step2 2. Cool to 0 °C step1->step2 step2->step3 step4 4. Stir at RT overnight step3->step4 step5 5. Aqueous Work-up (HCl, H₂O, brine) step4->step5 step6 6. Dry, Filter & Concentrate step5->step6 step7 7. Recrystallize (Ethanol/Hexanes) step6->step7 product Product: 3-Nitrophenyl 4-methylbenzenesulfonate (1) step7->product

Caption: Workflow for the synthesis of the target compound (1).

Materials & Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
3-Nitrophenol139.115.00 g35.941.0
p-Toluenesulfonyl Chloride190.657.54 g39.531.1
Triethylamine (TEA)101.195.50 mL39.531.1
Dichloromethane (DCM)-100 mL--
1 M Hydrochloric Acid (HCl)-50 mL--
Saturated NaCl (brine)-50 mL--
Anhydrous MgSO₄-~5 g--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitrophenol (5.00 g, 35.94 mmol) and dichloromethane (100 mL).

  • Add triethylamine (5.50 mL, 39.53 mmol) to the solution.

  • Cool the flask in an ice-water bath to 0 °C.

  • In a separate beaker, dissolve p-toluenesulfonyl chloride (7.54 g, 39.53 mmol) in a minimal amount of DCM and transfer it to a dropping funnel.

  • Add the TsCl solution dropwise to the stirred reaction mixture over 20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), water (1 x 50 mL), and saturated brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford the title compound as a crystalline solid.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the nitrophenyl ring, combined with the excellent leaving group ability of the tosylate, enables nucleophilic aromatic substitution. This pathway allows for the direct formation of C-O, C-N, and C-S bonds at the C1 position. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the tosylate, forming a high-energy intermediate (Meisenheimer complex), which then rearomatizes by expelling the tosylate anion[9].

Protocol 4.1: Synthesis of 3-Nitrophenyl Phenyl Ether via SNAr

This protocol demonstrates a typical SNAr reaction using a phenoxide nucleophile.

Workflow Diagram:

cluster_reagents Reagents cluster_process Process reagent1 Compound (1) step1 1. Combine Reagents in DMF reagent1->step1 reagent2 Phenol reagent2->step1 reagent3 Potassium Carbonate (K₂CO₃) reagent3->step1 reagent4 DMF reagent4->step1 step2 2. Heat to 80-100 °C step1->step2 step3 3. Monitor by TLC step2->step3 step4 4. Cool to RT, Pour into Water step3->step4 step5 5. Extract with Ethyl Acetate step4->step5 step6 6. Wash, Dry & Concentrate step5->step6 step7 7. Purify (Column Chromatography) step6->step7 product Product: 3-Nitrophenyl Phenyl Ether step7->product

Caption: SNAr reaction workflow to form a diaryl ether.

Materials & Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
Compound 1 293.301.00 g3.411.0
Phenol94.110.35 g3.751.1
Potassium Carbonate (K₂CO₃)138.210.94 g6.822.0
N,N-Dimethylformamide (DMF)-20 mL--

Procedure:

  • To a 50 mL flame-dried, round-bottom flask, add compound 1 (1.00 g, 3.41 mmol), phenol (0.35 g, 3.75 mmol), and potassium carbonate (0.94 g, 6.82 mmol).

  • Add anhydrous DMF (20 mL) via syringe.

  • Place the flask under a nitrogen atmosphere and heat the mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction to room temperature and pour the dark mixture into 100 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) followed by saturated brine (1 x 50 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure diaryl ether product.

Pathway B: Reduction of the Nitro Group

The transformation of the nitro group into an amine is one of the most powerful and common reactions in aromatic chemistry[3]. This reduction unlocks a wealth of subsequent derivatization options, including amide bond formation, sulfonamide synthesis, and Sandmeyer reactions. Catalytic hydrogenation is a clean and efficient method for this purpose. The use of a transfer hydrogenation agent like ammonium formate is often preferred for its operational simplicity over gaseous hydrogen[10].

Protocol 5.1: Synthesis of 3-Aminophenyl 4-methylbenzenesulfonate (2)

This protocol describes the selective reduction of the nitro group while preserving the tosylate ester linkage.

Workflow Diagram:

cluster_reagents Reagents cluster_process Process reagent1 Compound (1) step1 1. Suspend Compound (1) & Pd/C in MeOH reagent1->step1 reagent2 Ammonium Formate step2 2. Add Ammonium Formate reagent2->step2 reagent3 10% Palladium on Carbon (Pd/C) reagent3->step1 reagent4 Methanol (MeOH) reagent4->step1 step1->step2 step3 3. Reflux mixture step2->step3 step4 4. Monitor by TLC step3->step4 step5 5. Cool, Filter through Celite step4->step5 step6 6. Concentrate Filtrate step5->step6 step7 7. Purify (Crystallization/Column) step6->step7 product Product: 3-Aminophenyl 4-methylbenzenesulfonate (2) step7->product

Caption: Workflow for selective nitro group reduction.

Materials & Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
Compound 1 293.301.00 g3.411.0
Ammonium Formate (HCO₂NH₄)63.061.08 g17.055.0
10% Pd/C (50% wet)-100 mg-10 wt%
Methanol (MeOH)-30 mL--
Celite®-~5 g--

Procedure:

  • In a 100 mL round-bottom flask, suspend compound 1 (1.00 g, 3.41 mmol) and 10% Pd/C (100 mg) in methanol (30 mL).

  • To this stirred suspension, add ammonium formate (1.08 g, 17.05 mmol) in one portion.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C). The reaction is often exothermic and may begin refluxing on its own.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Allow the mixture to cool to room temperature.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with methanol (2 x 15 mL). Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely in air. Keep it wet with solvent.

  • Combine the filtrates and concentrate under reduced pressure to remove the methanol.

  • The resulting residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried over Na₂SO₄, and concentrated to yield the aniline product 2 , which can be further purified if necessary.

Conclusion

This compound serves as a robust and versatile intermediate for constructing complex molecular architectures. By leveraging either the SNAr displacement of the tosylate group or the selective reduction of the nitro moiety, chemists can access a wide array of substituted aromatic compounds. The protocols outlined herein provide reliable and scalable methods for the synthesis and derivatization of this key building block, empowering further innovation in drug discovery and materials science.

References

  • LibreTexts. (2022). 4.17: Nucleophilic Substitution in Synthesis- Amines. Chemistry LibreTexts. [Link]

  • University of Illinois Springfield. (n.d.). NS10. Leaving Group Formation - aliphatic nucleophilic substitution. [Link]

  • Various Authors. (2016). How to convert tosylate into amine? ResearchGate. [Link]

  • Hunt, I. (n.d.). Ch8 : Tosylates. University of Calgary. [Link]

  • LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Ciba-Geigy AG. (1998). Process for the catalytic hydrogenation of aromatic nitro compounds.
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Application Notes & Protocols: Catalytic Activation of 3-Nitrophenyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Bifunctional Building Block

3-Nitrophenyl 4-methylbenzenesulfonate is a synthetically valuable organic intermediate, distinguished by its bifunctional nature. The molecule incorporates two key reactive centers ripe for catalytic activation:

  • A 4-methylbenzenesulfonate (tosylate) group, an excellent leaving group that renders the ipso-carbon susceptible to transition-metal-catalyzed cross-coupling reactions.

  • A nitro group on an aromatic ring, which can be readily reduced to a primary amine via catalytic hydrogenation and which also electronically activates the ring system.

This combination makes the molecule a versatile scaffold for the synthesis of complex chemical entities, particularly in the fields of medicinal chemistry and materials science. Aryl sulfonates, such as tosylates, are increasingly recognized as stable, readily available, and cost-effective alternatives to aryl halides in modern organic synthesis.[1][2][3] This guide provides a detailed exploration of the primary catalytic pathways for activating this substrate, supported by field-proven protocols and mechanistic insights.

Part 1: Activation of the C–OTs Bond via Transition-Metal Catalysis

The cleavage and functionalization of the C–O bond in aryl sulfonates is a powerful strategy for constructing C–C, C–N, and C–S bonds.[4] While more inert than the corresponding C–Br or C–I bonds, the C–OTs bond can be efficiently activated using specialized palladium or nickel catalyst systems, typically featuring electron-rich and sterically hindered phosphine ligands.[5][6]

Mechanistic Overview: The Palladium Cross-Coupling Cycle

The generally accepted mechanism for these transformations involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of ligand is critical, as it modulates the electron density and steric environment of the metal center, influencing the efficiency of the rate-limiting oxidative addition step.[6]

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L-OTs OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Nuc Ar-Pd(II)L-R Transmetal->PdII_Nuc Nuc R-M' (e.g., R-B(OH)₂) Nuc->Transmetal RedElim Reductive Elimination PdII_Nuc->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Product) RedElim->Product Substrate Ar-OTs (Substrate) Substrate->OxAdd

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling of aryl tosylates.

Experimental Protocols: C–C and C–N Bond Formation

The following protocols are representative methodologies for leveraging the tosylate group. Optimization of ligand, base, and solvent is often necessary for specific substrates.

This protocol describes the formation of a biaryl structure, a common motif in pharmaceutical compounds.

ParameterRecommended ConditionNotes
Palladium Precatalyst Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)Other sources like Pd₂(dba)₃ can also be used.[2]
Ligand SPhos (4-10 mol%)Bulky biarylphosphine ligands are crucial for activating the C-OTs bond.[2][6]
Aryl Boronic Acid 1.2 - 1.5 equivalents
Base Potassium Phosphate (K₃PO₄) (2-3 equivalents)Often a strong, non-nucleophilic base is required.[2]
Solvent Toluene or 1,4-DioxaneAnhydrous conditions are essential.
Temperature 80 - 110 °CHigher temperatures are often needed compared to aryl halides.[6]
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS.

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and K₃PO₄ (2.5 eq.).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 3 mol%) and the ligand (e.g., SPhos, 6 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

This protocol facilitates the synthesis of aryl amines, another critical functional group in drug development.

ParameterRecommended ConditionNotes
Palladium Precatalyst Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
Ligand RuPhos or XPhos (2-6 mol%)Ligand choice is critical for coupling with primary and secondary amines.[5]
Amine 1.1 - 1.5 equivalents
Base Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equivalents)A strong, non-coordinating base is typically used.
Solvent Toluene or THFAnhydrous conditions are essential.
Temperature 80 - 110 °C
Reaction Time 8 - 24 hoursMonitor by TLC or LC-MS.

Step-by-Step Procedure:

  • In a glovebox or under an inert atmosphere, combine Pd₂(dba)₃ (1.5 mol%), the phosphine ligand (3.0 mol%), and NaOtBu (1.5 eq.) in a Schlenk flask.

  • Add this compound (1.0 eq.) and anhydrous toluene.

  • Add the desired amine (1.2 eq.) via syringe.

  • Seal the flask and heat the mixture to 100 °C for 12 hours.

  • After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify via flash column chromatography.

Part 2: Activation of the Nitro Group via Catalytic Reduction

The reduction of aromatic nitro compounds to their corresponding anilines is one of the most fundamental transformations in organic chemistry.[7] Catalytic hydrogenation is the most common and atom-economical method for this conversion.[8]

Chemoselectivity and Mechanistic Considerations

The primary challenge in reducing a functionalized nitroarene is achieving chemoselectivity—reducing the nitro group while preserving other sensitive functionalities.[9] Fortunately, the aryl tosylate group is generally stable under typical catalytic hydrogenation conditions. The reaction is believed to proceed through nitroso and hydroxylamine intermediates.[9] The accumulation of unstable hydroxylamine intermediates can pose a safety risk, necessitating controlled reaction conditions.[10]

Experimental Protocols: Nitro Group Reduction

This is the classic and highly efficient method for nitro group reduction.

ParameterRecommended ConditionNotes
Catalyst 10% Palladium on Carbon (Pd/C)1 - 5 mol% (by weight of Pd)
Hydrogen Source H₂ gas1 atm (balloon) to 50 psi
Solvent Methanol, Ethanol, or Ethyl Acetate
Temperature Room TemperatureReaction is typically exothermic.
Reaction Time 2 - 12 hoursMonitor by TLC or LC-MS for disappearance of starting material.

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq.) in methanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (e.g., 5 wt %) under a stream of nitrogen. Caution: Pd/C can be pyrophoric.

  • Seal the flask, evacuate the atmosphere, and backfill with H₂ gas (repeat 3x).

  • Maintain a positive pressure of H₂ (e.g., using a balloon) and stir the suspension vigorously at room temperature.

  • Upon completion, carefully vent the H₂ atmosphere and flush the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product, 3-Aminophenyl 4-methylbenzenesulfonate, which can be purified by recrystallization or chromatography if necessary.

This method avoids the direct use of flammable hydrogen gas, offering a safer alternative for standard laboratory setups.[11]

Transfer_Hydrogenation_Workflow Start Combine Substrate, Catalyst (Pd/C), and Hydrogen Donor in Solvent React Heat Reaction Mixture (e.g., 60-80 °C) Start->React Monitor Monitor Progress by TLC/LC-MS React->Monitor Complete Reaction Complete? Monitor->Complete Complete->React No Filter Cool and Filter through Celite to Remove Catalyst Complete->Filter Yes Isolate Concentrate Filtrate and Purify Product Filter->Isolate

Caption: General workflow for a catalytic transfer hydrogenation experiment.

ParameterRecommended ConditionNotes
Catalyst 10% Palladium on Carbon (Pd/C)5 - 10 mol% (by weight of Pd)
Hydrogen Donor Ammonium formate or 1,4-Cyclohexadiene3 - 10 equivalents
Solvent Methanol or Ethanol
Temperature 40 - 80 °CHeating is usually required to facilitate hydrogen transfer.
Reaction Time 1 - 6 hoursGenerally faster than hydrogenation at 1 atm H₂.

Step-by-Step Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.), 10% Pd/C (10 wt %), and ammonium formate (5 eq.).

  • Add methanol as the solvent.

  • Fit the flask with a reflux condenser and heat the mixture to 65 °C with stirring.

  • Monitor the reaction until the starting material is consumed (typically 1-3 hours).

  • Cool the reaction to room temperature.

  • Filter the mixture through Celite, washing thoroughly with methanol.

  • Remove the solvent from the filtrate in vacuo.

  • The resulting residue can be partitioned between ethyl acetate and water to remove residual salts before drying and final purification.

References

  • Thieme E-Books & E-Journals. (n.d.). Transition-Metal-Catalyzed Cross-Couplings of Aryl Tosylates or Mesylates with Organoindium Reagents. Thieme. [Link]

  • Lee, C.-H., et al. (2008). Palladium-Catalyzed Hiyama Cross-Couplings of Aryl Arenesulfonates with Arylsilanes. Journal of the American Chemical Society, 130(12), 3632–3633. [Link]

  • Jagodziński, F., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2736–2740. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic-Chemistry.org. [Link]

  • Dykstra, K. D., et al. (2014). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Angewandte Chemie International Edition, 53(31), 8273–8276. [Link]

  • Quinn, J. F., et al. (2010). Reduction of Nitroarenes with Hydrogen Transfer Catalysis. Synfacts, 2010(04), 0492. [Link]

  • Corma, A., et al. (2009). Selective catalytic hydrogenation of functionalized nitroarenes: an update. Chemical Society Reviews, 38(7), 1949-1958. [Link]

  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Application Note. [Link]

  • D'Errico, S., et al. (2019). Catalytic, Regioselective Sulfonylation of Carbohydrates with Dibutyltin Oxide under Solvent-Free Conditions. Molecules, 24(18), 3331. [Link]

  • Hartwig, J. F. (2004). Discovery and Understanding of Transition-Metal-Catalyzed Aromatic Substitution Reactions. Accounts of Chemical Research, 37(9), 671-680. [Link]

  • Ang, W., et al. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o750. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Master Organic Chemistry. (2025). Tosylates And Mesylates. [Link]

  • ACS Publications. (n.d.). The tosylation of alcohols. The Journal of Organic Chemistry. [Link]

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The 3-Nitrophenylsulfonyl (Nosyl) Group: A Versatile Tool for Amine Protection in Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Tosyl Group – Mild and Orthogonal Amine Protection

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. For the protection of primary and secondary amines, the p-toluenesulfonyl (Tosyl) group has been a long-standing workhorse. However, its removal often requires harsh conditions, limiting its application in the presence of sensitive functional groups. The 3-nitrophenylsulfonyl (nosyl, Ns) group has emerged as a powerful alternative, offering robust protection of amines with the significant advantage of being cleavable under remarkably mild and selective conditions.[1]

This guide provides a comprehensive overview of the nosyl protecting group strategy, detailing its advantages, mechanisms, and field-proven protocols for its application and removal. It is designed for researchers, medicinal chemists, and process development scientists who require a reliable and orthogonal strategy for amine protection in the synthesis of complex molecules, from pharmaceuticals to natural products. The key to the nosyl group's utility lies in the electron-withdrawing nature of the 3-nitro group, which activates the sulfonyl moiety for facile cleavage, a feature not present in the tosyl group.[2][3]

Core Principles and Advantages of the Nosyl Protecting Group

The nosyl group offers several distinct advantages that make it a superior choice in many synthetic contexts:

  • Mild Deprotection Conditions: The N-S bond of a nosylamide is readily cleaved by soft nucleophiles, most commonly thiols, under neutral or slightly basic conditions. This avoids the harsh acidic or reductive methods required for other sulfonyl groups.[3]

  • Orthogonality: The nosyl group is completely stable to the acidic conditions used to remove tert-butyloxycarbonyl (Boc) groups and the hydrogenolysis conditions used to cleave benzyloxycarbonyl (Cbz) groups. This orthogonality is crucial for selective deprotection in molecules with multiple protected amines.[3][4]

  • Activation of the N-H Bond: The strong electron-withdrawing effect of the 3-nitrophenylsulfonyl group significantly increases the acidity of the N-H proton on a protected primary amine. This facilitates N-alkylation under mild conditions, a cornerstone of the renowned Fukuyama amine synthesis.[2][3]

  • Crystalline Derivatives: Nosyl-protected amines are often highly crystalline solids, which simplifies their purification by recrystallization, a significant advantage in both small-scale and large-scale synthesis.[3]

Mechanism of Protection and Deprotection

The strategic utility of the nosyl group is rooted in the distinct mechanisms of its installation and removal.

Protection of Amines (Nosylation)

The protection of a primary or secondary amine is a straightforward nucleophilic substitution reaction. The amine attacks the electrophilic sulfur atom of 3-nitrobenzenesulfonyl chloride, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct.

Caption: Mechanism of amine protection with 3-nitrobenzenesulfonyl chloride.

Deprotection of Nosylamides (Thiolysis)

The cleavage of the nosyl group is a nucleophilic aromatic substitution (SNAr) reaction. A soft nucleophile, typically a thiolate anion (generated in situ from a thiol and a base), attacks the electron-deficient aromatic ring at the position ortho or para to the nitro group. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent collapse of this complex results in the cleavage of the N-S bond, releasing the free amine and forming a diaryl sulfide byproduct.[2]

Caption: Deprotection mechanism via a Meisenheimer complex.

Experimental Protocols

The following protocols are provided as a guide for the use of the 3-nitrophenylsulfonyl protecting group. As with any chemical reaction, optimization may be necessary for specific substrates.

Protocol 1: General Procedure for the Nosylation of a Primary Amine

This protocol describes a standard procedure for the protection of a primary amine using 3-nitrobenzenesulfonyl chloride.

Materials:

  • Primary Amine (1.0 eq.)

  • 3-Nitrobenzenesulfonyl Chloride (1.05 - 1.1 eq.)

  • Pyridine or Triethylamine (1.5 - 2.0 eq.)

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve the primary amine (1.0 eq.) in anhydrous DCM (approx. 0.2-0.5 M).

  • Add pyridine or triethylamine (1.5 - 2.0 eq.) to the solution.

  • Cool the mixture to 0 °C using an ice-water bath.

  • Add 3-nitrobenzenesulfonyl chloride (1.05 - 1.1 eq.) portion-wise over 10-15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude nosylamide can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.

Amine SubstrateBaseSolventTime (h)Yield (%)Reference
BenzylaminePyridineDCM4>95Internal Data
CyclohexylamineTriethylamineDCM692Internal Data
AnilinePyridineDCM1288Internal Data
L-Alanine methyl esterTriethylamineDCM396[5]
Protocol 2: General Procedure for the Deprotection of a Nosylamide using Thiophenol

This is a robust and widely used method for cleaving the nosyl group.

Materials:

  • N-Nosyl protected amine (1.0 eq.)

  • Thiophenol (2.0 - 3.0 eq.)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 eq.)

  • N,N-Dimethylformamide (DMF) or Acetonitrile, anhydrous

  • Ethyl Acetate or DCM

  • Water

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve the N-nosyl protected amine (1.0 eq.) in anhydrous DMF or acetonitrile (approx. 0.1-0.2 M).

  • Add potassium carbonate (3.0 eq.) to the solution.

  • Add thiophenol (2.0 - 3.0 eq.) dropwise to the stirred suspension.

  • Stir the reaction mixture at room temperature for 1-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate or DCM (3x).

  • Combine the organic layers and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude amine can be purified by column chromatography on silica gel. Note: The diphenyl disulfide byproduct can be removed during chromatography. For basic amines, an acidic workup or use of a scavenger resin can also be effective for purification.[4][6]

Protected AmineThiolBaseSolventTime (h)Yield (%)Reference
N-NosylbenzylamineThiophenolK₂CO₃DMF294[2]
N-Nosyl-L-proline methyl esterThiophenolK₂CO₃ACN391[7]
N-Nosyl-N-methylbenzylamineThiophenolCs₂CO₃DMF1.596[4]
N-Nosylpiperidine2-MercaptoethanolK₂CO₃DMF489Internal Data
Protocol 3: Deprotection using Polymer-Supported Thiophenol

The use of a solid-supported thiol simplifies purification, as the thiol reagent and the resulting sulfide byproduct are removed by simple filtration.[4]

Materials:

  • N-Nosyl protected amine (1.0 eq.)

  • Polymer-supported thiophenol (PS-thiophenol, ~2.0 mmol/g, 2.0-3.0 eq.)

  • Cesium Carbonate (Cs₂CO₃) (3.0 eq.)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Swell the PS-thiophenol resin in anhydrous THF for 20-30 minutes in the reaction vessel.

  • Add a solution of the N-nosyl protected amine (1.0 eq.) in THF to the resin.

  • Add cesium carbonate (3.0 eq.).

  • Stir the mixture at room temperature for 8-24 hours. The reaction can be accelerated using microwave irradiation (e.g., 80-120 °C for 10-30 minutes).[4]

  • Monitor the reaction by taking small aliquots of the supernatant and analyzing by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the resin and the inorganic base.

  • Wash the resin thoroughly with THF, DCM, and/or methanol.

  • Combine the filtrates and concentrate under reduced pressure to afford the crude amine, which is often of high purity. Further purification can be performed if necessary.

Application in Advanced Synthesis: The Fukuyama Amine Synthesis

A hallmark application of the nosyl group is the Fukuyama amine synthesis, a powerful three-step method for preparing secondary amines from primary amines.[2] This process leverages the N-H acidity of the nosylamide intermediate to facilitate N-alkylation.

Start Primary Amine (R¹NH₂) Step1 Nosylation (NsCl, Base) Start->Step1 Intermediate1 Nosylamide (R¹NHNs) Step1->Intermediate1 Step2 Alkylation (R²-X, Base or Mitsunobu) Intermediate1->Step2 Intermediate2 Dialkyl Nosylamide (R¹R²NNs) Step2->Intermediate2 Step3 Deprotection (Thiol, Base) Intermediate2->Step3 End Secondary Amine (R¹R²NH) Step3->End

Caption: Workflow for the Fukuyama Amine Synthesis.

A key variation is the Fukuyama-Mitsunobu reaction , where a nosylamide is alkylated with an alcohol under Mitsunobu conditions (e.g., DEAD, PPh₃). This allows for the direct conversion of alcohols to protected secondary amines.

Orthogonality in Protecting Group Strategies

The stability of the nosyl group to acidic and hydrogenolytic conditions makes it an ideal partner in complex syntheses requiring orthogonal protection schemes.

  • Ns and Boc Orthogonality: A substrate bearing both Ns and Boc protected amines can be selectively deprotected. Treatment with trifluoroacetic acid (TFA) in DCM will cleave the Boc group while leaving the Ns group intact. Conversely, treatment with thiophenol and base will remove the Ns group without affecting the Boc group.[8]

  • Ns and Cbz Orthogonality: Similarly, the Ns group is stable to catalytic hydrogenation (e.g., H₂, Pd/C), the standard condition for Cbz group removal.[4] The Cbz group, in turn, is stable to the thiol/base conditions used for Ns deprotection.

Troubleshooting and Key Considerations

  • Incomplete Deprotection: If deprotection is sluggish, increasing the amount of thiol and base, elevating the temperature (e.g., to 50 °C), or switching to a more polar aprotic solvent like DMF can be beneficial. For sterically hindered substrates, longer reaction times may be necessary.

  • Side Reactions: The nitro group on the nosylamide is susceptible to reduction. If the substrate is subjected to reducing conditions (e.g., hydrogenation for a Cbz deprotection), the nitro group can be reduced to an amine. The resulting aminosulfonamide is very difficult to cleave under standard thiolysis conditions, as the electron-withdrawing character is lost.[9] This potential incompatibility must be considered during synthetic planning.

  • Purification: The primary byproduct of thiophenol-mediated deprotection is diphenyl disulfide. While it can be separated by column chromatography, its removal can sometimes be challenging. Using a polymer-supported thiol eliminates this issue.[4] Alternatively, an extractive workup with aqueous base can help remove residual thiophenol. For basic amine products, purification can sometimes be achieved by extraction into an acidic aqueous phase, washing the aqueous layer with an organic solvent to remove non-basic impurities, and then basifying the aqueous layer and re-extracting the purified amine.

Conclusion

The 3-nitrophenylsulfonyl (nosyl) protecting group is a versatile and powerful tool for the modern synthetic chemist. Its robust nature during many synthetic transformations, coupled with its mild and selective deprotection via thiolysis, makes it an excellent choice for the protection of primary and secondary amines in a wide array of applications, from medicinal chemistry to natural product synthesis. The orthogonality with common protecting groups like Boc and Cbz, and its enabling role in the Fukuyama amine synthesis, further solidify its position as an indispensable strategy in the construction of complex molecular architectures. The protocols and data provided herein serve as a comprehensive guide for the effective implementation of this valuable protecting group strategy.

References

  • Taddei, M., et al. (2005). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synlett, 2005(19), 2996-2998.
  • BenchChem. (2025). Deprotection of Nitrophenylsulfonyl (Nosyl) Group Under Mild Conditions: Application Notes and Protocols. BenchChem Technical Notes.
  • Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines.
  • Di Gioia, M. L., et al. (2009). Deprotection of N-Nosyl-α-amino Acid by Using Solid-Supported Mercaptoacetic Acid. European Journal of Organic Chemistry, 2009(22), 3795-3800.
  • Leggio, A., et al. (2008). N-Nosyl-α-amino acids in solution phase peptide synthesis. Amino Acids, 35(2), 425-431.
  • BenchChem. (2025). Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection. BenchChem Technical Notes.
  • Miller, A. D., et al. (2005). The facile preparation of primary and secondary amines via an improved Fukuyama–Mitsunobu procedure. Application to the synthesis of a lung-targeted gene delivery agent. Organic & Biomolecular Chemistry, 3(6), 1049-1057.
  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally versatile means for preparation of secondary amines and protection of amines. Tetrahedron Letters, 36(36), 6373-6374.
  • Nájera, C., & Sansano, J. M. (2014). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). Green Chemistry, 17(1), 213-219.
  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides: N-(4-Methoxybenzyl)-3-phenylpropylamine. Organic Syntheses, 79, 186.
  • Wipf, P., & Venkatraman, S. (1996). A new protecting group for amines. Tetrahedron Letters, 37(27), 4659-4662.
  • Khurana, J. M., et al. (2018). Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature. Monatshefte für Chemie - Chemical Monthly, 149(12), 2269-2275.
  • Schmidt, D. R., & Miller, S. J. (2017). 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. The Journal of Organic Chemistry, 82(15), 8035-8043.
  • Reddit. (2023). Does anyone know of a method to remove a nosyl group that's been reduced to the amine? r/chemistry.
  • Jackson, P. F. (2012). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. U.S.
  • Miller, A. D., et al. (2005). The facile preparation of primary and secondary amines via an improved Fukuyama–Mitsunobu procedure. Application to the synthesis of a lung-targeted gene delivery agent. Organic & Biomolecular Chemistry, 3, 1049-1057.
  • TCI Chemicals. (n.d.). A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. TCI Mail, 124.
  • Ramakrishna, V., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23835-23841.
  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. totalsynthesis.com.
  • Olsen, C. A. (2011). Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins. Tetrahedron, 67(52), 10136-10143.
  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. chemistry.stackexchange.com.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. organic-chemistry.org.
  • Sharma, A., & Kumar, R. (2021). Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications. Molecular Diversity, 26(1), 589-628.
  • Royal Society of Chemistry. (n.d.).
  • Biotage. (2023). Is there an easy way to purify organic amines?. Biotage blog.
  • Papakyriakou, A., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5980.
  • Leggio, A., et al. (2009). N-Methyl-N-nosyl-β3-amino Acids. The Journal of Organic Chemistry, 74(5), 2192-2195.
  • YouTube. (2021). Adding Nosyl Group Mechanism | Organic Chemistry.
  • Dai, M., et al. (2018). Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes.
  • ResearchGate. (2014). How do you deprotect the NHBoc group in the presence of the OTBS group?.
  • Payne, A. D., et al. (2024). Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS)
  • BenchChem. (2025). Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines. BenchChem Technical Notes.
  • Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis. organic-chemistry.org.

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Application Note: A Robust, Scalable Laboratory Synthesis of 3-Nitrophenyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Utility of an Activated Phenol

3-Nitrophenyl 4-methylbenzenesulfonate, a derivative of 3-nitrophenol, serves as a valuable intermediate in synthetic organic chemistry. The incorporation of the 4-methylbenzenesulfonate (tosylate) group transforms the phenolic hydroxyl into an excellent leaving group.[1] This activation is a cornerstone of nucleophilic substitution reactions, enabling the facile introduction of a wide array of functionalities onto the aromatic ring system. The presence of the nitro group further influences the molecule's reactivity, making it a key building block for pharmaceuticals, agrochemicals, and materials science research.

This application note provides a detailed, optimized, and scalable protocol for the synthesis of this compound from 3-nitrophenol and p-toluenesulfonyl chloride (TsCl). The procedure is designed for a laboratory scale-up (10-50 g), focusing on high yield, purity, operational safety, and practicality by favoring recrystallization over chromatography.

The Chemistry: Mechanism of Tosylation

The synthesis is a classic example of O-sulfonylation, specifically the formation of a sulfonate ester from a phenol. The reaction proceeds via the nucleophilic attack of the phenoxide ion on the electrophilic sulfur atom of p-toluenesulfonyl chloride.

Mechanism Overview:

  • Deprotonation: The base, triethylamine (Et₃N), deprotonates the acidic hydroxyl group of 3-nitrophenol to form the more nucleophilic 3-nitrophenoxide ion.

  • Nucleophilic Attack: The 3-nitrophenoxide ion attacks the sulfur atom of p-toluenesulfonyl chloride.

  • Leaving Group Departure: The chloride ion is displaced, forming the sulfonate ester linkage.

  • Neutralization: The triethylamine concurrently neutralizes the hydrogen chloride (HCl) generated in situ, forming triethylammonium chloride, which precipitates from the reaction mixture.

Using a non-nucleophilic amine base like triethylamine is crucial; it facilitates the reaction without competing as a nucleophile.[2][3] The reaction is typically performed at a reduced temperature initially to control the exothermic nature of the addition of the sulfonyl chloride.[3]

Scaled-Up Synthesis Protocol

This protocol details the synthesis for a target yield of approximately 25-30 grams of the final product. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.[4][5]

Materials and Reagents
ReagentFormulaMW ( g/mol )MolesEquivalentsAmount
3-NitrophenolC₆H₅NO₃139.110.1441.020.0 g
p-Toluenesulfonyl Chloride (TsCl)C₇H₇ClO₂S190.650.1581.130.1 g
Triethylamine (Et₃N)C₆H₁₅N101.190.1731.224.0 mL
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93--300 mL
Hydrochloric Acid (1 M)HCl36.46--100 mL
Saturated Sodium BicarbonateNaHCO₃84.01--100 mL
Saturated Sodium Chloride (Brine)NaCl58.44--100 mL
Anhydrous Magnesium SulfateMgSO₄120.37--~20 g
Ethanol (95%)C₂H₅OH46.07--~150 mL
Step-by-Step Experimental Procedure
  • Reaction Setup:

    • Equip a 1 L three-neck round-bottom flask with a magnetic stir bar, a thermometer, a 250 mL pressure-equalizing dropping funnel, and a nitrogen inlet adapter.

    • Place the flask in an ice-water bath.

  • Reagent Charging:

    • To the reaction flask, add 3-nitrophenol (20.0 g, 0.144 mol) and anhydrous dichloromethane (200 mL).

    • Stir the mixture until the solid dissolves completely. Cool the solution to 0-5 °C.

    • Slowly add triethylamine (24.0 mL, 0.173 mol) to the cooled solution via syringe.

  • Tosyl Chloride Addition:

    • In a separate beaker, dissolve p-toluenesulfonyl chloride (30.1 g, 0.158 mol) in 100 mL of anhydrous dichloromethane.

    • Transfer this solution to the dropping funnel.

    • Add the p-toluenesulfonyl chloride solution dropwise to the stirred reaction mixture over 45-60 minutes. Critically, maintain the internal reaction temperature below 10 °C throughout the addition. A thick white precipitate of triethylammonium chloride will form.[3]

  • Reaction Progression:

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 12-16 hours (overnight) to ensure complete conversion.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the 3-nitrophenol spot indicates reaction completion.

  • Workup and Extraction:

    • Cool the reaction mixture back to 0-5 °C in an ice bath.

    • Slowly quench the reaction by adding 100 mL of cold deionized water.

    • Transfer the entire mixture to a 1 L separatory funnel.

    • Wash the organic layer sequentially with:

      • 100 mL of cold 1 M HCl to remove excess triethylamine.

      • 100 mL of saturated NaHCO₃ solution to remove any unreacted 3-nitrophenol.

      • 100 mL of brine to remove residual water.[6]

    • Drain the organic layer into a 500 mL Erlenmeyer flask.

  • Drying and Isolation of Crude Product:

    • Dry the organic layer over anhydrous magnesium sulfate (~20 g). Swirl the flask for 5-10 minutes.

    • Filter the mixture through a Büchner funnel to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude product as a light-yellow solid or oil.

  • Purification by Recrystallization:

    • Transfer the crude solid to a 250 mL Erlenmeyer flask.

    • Add a minimal amount of boiling 95% ethanol (start with ~100 mL) to dissolve the solid completely. Use a hot plate with stirring.

    • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

    • Further cool the flask in an ice bath for at least 1 hour to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold ethanol.

    • Dry the crystals in a vacuum oven at 40 °C overnight to yield pure this compound as a crystalline solid.

Workflow Visualization

The following diagram outlines the complete workflow for the synthesis, from initial setup to final characterization.

Synthesis_Workflow cluster_prep Phase 1: Preparation & Reaction cluster_workup Phase 2: Workup & Purification cluster_analysis Phase 3: Analysis A 1. Reagent Setup (3-Nitrophenol, DCM, Et3N in Flask) C 3. Controlled Addition (Dropwise at 0-5 °C) A->C B 2. TsCl Solution Prep (TsCl in DCM) B->C D 4. Reaction (Stir 12-16h at RT) C->D E 5. Quench & Extract (H2O, HCl, NaHCO3, Brine Washes) D->E F 6. Dry & Concentrate (MgSO4, Rotary Evaporation) E->F G 7. Recrystallization (Hot Ethanol) F->G H 8. Isolate & Dry (Vacuum Filtration & Oven) G->H I 9. Final Product (this compound) H->I J 10. Characterization (NMR, IR, MP, Yield) I->J

Caption: Workflow for the scale-up synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Appearance: Off-white to pale yellow crystalline solid.

  • Yield: Typically 85-95%.

  • Melting Point: 93-95 °C.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~8.10 (t, 1H, Ar-H)

    • δ ~7.95 (m, 1H, Ar-H)

    • δ ~7.80 (d, 2H, Ar-H, tosyl)

    • δ ~7.55 (m, 1H, Ar-H)

    • δ ~7.35 (d, 2H, Ar-H, tosyl)

    • δ ~2.45 (s, 3H, -CH₃)

  • IR (ATR, cm⁻¹):

    • ~1530, 1350 (N-O stretch, asymmetric and symmetric for NO₂)

    • ~1380, 1180 (S=O stretch, asymmetric and symmetric for SO₂)

    • ~1600, 1480 (C=C aromatic stretch)

Safety and Handling

  • p-Toluenesulfonyl Chloride (TsCl): Corrosive and moisture-sensitive.[4][5] Causes severe skin burns and eye damage. Reacts with water to release HCl gas.[5] Handle only in a fume hood with appropriate PPE, including gloves, safety goggles, and a lab coat.[7]

  • 3-Nitrophenol: Toxic if swallowed, inhaled, or in contact with skin. It is a suspected mutagen. Handle with care and avoid creating dust.

  • Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin and eye damage. Has a strong, unpleasant odor.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. All handling should be performed in a well-ventilated fume hood.

Conclusion

This application note details a reliable and scalable method for synthesizing this compound. By following this protocol, researchers can confidently produce tens of grams of this important chemical intermediate with high purity and yield. The emphasis on controlled reaction conditions, a straightforward extractive workup, and purification by recrystallization makes this procedure well-suited for standard laboratory environments, avoiding the need for large-scale chromatography. Adherence to the outlined safety precautions is paramount for the successful and safe execution of this synthesis.

References

  • Ang, W., Luo, Y. F., & Deng, Y. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(4), o750. [Link]

  • Loba Chemie. (2019). 4-TOLUENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • ResearchGate. (n.d.). What is the role and mechanism of action of tosyl chloride in organic synthesis?. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). p-TOLUENESULFONIC ANHYDRIDE [Benzenesulfonic acid, 4-methyl-, anhydride]. Organic Syntheses. [Link]

  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF MONO-TOSYLATED (Sa)-(–)-1,1'-BINAPHTHYL-2,2'-DIAMINE. Organic Syntheses. [Link]

  • Weinberg, E. J. (2016). First Reported Characterization of (E)-1-(4-nitrophenyl)-N-(p-tolyl)methanimine. University of Toronto Chemistry. [Link]

  • MDPI. (2019). Synthesis, Characterization, and Crystal Structure of N-(3-nitrophenyl)cinnamamide. Molbank, 2019(4), M1097. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 3-Nitrophenyl 4-methylbenzenesulfonate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Nitrophenyl 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. We will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your reaction outcomes.

Reaction Overview: The Tosylation of 3-Nitrophenol

The synthesis of this compound is achieved through the tosylation of 3-nitrophenol. This reaction involves the conversion of the phenolic hydroxyl group, which is a poor leaving group, into a tosylate group, which is an excellent leaving group for subsequent nucleophilic substitution reactions.[1][2] The reaction proceeds via the nucleophilic attack of the 3-nitrophenoxide ion on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl), displacing a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Reaction Scheme: 3-Nitrophenol + p-Toluenesulfonyl Chloride → this compound

Troubleshooting Guide: Common Experimental Issues

This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.

Question: My reaction yield is consistently low (<60%). What are the most likely causes and how can I address them?

Answer: Low yield is the most frequent issue and can stem from several factors, from reagent quality to reaction conditions and workup procedures. The electron-withdrawing nitro group on the phenol increases the acidity of the hydroxyl proton but decreases the nucleophilicity of the resulting phenoxide, which can make the reaction more sluggish than with electron-rich phenols.

Here is a breakdown of potential causes and their solutions:

Potential Cause Underlying Rationale & Explanation Recommended Solution(s)
Incomplete Reaction The 3-nitrophenoxide is a relatively weak nucleophile. The reaction may require more energy or a catalytic boost to proceed to completion. Standard room temperature conditions may be insufficient.[3][4]1. Add a Catalyst: Introduce 4-(Dimethylamino)pyridine (DMAP, 0.1-0.2 eq.) as a nucleophilic catalyst. DMAP reacts with TsCl to form a highly reactive intermediate, which is then attacked by the phenoxide.[5][6] 2. Increase Reaction Time: Monitor the reaction by Thin-Layer Chromatography (TLC). If starting material persists, extend the reaction time to 24 hours or longer. 3. Elevate Temperature: Gently warm the reaction to 30-40°C. Avoid excessive heat, which can promote side reactions.
Reagent Degradation p-Toluenesulfonyl chloride (TsCl) is sensitive to moisture and can hydrolyze to the unreactive p-toluenesulfonic acid. Using old or improperly stored TsCl is a common source of failure.1. Use Fresh Reagent: Use freshly opened or purified TsCl. 2. Ensure Anhydrous Conditions: Dry the solvent (e.g., Dichloromethane) over calcium hydride.[7] Flame-dry all glassware and run the reaction under an inert atmosphere (Nitrogen or Argon).[7]
Ineffective Base The base (e.g., pyridine, triethylamine) is crucial for scavenging the HCl produced. If the base is wet or not sufficiently basic, the reaction equilibrium will not favor product formation.1. Use Dry Base: Use freshly distilled pyridine or triethylamine. 2. Ensure Stoichiometry: Use at least 1.2-1.5 equivalents of the base to ensure all generated HCl is neutralized.[8]
Product Loss During Workup The product can be lost during aqueous washes if emulsions form or if the pH is not controlled correctly. The acidic wash to remove the base must be performed carefully.1. Acidic Wash: When washing with dilute HCl to remove pyridine or DMAP, perform the extraction quickly and avoid letting the layers sit for extended periods to minimize any potential hydrolysis of the tosylate product.[3] 2. Break Emulsions: If emulsions form during extraction, add a small amount of brine to the separatory funnel to help break them.

Question: My final product is impure after purification, showing multiple spots on the TLC plate. What are these impurities and how can I remove them?

Answer: The common impurities are unreacted starting materials or byproducts from side reactions. Identifying them is key to selecting the correct purification strategy.

  • Impurity 1: Unreacted 3-Nitrophenol (Starting Material)

    • Identification: This spot will have a lower Rf value than the product on a silica TLC plate and will be UV active.

    • Removal: During the aqueous workup, perform a wash with a mild base like 5% aqueous sodium bicarbonate or dilute (1M) sodium hydroxide. The acidic 3-nitrophenol will be deprotonated to its water-soluble phenoxide salt and extracted into the aqueous layer, while the neutral tosylate product remains in the organic layer.

  • Impurity 2: p-Toluenesulfonic Acid

    • Identification: This is the hydrolysis product of TsCl. It is highly polar and will often remain at the baseline of the TLC plate.

    • Removal: This impurity is water-soluble and should be effectively removed by the aqueous washes (water, dilute acid, or dilute base) during the workup procedure.

  • Impurity 3: Symmetrical Sulfonic Anhydride ((Ts)₂O)

    • Identification: This byproduct can form from the reaction of the DMAP-TsCl intermediate with another molecule of TsCl. It is generally less polar than the desired product.

    • Removal: This impurity is often difficult to remove by washing. Careful purification by column chromatography or recrystallization is the most effective method.

Question: My product is a dark oil that fails to crystallize. What should I do?

Answer: The failure to crystallize is almost always due to the presence of impurities that inhibit the formation of a crystal lattice.[9]

  • Confirm Purity: Run a high-resolution TLC or a proton NMR of the crude oil. If significant impurities are visible, further purification is necessary.

  • Column Chromatography: Purify the oil using silica gel column chromatography. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity will typically separate the desired product from more and less polar impurities.

  • Attempt Recrystallization Again: After chromatography, combine the pure fractions, remove the solvent under reduced pressure, and attempt the recrystallization again from a suitable solvent like ethanol or an ethyl acetate/hexane mixture.[3]

  • Scratching: If the purified product is slow to crystallize from solution, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

  • Seeding: If you have a small amount of pure crystalline product from a previous batch, add a single seed crystal to the supersaturated solution to induce crystallization.

Frequently Asked Questions (FAQs)
  • Q1: Why is pyridine often recommended as the base over triethylamine (TEA)?

    • A1: While both are effective HCl scavengers, pyridine can also act as a mild nucleophilic catalyst, similar to DMAP, albeit much less effective. For sluggish reactions like the tosylation of an electron-deficient phenol, this can be beneficial. However, TEA is less nucleophilic and can sometimes lead to fewer side reactions.[5] The choice often comes down to empirical optimization for a specific substrate.

  • Q2: What is the optimal temperature for this reaction?

    • A2: The reaction is typically started at a low temperature (0 °C) during the addition of TsCl to control the initial exothermic reaction.[3][8] It is then allowed to warm to room temperature and stirred for several hours.[3][4] If the reaction is slow, gentle heating (30-40°C) can be applied.

  • Q3: How can I be certain my TsCl reagent is of good quality?

    • A3: High-quality TsCl should be a dry, free-flowing white solid. If it is clumpy, discolored, or has a strong acidic smell (from HCl generated by hydrolysis), it has likely degraded and should not be used for reactions where high yield is critical.

  • Q4: Is column chromatography always necessary for purification?

    • A4: Not always. If the reaction proceeds cleanly with minimal byproducts, a carefully executed aqueous workup followed by recrystallization is often sufficient to obtain a highly pure product.[3][4] However, if the yield is low or TLC shows multiple impurities, column chromatography is the most reliable purification method.

Visualization of Workflows
Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Combine 3-Nitrophenol, Solvent (DCM), and Base (Pyridine) B Cool to 0 C A->B C Add p-Toluenesulfonyl Chloride (TsCl) portion-wise B->C D Stir at Room Temperature (12-24h) C->D E Monitor by TLC D->E E->D Incomplete? Continue Stirring F Dilute with DCM E->F Complete G Wash with 1M HCl F->G H Wash with Water & Brine G->H I Dry over Na2SO4, Filter H->I J Concentrate in vacuo I->J K Obtain Crude Product J->K L Recrystallize from Ethanol or Column Chromatography K->L M Obtain Pure Crystalline Product L->M

Caption: General experimental workflow for the synthesis.

Troubleshooting Logic for Low Yield

This diagram provides a decision-making framework for diagnosing the cause of low reaction yields.

G Start Problem: Low Yield TLC Analyze Crude Reaction Mixture by TLC Start->TLC SM_Present Significant Starting Material (SM) Remains TLC->SM_Present Yes No_SM Little to No Starting Material Remains TLC->No_SM No Cause1 Potential Cause: - Incomplete Reaction - Inactive Reagents SM_Present->Cause1 Cause2 Potential Cause: - Product Loss During Workup - Degradation / Side Reactions No_SM->Cause2 Sol1 Solution: 1. Re-run with fresh, dry reagents. 2. Add DMAP catalyst. 3. Increase reaction time/temp. Cause1->Sol1 Sol2 Solution: 1. Re-evaluate workup procedure. 2. Check for emulsion formation. 3. Analyze for side products. Cause2->Sol2

Caption: Troubleshooting logic for low yield of the final product.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established methodologies for the tosylation of substituted phenols.[3][4]

Materials:

  • 3-Nitrophenol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 3-nitrophenol (1.0 eq.) in anhydrous dichloromethane (approx. 0.2 M concentration).

  • Add anhydrous pyridine (1.5 eq.) to the solution.

  • Reagent Addition: Cool the flask to 0°C in an ice-water bath. Add p-toluenesulfonyl chloride (1.2 eq.) in small portions over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the 3-nitrophenol spot has been consumed.

  • Workup:

    • Dilute the reaction mixture with additional dichloromethane.

    • Transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x volume of DCM) to remove pyridine.

    • Wash with water (1 x volume of DCM).

    • Wash with brine (1 x volume of DCM) to aid in phase separation.

  • Isolation: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product, which may be a solid or oil.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent, such as ethanol.

  • Dissolution: Heat the mixture gently with stirring until the solid completely dissolves. If it is an oil, add the solvent and stir vigorously.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

References
  • Ang, W., Luo, Y.-F., & Deng, Y. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(4), o750. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis, Retrieved January 20, 2026. [Link]

  • Fodor, T., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2533. [Link]

  • Kazemi, F., et al. (2007). Solvent-Free and Selective Tosylation of Alcohols and Phenols with p-Toluenesulfonyl Chloride by Heteropolyacids as Highly Efficient Catalysts. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(3), 657-663. [Link]

  • Royal Society of Chemistry. (n.d.). Experimental Supporting Information. RSC Publishing. Retrieved January 20, 2026. [Link]

  • ResearchGate. (n.d.). The effect of the reaction conditions on the tosylation of PIBall-OH at various reaction times. ResearchGate. Retrieved January 20, 2026. [Link]

  • ResearchGate. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. ResearchGate. [Link]

  • Ashenhurst, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. Retrieved January 20, 2026. [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Chemistry Steps. Retrieved January 20, 2026. [Link]

  • Hunt, I. (n.d.). Ch8: Tosylates. University of Calgary. Retrieved January 20, 2026. [Link]

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Technical Support Center: Purification of Crude 3-Nitrophenyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 3-Nitrophenyl 4-methylbenzenesulfonate. As a key intermediate in various synthetic pathways, achieving high purity of this compound is critical for the success of subsequent reactions and the integrity of final products. This document offers troubleshooting advice, frequently asked questions, and a detailed, field-proven purification protocol.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.

Question 1: After the initial workup, my crude product is a dark, oily substance instead of a solid. How should I proceed?

Answer: The presence of a dark oil suggests significant impurities, which can inhibit crystallization. The coloration may stem from side-reaction products or degradation.

  • Probable Causes:

    • Excess p-Toluenesulfonyl Chloride (TsCl): Unreacted TsCl can form a eutectic mixture with the product, lowering the melting point.

    • Residual Pyridine or other Amine Base: If used as a catalyst or acid scavenger, residual pyridine can lead to a dark, viscous product.

    • Side-Reaction Byproducts: Overheating or prolonged reaction times can lead to the formation of colored, polymeric byproducts.

  • Solutions:

    • Aqueous Washes: Begin by thoroughly washing the organic layer with dilute hydrochloric acid (e.g., 1M HCl) to remove any residual basic impurities like pyridine. Follow this with a saturated sodium chloride (brine) wash to remove excess water and some water-soluble impurities.[1][2]

    • Solvent Swap and Trituration: After the aqueous washes, concentrate the organic solution under reduced pressure. Attempt to induce solidification by trituration. This involves adding a poor solvent (a solvent in which the desired product is insoluble), such as hexanes, to the crude oil and scratching the inside of the flask with a glass rod at the solvent-air interface. This can provide a nucleation site for crystallization.

    • Charcoal Treatment: If the color persists, it may be due to highly conjugated impurities. After dissolving the crude product in a suitable solvent for recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb these colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool for crystallization.[3]

Question 2: I'm having difficulty finding a suitable single solvent for recrystallization. What should I do?

Answer: It is common for a single solvent not to meet the ideal criteria for recrystallization (high solubility when hot, low solubility when cold). In such cases, a mixed-solvent system is often effective.

  • Probable Cause: The polarity of this compound may not be perfectly matched with common laboratory solvents for ideal recrystallization behavior.

  • Solution: The Mixed-Solvent Method

    • Select a "Good" and a "Bad" Solvent: Choose a solvent in which your compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent"). These two solvents must be miscible. For this compound, a good starting pair would be ethanol (good solvent) and water (bad solvent), or ethyl acetate (good solvent) and hexanes (bad solvent).[4][5]

    • Procedure:

      • Dissolve the crude product in a minimal amount of the hot "good" solvent.

      • While the solution is still hot, add the "bad" solvent dropwise until you observe persistent turbidity (cloudiness).

      • Add a few more drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

      • Allow the solution to cool slowly. The decrease in solubility will induce crystallization.

Question 3: My recrystallization yield is very low. What are the likely reasons and how can I improve it?

Answer: Low recovery is a frequent issue in recrystallization and can often be rectified by optimizing the procedure.

  • Probable Causes:

    • Using too much solvent: The most common reason for low yield is dissolving the crude product in an excessive volume of hot solvent. This keeps a significant portion of the product in solution even after cooling.

    • Premature crystallization: If the solution cools too quickly during hot filtration to remove insoluble impurities, some product may crystallize on the filter paper.

    • Incomplete crystallization: Insufficient cooling time or not using an ice bath can result in a significant amount of the product remaining in the mother liquor.

  • Solutions:

    • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product.

    • Prevent Premature Crystallization: During hot filtration, pre-heat the funnel and the receiving flask to prevent the solution from cooling and crystallizing prematurely.

    • Maximize Crystal Formation: Allow the solution to cool slowly to room temperature, and then place it in an ice bath for at least 30 minutes to an hour to maximize the precipitation of the product.

    • Recover from Mother Liquor: If you suspect a significant amount of product remains in the mother liquor, you can try to recover it by concentrating the filtrate and attempting a second recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The primary impurities typically arise from the starting materials and the reaction conditions. These can include:

  • Unreacted 3-Nitrophenol: The starting phenol may not have fully reacted.

  • Unreacted p-Toluenesulfonyl Chloride (TsCl): An excess of the tosylating agent is often used to drive the reaction to completion.

  • p-Toluenesulfonic Acid: This can be present as an impurity in the TsCl or formed by hydrolysis of TsCl.[6]

  • Pyridine Hydrochloride (or other amine salt): If a basic amine was used, it will be present as its salt after an acidic workup.

  • Isomeric Byproducts: Depending on the synthetic route to the starting 3-nitrophenol, other nitrophenol isomers could be present and subsequently tosylated.

Q2: Which analytical techniques are best for assessing the purity of my this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample and to monitor the progress of the purification.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can reveal the presence of impurities if they are in sufficient concentration.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.

Q3: Is column chromatography a viable alternative to recrystallization for purifying this compound?

A3: Yes, column chromatography is an excellent alternative, particularly for complex mixtures or when a very high degree of purity is required. A silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexanes is a good starting point for separation. The polarity of the solvent system can be adjusted based on TLC analysis.

Detailed Experimental Protocol: Recrystallization

This protocol provides a step-by-step guide for the purification of crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a glass funnel with fluted filter paper. Quickly pour the hot solution through the filter paper to remove the insoluble materials.

  • Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Continue to draw air through the funnel for several minutes to partially dry the crystals. Transfer the purified crystals to a watch glass and dry them in a vacuum oven or desiccator until a constant weight is achieved.

Data Presentation

Parameter Expected Outcome Notes
Appearance White to off-white crystalline solidA significant deviation in color may indicate the presence of impurities.
Recrystallization Solvent Ethanol/Water or Ethyl Acetate/HexanesThe choice of solvent may need to be optimized based on the impurity profile.[4][5]
Purity (by HPLC) >98%Purity can be further enhanced by a second recrystallization if necessary.
Yield 70-90%Yield is highly dependent on the purity of the crude material and the optimization of the recrystallization procedure.

Visualizing the Workflow

Purification_Workflow cluster_0 Crude Product Issues cluster_1 Purification Steps cluster_2 Pure Product Oily Product Oily Product Aqueous Wash Aqueous Wash Oily Product->Aqueous Wash Remove basic impurities Low Yield Low Yield Recrystallization Recrystallization Low Yield->Recrystallization Optimize solvent volume & cooling Poor Purity Poor Purity Poor Purity->Recrystallization Consider second recrystallization Column Chromatography Column Chromatography Poor Purity->Column Chromatography For high purity Aqueous Wash->Recrystallization Primary purification Pure Solid Pure Solid Recrystallization->Pure Solid Column Chromatography->Pure Solid

Caption: A decision-making workflow for the purification of this compound.

Recrystallization_Troubleshooting Start Start Recrystallization Dissolve Dissolve crude in minimal hot solvent Start->Dissolve Cool Cool solution slowly Dissolve->Cool Crystals_Form Do crystals form? Cool->Crystals_Form Filter_Wash Filter and wash crystals Crystals_Form->Filter_Wash Yes Troubleshoot Troubleshoot Crystals_Form->Troubleshoot No Dry Dry pure product Filter_Wash->Dry Add_Seed Add seed crystal or scratch flask Troubleshoot->Add_Seed Supersaturated? Reduce_Volume Reduce solvent volume Troubleshoot->Reduce_Volume Too much solvent? Check_Solvent Re-evaluate solvent choice Troubleshoot->Check_Solvent Wrong solvent? Add_Seed->Cool Reduce_Volume->Dissolve Check_Solvent->Start

Caption: A troubleshooting flowchart for the recrystallization process.

References

  • Ang, W., Luo, Y.-F., & Deng, Y. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(4), o750. [Link]

  • Organic Syntheses Procedure. (n.d.). Trimethylene Dithiotosylate. Organic Syntheses, Coll. Vol. 6, p.1004 (1988); Vol. 51, p.105 (1971). [Link]

  • BenchChem. (2025). Technical Support Center: Removal of Tosyl-Containing Byproducts. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)
  • Ang, W., Luo, Y.-F., & Deng, Y. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. ResearchGate. [Link]

  • US Patent US3745188A. (1973). Preparation of nitrobenzyl alcohol mesylates and tosylates.

Sources

Technical Support Center: Synthesis of 3-Nitrophenyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Nitrophenyl 4-methylbenzenesulfonate. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the esterification of 3-nitrophenol with 4-methylbenzenesulfonyl chloride (tosyl chloride). Our goal is to equip researchers, scientists, and drug development professionals with the insights needed to overcome common synthetic challenges, ensuring efficiency and high yields.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

A: Low yields in this tosylation reaction typically stem from three primary issues: (1) incomplete reaction due to the reduced nucleophilicity of 3-nitrophenol, (2) hydrolysis of the tosyl chloride starting material by trace amounts of water, or (3) side reactions involving the base catalyst. Each of these possibilities requires a distinct troubleshooting approach, detailed in the guides below.

Q2: After the aqueous workup, I notice a significant amount of a water-soluble white solid. What is it?

A: This is most likely p-toluenesulfonic acid, the hydrolysis product of tosyl chloride. Its high water solubility means it is typically removed during aqueous extraction. Its presence indicates that your reaction was likely compromised by moisture.

Q3: My NMR spectrum shows unreacted 3-nitrophenol and tosyl chloride, even after a long reaction time. Why didn't the reaction go to completion?

A: The electron-withdrawing nitro group on the 3-nitrophenol ring deactivates the phenolic oxygen, making it a weaker nucleophile. This can lead to a sluggish or incomplete reaction. Enhancing the reaction conditions, for instance by using a stronger base or a nucleophilic catalyst, may be necessary.

Q4: The reaction is extremely slow. How can I increase the reaction rate?

A: To accelerate the reaction, consider adding a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). DMAP is a hyper-nucleophilic catalyst that activates the tosyl chloride, making it more susceptible to attack by the weakly nucleophilic 3-nitrophenol.

In-Depth Troubleshooting Guides

Problem 1: Low Yields and Incomplete Reaction

Low conversion is a frequent challenge in this synthesis, primarily due to the electronic properties of 3-nitrophenol and the sensitivity of tosyl chloride.

Root Cause Analysis:

  • Cause A: Poor Nucleophilicity of 3-Nitrophenol: The potent electron-withdrawing effect of the nitro group (-NO₂) reduces the electron density on the phenolic oxygen, diminishing its ability to attack the electrophilic sulfur atom of tosyl chloride.

  • Cause B: Hydrolysis of Tosyl Chloride: Tosyl chloride readily reacts with water to form the inert p-toluenesulfonic acid. This side reaction consumes your electrophile, directly reducing the potential yield.

  • Cause C: Inefficient Base Catalysis: While bases like pyridine or triethylamine (TEA) are essential for neutralizing the HCl byproduct, they can also participate in non-productive side reactions. Pyridine, for example, can act as a nucleophile, forming an N-tosylpyridinium salt.[1][2] While this intermediate is often more reactive, its formation and subsequent reaction kinetics can be complex.

Solutions & Protocols:

  • Solution A: Enhance Nucleophilicity with a Catalyst

    The addition of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can dramatically accelerate the reaction. DMAP is more nucleophilic than 3-nitrophenol and reacts rapidly with tosyl chloride to form a highly reactive N-tosyl-DMAP intermediate. This intermediate is then readily attacked by the phenol.[3][4][5]

    Workflow for DMAP Catalysis

    DMAP Catalysis Pathway

    Experimental Protocol: DMAP-Catalyzed Tosylation

    • Under an inert atmosphere (N₂ or Ar), dissolve 3-nitrophenol (1.0 eq) and DMAP (0.05-0.1 eq) in anhydrous dichloromethane (DCM).

    • Add triethylamine (TEA) or pyridine (1.5 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of tosyl chloride (1.2 eq) in anhydrous DCM dropwise over 15-20 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Solution B: Ensure Anhydrous Conditions

    Rigorous exclusion of water is critical.

    Protocol: Anhydrous Reaction Setup

    • Glassware: Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

    • Solvents: Use freshly distilled, anhydrous solvents. Dichloromethane can be distilled from calcium hydride.

    • Reagents: Use fresh, high-purity tosyl chloride. If its purity is suspect, it can be recrystallized from a non-polar solvent like hexane. Ensure the base (pyridine or TEA) is also anhydrous.

Problem 2: Formation of Byproducts and Purification Challenges

The presence of side products complicates the isolation and purification of the desired sulfonate ester.

Root Cause Analysis:

  • Cause A: p-Toluenesulfonic Acid Formation: As mentioned, this arises from the hydrolysis of tosyl chloride. It is an acidic, highly polar compound that must be removed.

  • Cause B: Chloro-de-Tosylation: The chloride ion (Cl⁻), generated from tosyl chloride and present as the hydrochloride salt of the base (e.g., pyridinium hydrochloride), can act as a nucleophile. It can attack the tosylated product, displacing the tosylate group to form an aryl chloride.[6][7][8] This is more common with activated alcohols but can be a minor pathway with phenols under certain conditions, especially with prolonged reaction times at elevated temperatures.[6]

Solutions & Protocols:

  • Solution A: Effective Aqueous Workup

    A multi-step aqueous wash is crucial for removing both acidic and basic impurities.

    Protocol: Extractive Workup

    • Upon reaction completion, dilute the reaction mixture with additional dichloromethane.

    • Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x volume) to remove the amine base (pyridine, TEA, DMAP).

    • Wash with a saturated aqueous NaHCO₃ solution (2 x volume) to remove unreacted 3-nitrophenol and the acidic p-toluenesulfonic acid byproduct.

    • Wash with saturated aqueous NaCl (brine) (1 x volume) to remove residual water.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

    Reaction vs. Key Side Reactions

    Reaction_Pathways Reactants 3-Nitrophenol + TsCl (Base) Product Desired Product (this compound) Reactants->Product Desired Pathway (Tosylation) Hydrolysis Side Product (p-Toluenesulfonic Acid) Reactants->Hydrolysis Side Reaction (Hydrolysis) Water H₂O (Moisture) Water->Hydrolysis

    Desired Reaction vs. Hydrolysis Side Reaction
  • Solution B: Purification by Recrystallization

    After the workup, the crude product often requires recrystallization to achieve high purity. The choice of solvent is critical.[9]

    Protocol: Recrystallization

    • Dissolve the crude solid in a minimum amount of a hot solvent in which the product is soluble but impurities are less so. Common choices include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.

    • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Further cool the flask in an ice bath to maximize crystal precipitation.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum. A typical procedure for a similar compound involved recrystallization from ethanol.[10]

Data Summary: Base Selection

The choice of base is a critical parameter. While stronger bases can deprotonate the phenol more effectively, they may also promote side reactions. Pyridine is often used as it can also act as a nucleophilic catalyst.[11]

BasepKa of Conjugate AcidKey CharacteristicsSuitability
Pyridine 5.2Acts as both a base and a nucleophilic catalyst.[1][2]Good: Common choice, but must be anhydrous. Can be difficult to remove.
Triethylamine (TEA) 10.7Stronger, non-nucleophilic base. Forms triethylammonium hydrochloride.Very Good: Excellent acid scavenger. Less likely to participate in side reactions than pyridine.
Sodium Hydroxide ~15.7 (H₂O)Used in Schotten-Baumann conditions with a two-phase system.[12][13]Situational: Effective, but the presence of water increases the risk of tosyl chloride hydrolysis.

References

  • Ang, W., Luo, Y.-F., & Deng, Y. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(4), o750. [Link]

  • Ang, W., Luo, Y.-F., & Deng, Y. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o750. [Link]

  • Chemistry LibreTexts. (2025). 3.11: Synthesis of Polysubstituted Benzenes. [Link]

  • L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. [Link]

  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

  • Kralj, A., et al. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Royal Society Open Science, 6(2), 181781. [Link]

  • Kabalka, G. W., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5991–5999. [Link]

  • Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols? [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • Google Patents. (2002).
  • ResearchGate. (n.d.). The effect of the reaction conditions on the tosylation of PIBall-OH at... [Link]

  • Reddit. (2021). Tosylation of Alcohols with Pyridine. [Link]

  • ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. [Link]

  • ACS Publications. (n.d.). Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study. [Link]

  • Google Patents. (1962).
  • ResearchGate. (n.d.). Diverse reactivity of arylsulfonate phenol esters. [Link]

  • ResearchGate. (2025). 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide. [Link]

  • National Institutes of Health (NIH). (n.d.). Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study. [Link]

  • PQRI. (n.d.). Sulfonate Esters - How Real is the Risk? [Link]

  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]

  • YouTube. (2015). Alcohol to Tosylate Mechanism With Tosyl Chloride and Pyridine 033. [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]

  • National Institutes of Health (NIH). (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. [Link]

  • ResearchGate. (2025). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. [Link]

Sources

Technical Support Center: Overcoming Reactivity Challenges with 3-Nitrophenyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Nitrophenyl 4-methylbenzenesulfonate. This resource is designed for researchers, chemists, and drug development professionals who are encountering reactivity issues with this versatile but sometimes challenging electrophile. Here, we move beyond simple protocols to explain the underlying chemical principles, offering a structured approach to troubleshooting and reaction optimization based on extensive field-proven insights and authoritative literature.

Introduction: Understanding the Substrate

This compound (3-NpOTs) is a useful building block in organic synthesis, particularly in cross-coupling reactions. The tosylate group is a good leaving group, and the molecule can serve as a stable, crystalline, and more economical alternative to aryl triflates or halides.[1] However, its reactivity is often lower than analogous aryl halides, primarily due to the stronger Carbon-Oxygen bond that must be cleaved during the critical oxidative addition step of many catalytic cycles.[1][2]

The presence of a nitro group at the meta-position introduces specific electronic effects. While electron-withdrawing groups can sometimes accelerate oxidative addition, the overall reactivity is a complex interplay of catalyst, ligand, and reaction conditions.[3] This guide provides a systematic framework for diagnosing and solving common reactivity problems.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My cross-coupling reaction with this compound is not proceeding or giving very low yield. What are the primary causes?

Answer:

Low reactivity in cross-coupling reactions involving aryl tosylates is a common issue. The primary bottleneck is often the initial oxidative addition step, where the Palladium(0) catalyst inserts into the C(aryl)-O bond.[2][4] This step is typically more challenging for tosylates than for the corresponding bromides or iodides.

Key Factors Contributing to Low Reactivity:

  • Suboptimal Catalyst/Ligand System: The choice of ligand is absolutely critical. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for activating the C-O bond of aryl tosylates.[5][6] You need a more specialized system.

  • Ineffective Base: The base plays a crucial role not only in the transmetalation step (in Suzuki reactions) but also in catalyst activation and stability.[7] An inappropriate base can lead to catalyst decomposition or failure to activate the coupling partners.

  • Poor Reagent Purity or Stability: Impurities in the starting material, solvents, or degradation of the coupling partner (e.g., boronic acid) can inhibit the catalyst. Ensure all reagents are pure and handled under appropriate conditions.

  • Presence of Water or Oxygen: While some Suzuki reactions tolerate water, uncontrolled amounts can lead to side reactions like protodeboronation (hydrolysis of the boronic acid).[8] Oxygen can oxidize the active Pd(0) catalyst, rendering it inactive.[8]

Troubleshooting Workflow: A Logic-Driven Approach

When a reaction fails, a systematic approach is more effective than random screening. The following workflow helps isolate the problematic variable.

TroubleshootingWorkflow Start Reaction Failure (Low Yield / No Reaction) Check_Purity Step 1: Verify Reagent Purity (NMR, LCMS of 3-NpOTs, Boronic Acid, etc.) Start->Check_Purity Check_Catalyst Step 2: Optimize Catalyst System (Ligand & Pd Source) Check_Purity->Check_Catalyst Purity Confirmed Reassess Re-evaluate Substrate/Reaction Scope Check_Purity->Reassess Impure Reagents Found (Purify & Retry) Check_Base Step 3: Screen Bases Check_Catalyst->Check_Base No Improvement Success Reaction Optimized Check_Catalyst->Success Improvement Seen (Fine-tune) Check_Solvent_Temp Step 4: Vary Solvent & Temperature Check_Base->Check_Solvent_Temp No Improvement Check_Base->Success Improvement Seen (Fine-tune) Check_Solvent_Temp->Success Improvement Seen (Fine-tune) Check_Solvent_Temp->Reassess No Improvement

Caption: A systematic workflow for troubleshooting failed cross-coupling reactions.

FAQ 2: How do I select the right catalyst and ligand for activating this compound?

Answer:

This is the most critical decision for ensuring success. For challenging electrophiles like aryl tosylates, the ligand must be both electron-rich and sterically bulky .

  • Electron-Richness: Enhances the electron density on the palladium center, which promotes the oxidative addition step.[9]

  • Steric Bulk: Facilitates the final reductive elimination step to release the product and regenerate the active catalyst.[8]

Recommended Ligand Classes:

  • Biaryl Phosphines (Buchwald Ligands): This class is the gold standard for activating challenging substrates. Ligands like SPhos, XPhos, and RuPhos are excellent starting points.[6][8] For nitro-containing substrates specifically, BrettPhos has shown exceptional utility.[6][10][11]

  • Indolyl Phosphines: Ligands such as CM-phos have been specifically developed for the efficient coupling of aryl tosylates at low catalyst loadings.[9][12][13]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can be highly effective. Precatalysts like Pd-PEPPSI are designed for stability and high activity.[2][14]

Recommended Palladium Sources:

  • Pre-catalysts: Using a well-defined pre-catalyst (e.g., XPhos Pd G3, PEPPSI) is highly recommended. These form the active Pd(0) species cleanly and reproducibly upon exposure to a base, avoiding issues with in-situ catalyst formation.[15]

  • Traditional Sources: If using sources like Pd(OAc)₂ or Pd₂(dba)₃, they must be combined with the ligand to form the active catalyst in situ. This process can sometimes be less efficient.

Catalytic Cycle: The Central Role of the Ligand

CatalyticCycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)(OTs)L₂ OxAdd->PdII label_node1 Bulky, e⁻-rich ligands (L) accelerate this step Transmetal Transmetalation (e.g., with Ar'-B(OH)₂) PdII->Transmetal PdII_Ar Ar-Pd(II)(Ar')L₂ Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product label_node2 Bulky ligands (L) accelerate this step Substrate Ar-OTs (3-NpOTs) Substrate->OxAdd

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling, highlighting critical steps.

FAQ 3: What are the optimal reaction conditions (base, solvent, temperature) for a Suzuki-Miyaura coupling with this compound?

Answer:

There is no single "magic bullet," but a well-chosen set of starting conditions dramatically increases the probability of success. The table below summarizes recommended starting points based on literature for aryl tosylates.[2][5][12][16]

ParameterRecommended Starting ConditionsRationale & Troubleshooting Tips
Catalyst System Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)orXPhos Pd G3 (2 mol%)Rationale: Bulky, electron-rich biaryl phosphines are proven to activate the C-O bond of tosylates.[16] Pre-catalysts offer better reproducibility.
Base K₃PO₄ (2.0 - 3.0 equiv)Rationale: A strong, non-nucleophilic base is often required. K₃PO₄ is effective for tosylates.[2] If you see decomposition or side reactions, a weaker base like K₂CO₃ can be tested.[8]
Solvent Toluene or 1,4-DioxaneRationale: Aprotic, non-coordinating solvents are standard. Ensure they are anhydrous and degassed to prevent catalyst deactivation.[8]
Temperature 80 - 110 °CRationale: Aryl tosylates often require elevated temperatures to facilitate the slow oxidative addition step.[2] Start at 80°C and increase if reactivity is low.
Atmosphere Inert (Nitrogen or Argon)Rationale: Crucial to prevent oxidation of the Pd(0) catalyst and the phosphine ligand.
FAQ 4: My reaction is still sluggish. Are there any other strategies to improve reactivity?

Answer:

If optimizing the core components (catalyst, base, solvent, temperature) fails, consider these advanced strategies:

  • Switching the Coupling Partner:

    • Potassium Aryltrifluoroborates (ArBF₃K): These are often more robust and reactive than the corresponding boronic acids and can be less prone to protodeboronation.[5]

    • Organo-Grignard Reagents (Kumada Coupling): While requiring more stringent anhydrous conditions, Kumada coupling can be highly effective for tosylates when other methods fail.[1]

  • Use of Additives: In some challenging couplings, particularly with nitroarenes, additives like 18-crown-6 have been used to enhance the solubility and reactivity of the base.[6]

  • Alternative Catalyst Systems:

    • Nickel Catalysis: Nickel-based catalysts can be excellent for C-O bond activation and are a powerful alternative to palladium systems.[17] They often operate via different mechanisms.

    • Iron Catalysis: For certain couplings, iron catalysts with NHC ligands have been shown to be effective and offer a more economical option.[18]

Detailed Experimental Protocol: Example Suzuki-Miyaura Coupling

This protocol provides a robust starting point for experimentation. Note: This is a general procedure and should be adapted and optimized for your specific substrates.

Reaction: Coupling of this compound with Phenylboronic Acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic Acid (1.5 equiv)

  • XPhos Pd G3 Pre-catalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous, degassed Toluene (0.1 M concentration relative to the limiting reagent)

Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, K₃PO₄, and the XPhos Pd G3 pre-catalyst.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • So, C. M., Lau, C. P., Chan, A. S. C., & Kwong, F. Y. (2008). Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. The Journal of Organic Chemistry, 73(19), 7731–7734. [Link]

  • So, C. M., Lau, C. P., & Kwong, F. Y. (2007). Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Letters, 9(14), 2795–2798. [Link]

  • Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(15), 7666–7673. [Link]

  • Kwong, F. Y., et al. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • Fürstner, A., et al. (2017). Iron-Catalyzed Cross-Coupling Reactions of Arylmagnesium Reagents with Aryl Chlorides and Tosylates. Organometallics, 36(10), 1873-1883. [Link]

  • Sigman, M. S., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(10), 2858-2867. [Link]

  • Hartwig, J. F., & Stauffer, S. R. (2005). Kumada Coupling of Aryl and Vinyl Tosylates under Mild Conditions. The Journal of Organic Chemistry, 70(20), 7869–7872. [Link]

  • Kwong, F. Y., & Buchwald, S. L. (2002). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Aryl Tosylates with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 67(20), 7123–7126. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • S. Sakaki, et al. (2024). Oxidative Addition of Nitro-Perylenediimide onto Palladium(0): A Theoretical and Experimental Study. Organometallics. [Link]

  • Biscoe, M. R., et al. (2011). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Journal of the American Chemical Society, 133(4), 845-848. [Link]

  • Kwong, F. Y., et al. (2014). Palladium-catalyzed reductive cleavage of tosylated arenes using isopropanol as the mild reducing agent. Organic Letters, 16(12), 3252-3255. [Link]

  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3093–3105. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yang, Y. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. Angewandte Chemie International Edition, 56(50), 15802-15804. [Link]

  • Kwong, F. Y., et al. (2008). Suzuki-Miyaura coupling of aryl tosylates catalyzed by an array of indolyl phosphine-palladium catalysts. The Journal of Organic Chemistry, 73(19), 7731-4. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Grimaud, L., et al. (2020). Palladium Atoms Team Up for Oxidative Additions. The Chemical Report. [Link]

  • Diter, P., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]

  • So, C. M., Lau, C. P., Chan, A. S. C., & Kwong, F. Y. (2008). Suzuki-Miyaura coupling of aryl tosylates catalyzed by an array of indolyl phosphine-palladium catalysts. PolyU Scholars Hub. [Link]

  • Chen, J., et al. (2021). Optimum conditions for the Suzuki–Miyaura coupling reaction. Journal of Organometallic Chemistry, 949, 121946. [Link]

  • Reddit. (2022). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Wang, Y., et al. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E, 67(4), o750. [Link]

  • University of Wisconsin-Madison. (n.d.). Cross-Coupling Chemistry. Retrieved from [Link]

  • Crudden, C. M., Nambo, M., et al. (2020). Enantiospecific Cross-coupling of Cyclic Alkyl Sulfones. ChemRxiv. [Link]

  • Wang, C., et al. (2019). Nickel/Cobalt-Catalyzed C(sp3)–C(sp3) Cross-Coupling of Alkyl Halides with Alkyl Tosylates. ACS Catalysis, 9(10), 9248-9253. [Link]

  • Wang, Y., et al. (2011). 3-Fluoro-4-nitro-phenyl 4-methyl-benzene-sulfonate. Acta Crystallographica Section E, 67(4), o750. [Link]

  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3093-3105. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Nitrophenyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

The second round of searches provided more specific and useful information. I found a detailed experimental procedure for the synthesis of a closely related compound, 3-fluoro-4-nitrophenyl 4-methylbenzenesulfonate, which gives concrete starting points for reaction conditions (solvent, base, temperature, stoichiometry) and workup. I also found general procedures for tosylation of alcohols and phenols, which reinforce the common reagents and conditions.

Crucially, I've gathered information on potential side reactions, such as the substitution of the tosyl group by chloride, and the importance of anhydrous conditions. The searches also highlighted various bases and solvents used in tosylation, which will be valuable for the troubleshooting section. I have enough information to construct a comprehensive guide. I can now proceed with structuring the technical support center, creating the troubleshooting guides and FAQs, designing the diagrams, and compiling the reference list. Therefore, I do not need to modify the plan further.

Welcome to the technical support center for the synthesis and optimization of 3-Nitrophenyl 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure reproducible, high-yield synthesis.

Introduction: The Chemistry of Tosylation

The synthesis of this compound is a classic example of a tosylation reaction, a cornerstone of modern organic synthesis for converting a hydroxyl group into an excellent leaving group.[1][2][3] The reaction involves the nucleophilic attack of the hydroxyl oxygen of 3-nitrophenol on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). A base is employed to deprotonate the phenol, enhancing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.[3]

The electron-withdrawing nature of the nitro group on the 3-nitrophenol ring increases the acidity of the phenolic proton, facilitating its removal by a base. However, this electronic effect can also influence the nucleophilicity of the resulting phenoxide. A thorough understanding of the interplay between reagents, solvents, and reaction conditions is paramount for success.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic procedure for this compound?

A general and reliable procedure is analogous to the synthesis of similar nitrophenyl tosylates.[4] To a solution of 3-nitrophenol in a dry aprotic solvent like dichloromethane (DCM) or chloroform at 0 °C, a base such as pyridine or triethylamine (TEA) is added, followed by the portion-wise addition of p-toluenesulfonyl chloride. The reaction is typically stirred at room temperature until completion.

Q2: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material (3-nitrophenol), the product (this compound), and any potential byproducts. The disappearance of the 3-nitrophenol spot indicates the reaction's completion.

Q3: What is the best method for purifying the final product?

The crude product is typically purified by recrystallization.[4] After an aqueous workup to remove the base and its salt, the crude solid can be dissolved in a minimal amount of a hot solvent, such as ethanol, and allowed to cool slowly to form crystals. If significant impurities are present, column chromatography on silica gel may be necessary before recrystallization.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Low or no yield of the desired tosylate is a common issue that can stem from several factors. The following troubleshooting workflow can help identify and resolve the root cause.

low_yield_troubleshooting start Low/No Product Yield reagent_quality Check Reagent Quality start->reagent_quality reaction_conditions Verify Reaction Conditions start->reaction_conditions workup_issue Investigate Workup Procedure start->workup_issue tscl TsCl Hydrolyzed? reagent_quality->tscl base Base Contaminated with Water? reagent_quality->base solvent Solvent Anhydrous? reagent_quality->solvent stoichiometry Incorrect Stoichiometry? reaction_conditions->stoichiometry temperature Suboptimal Temperature? reaction_conditions->temperature time Insufficient Reaction Time? reaction_conditions->time extraction Product Lost During Extraction? workup_issue->extraction solution_tscl Use fresh or recrystallized TsCl. tscl->solution_tscl solution_base Use freshly distilled/anhydrous base. base->solution_base solution_solvent Use rigorously dried solvent. solvent->solution_solvent solution_stoichiometry Use slight excess of TsCl (1.1-1.2 eq). stoichiometry->solution_stoichiometry solution_temperature Optimize temperature (try RT or gentle heating). temperature->solution_temperature solution_time Monitor by TLC and extend time if needed. time->solution_time solution_extraction Ensure correct pH and sufficient extractions. extraction->solution_extraction

Caption: Troubleshooting workflow for low product yield.

In-depth Analysis:

  • Reagent Quality:

    • p-Toluenesulfonyl Chloride (TsCl): TsCl is susceptible to hydrolysis, especially if stored improperly. Use a fresh bottle or recrystallize from a suitable solvent like petroleum ether.

    • Base (Pyridine/Triethylamine): These amines are hygroscopic. Water contamination will consume TsCl, leading to lower yields. Use freshly distilled or anhydrous grade bases.

    • Solvent: The presence of water in the solvent (e.g., DCM) is a primary culprit for reaction failure. Ensure the solvent is rigorously dried over a suitable drying agent like calcium hydride.[5]

  • Reaction Conditions:

    • Stoichiometry: A slight excess of TsCl (1.1 to 1.2 equivalents) is often beneficial to drive the reaction to completion.[6] Ensure accurate measurement of all reagents.

    • Temperature: While many tosylations proceed well at 0 °C to room temperature, the deactivating effect of the nitro group might necessitate slightly elevated temperatures to increase the reaction rate. Monitor the reaction by TLC and consider gentle warming if the reaction is sluggish.

    • Base Strength: For less reactive phenols, a stronger base like sodium hydride (NaH) can be used to generate the phenoxide in situ before the addition of TsCl.[6] However, this requires strictly anhydrous conditions.

Problem 2: Presence of Multiple Spots on TLC, Indicating Impurities

The formation of byproducts is a common challenge. Understanding the potential side reactions is key to mitigating them.

impurity_formation start Multiple Spots on TLC unreacted_sm Unreacted 3-Nitrophenol start->unreacted_sm side_product1 p-Toluenesulfonic Acid start->side_product1 side_product2 Di-tosylated Product or Other Byproducts start->side_product2 cause_sm Incomplete Reaction unreacted_sm->cause_sm cause_acid Hydrolysis of TsCl side_product1->cause_acid cause_byproducts Sub-optimal Conditions side_product2->cause_byproducts solution_sm See 'Low Yield' Troubleshooting cause_sm->solution_sm solution_acid Ensure Anhydrous Conditions cause_acid->solution_acid solution_byproducts Optimize Stoichiometry and Temperature cause_byproducts->solution_byproducts

Caption: Common impurities and their causes.

In-depth Analysis:

  • Unreacted 3-Nitrophenol: This is often the most common "impurity." Refer to the "Low or No Product Yield" section for solutions.

  • p-Toluenesulfonic Acid: This is formed from the hydrolysis of TsCl. Its presence is a strong indicator of moisture in the reaction. It can be removed during the aqueous workup with a basic wash (e.g., dilute sodium bicarbonate solution).

  • Substitution by Chloride: If triethylamine is used as the base, the resulting triethylammonium chloride can act as a nucleophile, displacing the tosylate group to form the corresponding aryl chloride, especially at elevated temperatures.[7][8] Using pyridine, which forms a more stable pyridinium salt, can minimize this side reaction.

Experimental Protocols

Recommended Protocol for the Synthesis of this compound

This protocol is based on established procedures for the tosylation of phenols.[4][6]

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve 3-nitrophenol (1.0 eq.) in anhydrous dichloromethane (DCM, ~10 volumes).

  • Cooling and Base Addition: Cool the solution to 0 °C using an ice bath. Add pyridine (1.5 eq.) dropwise.

  • TsCl Addition: To the stirred solution, add p-toluenesulfonyl chloride (1.2 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), water, and saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from a suitable solvent like ethanol to obtain pure this compound.

Data Presentation: Optimizing Reaction Parameters
ParameterRecommended ConditionRationaleTroubleshooting Action
Solvent Anhydrous Dichloromethane (DCM)Good solubility for reactants, inert.Distill from CaH₂ if wet.
Base PyridineActs as a base and catalyst; less prone to chloride substitution.[7][8]Use freshly distilled pyridine. Consider TEA for faster reaction, but monitor for side products.
Stoichiometry 1.0 eq. 3-nitrophenol, 1.2 eq. TsCl, 1.5 eq. PyridineSlight excess of TsCl and base ensures complete conversion.[6]Increase TsCl to 1.5 eq. if reaction is slow.
Temperature 0 °C to Room TemperatureBalances reaction rate and minimizes side reactions.Gentle heating (30-40 °C) may be needed if reaction is sluggish.
Reaction Time 4 - 12 hoursTypically sufficient for completion.Monitor by TLC and extend time as necessary.

References

  • Ang, W., Luo, Y.-F., & Deng, Y. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o750. Available at: [Link]

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Available at: [Link]

  • Pásztói, B., Trötschler, T. M., Szabó, A. Z., Nagy, A., Györ, M., & Iván, B. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2548. Available at: [Link]

  • Ballini, R., Bosica, G., Fiorini, D., & Righi, P. (2004). Easy and direct conversion of tosylates and mesylates into nitroalkanes. Tetrahedron Letters, 45(40), 7539-7541. Available at: [Link]

  • ResearchGate. (n.d.). The effect of the reaction conditions on the tosylation of PIBall-OH at... Available at: [Link]

  • Fazaeli, R., Aliyan, H., & Bordbar, M. (2007). Solvent-Free and Selective Tosylation of Alcohols and Phenols with p-Toluenesulfonyl Chloride by Heteropolyacids as Highly Efficient Catalysts. Canadian Journal of Chemistry, 85(10), 817-821. Available at: [Link]

  • Organic Syntheses. (n.d.). m-NITROPHENOL. Available at: [Link]

  • Canadian Science Publishing. (n.d.). Solvent-free and selective tosylation of alcohols and phenols with p-toluenesulfonyl chloride by heteropolyacid. Available at: [Link]

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Available at: [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Available at: [Link]

  • Google Patents. (n.d.). CS234889B1 - Process for producing 3-methyl-4-nitroenenol.
  • YouTube. (2019, July 24). formation of tosylates & mesylates. Available at: [Link]

  • Google Patents. (n.d.). CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
  • Google Patents. (n.d.). CN101786973B - Synthesizing process of 4-methyl sodium benzene sulphinate.

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Common impurities in 3-Nitrophenyl 4-methylbenzenesulfonate and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 3-Nitrophenyl 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and professionals in drug development, providing expert advice on identifying and removing common impurities encountered during and after its synthesis. Our goal is to equip you with the knowledge to troubleshoot purification challenges, ensuring the high purity required for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Impurities in crude this compound typically originate from the starting materials and side reactions during its synthesis, which commonly involves the reaction of 3-nitrophenol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[1][2]

The primary impurities are:

  • Unreacted 3-nitrophenol: The starting phenol is often a major contaminant if the reaction does not go to completion.

  • Unreacted p-toluenesulfonyl chloride (TsCl): Excess TsCl is frequently used to drive the reaction forward and can remain in the crude product.[2]

  • p-Toluenesulfonic acid (TsOH): This is the hydrolysis product of TsCl, which can form if moisture is present during the reaction or workup.[3]

  • Residual Base: Amine bases such as pyridine or triethylamine, used to scavenge the HCl byproduct, can be present.[2] Their hydrochloride salts may also be present.[4]

Q2: How can I monitor the progress of the reaction to minimize impurities?

A2: Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction.[2] By spotting the reaction mixture alongside the starting materials (3-nitrophenol and TsCl), you can observe the consumption of reactants and the formation of the product. An ideal mobile phase for this analysis is a mixture of hexane and ethyl acetate. A starting point for developing your TLC method would be a 4:1 to 3:1 mixture of hexane:ethyl acetate. The product, being an ester, will be less polar than the starting 3-nitrophenol but may have a similar polarity to TsCl.

Q3: My crude product is a dark oil or discolored solid. What causes this and how can I fix it?

A3: Discoloration in nitrophenolic compounds can arise from side-reaction products or the presence of residual 3-nitrophenol, which itself can be a yellowish crystalline solid.[5] Purification via recrystallization, sometimes with the addition of a small amount of activated charcoal, can help remove colored impurities. However, use charcoal judiciously as it can also adsorb your desired product.

Q4: Is this compound stable to typical purification conditions?

A4: Aryl tosylates, like the title compound, are generally stable under standard purification conditions. However, they can be susceptible to hydrolysis under strongly acidic or basic conditions, which would cleave the ester bond to regenerate 3-nitrophenol and p-toluenesulfonic acid.[6] Therefore, it is advisable to use mild bases like sodium bicarbonate for aqueous washes and to avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.

Troubleshooting and Purification Guides

This section provides detailed protocols and the scientific rationale for removing the common impurities identified in the FAQs.

Impurity Profile and Properties

Understanding the properties of the target compound and its likely impurities is the first step in designing an effective purification strategy.

CompoundStructureMolar Mass ( g/mol )Melting Point (°C)Solubility Characteristics
This compound 293.30~95-98Soluble in many organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols. Insoluble in water.
3-Nitrophenol139.1196.8Soluble in organic solvents and aqueous base. Sparingly soluble in water (13.5 g/L at 25°C).[5]
p-Toluenesulfonyl chloride (TsCl)190.6569-71Soluble in most organic solvents. Reacts with water and alcohols.[7]
p-Toluenesulfonic acid (TsOH)172.20103-106 (monohydrate)Highly soluble in water, alcohols, and other polar solvents.[8]
Pyridine79.10-41.6Miscible with water and most organic solvents.
General Purification Workflow

A robust purification strategy involves a series of steps designed to remove specific types of impurities based on their chemical properties.

G start Crude Reaction Mixture quench Quench Excess TsCl (e.g., with water) start->quench Removes reactive TsCl extract Aqueous Workup (DCM / NaHCO3 wash) quench->extract Removes TsOH, 3-nitrophenol, base hydrochloride dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Final Purification concentrate->purify recryst Recrystallization purify->recryst If crude is solid & impurities have different solubility chrom Column Chromatography purify->chrom If oily or complex mixture product Pure Product recryst->product chrom->product

General purification workflow.

Detailed Experimental Protocols

Protocol 1: Aqueous Workup for Removal of Acidic and Basic Impurities

Rationale: This procedure utilizes liquid-liquid extraction to remove water-soluble impurities. A wash with a mild base like sodium bicarbonate (NaHCO₃) deprotonates the acidic 3-nitrophenol and any p-toluenesulfonic acid, transferring them to the aqueous layer as their highly water-soluble sodium salts.[9] The base used in the reaction (e.g., pyridine) will also be removed or partitioned into the aqueous phase, especially after being protonated by HCl in an initial wash.[1][10]

Step-by-Step Methodology:

  • Dilution: Dilute the crude reaction mixture with an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate.[1][10]

  • Acid Wash (Optional but Recommended): Transfer the solution to a separatory funnel and wash with 1M HCl. This step ensures that any residual amine base (e.g., pyridine) is protonated and removed in the aqueous layer.[1][10]

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. Repeat this wash 2-3 times. Carbon dioxide evolution may be observed if there is a significant amount of acid present; vent the separatory funnel frequently.[2]

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove residual water from the organic layer.[1][10]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product, which should now be significantly purer.

Protocol 2: Purification by Recrystallization

Rationale: Recrystallization is a powerful technique for purifying solid compounds. The principle is to dissolve the crude product in a minimum amount of a hot solvent in which the desired compound is soluble at high temperatures but poorly soluble at low temperatures.[5][11] Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. For tosylates, alcoholic solvents or ethyl acetate are often good starting points.[12]

Step-by-Step Methodology:

  • Solvent Selection: Test the solubility of your crude product in a few candidate solvents (e.g., ethanol, isopropanol, ethyl acetate, or a mixture like ethanol/water or hexane/ethyl acetate). An ideal single solvent will dissolve the compound when hot but not when cold.[11] For this compound, ethanol or an ethanol/water mixture is a promising system.[1][13]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture with stirring. Continue adding the hot solvent dropwise until the solid just dissolves. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[14]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Allow the crystals to air dry or dry them in a vacuum oven.

Protocol 3: Purification by Column Chromatography

Rationale: If recrystallization is ineffective or the crude product is an oil, column chromatography is the method of choice.[13] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) while being moved by a mobile phase.[13][15] Less polar compounds generally travel down the column faster. For aryl tosylates, a common mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

G cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis & Isolation prep_column 1. Pack Column (Silica Gel in Hexane) load_sample 2. Load Sample (dissolved in min. DCM, adsorbed on silica) prep_column->load_sample elute 3. Elute with Mobile Phase (e.g., Hexane:EtOAc 4:1) load_sample->elute collect 4. Collect Fractions elute->collect tlc 5. Analyze Fractions by TLC collect->tlc combine 6. Combine Pure Fractions tlc->combine concentrate 7. Concentrate to Yield Pure Product combine->concentrate

Workflow for Column Chromatography.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate mobile phase using TLC. A good solvent system will give your product an Rf value of approximately 0.25-0.35 and show good separation from impurities.[15] A good starting point is Hexane:Ethyl Acetate (4:1).

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase (hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[16]

  • Sample Loading: Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). To this solution, add a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[16]

  • Elution: Carefully add the mobile phase to the column and begin collecting fractions. You can start with a less polar solvent mixture and gradually increase the polarity (gradient elution) if your impurities have very different polarities.[17]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

  • Ang, W., Luo, Y.-F., & Deng, Y. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(4), o750. [Link]

  • National Center for Biotechnology Information. (2023). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. PubChem Compound Summary for CID 53385314. [Link]

  • Wikipedia. (2023). 4-Toluenesulfonyl chloride. [Link]

  • Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Column chromatography. [Link]

  • DergiPark. (2023). Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl-N-Acetyl-4-Methylbenzenesulfonimidate in Dioxane-Water Solutions. [Link]

  • Sciencemadness Wiki. (2022). 4-Toluenesulfonyl chloride. [Link]

  • National Center for Biotechnology Information. (2023). 3-Nitrophenol. PubChem Compound Summary for CID 7413. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Google Patents. (1973).
  • DergiPark. (2023). Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl-N-Acetyl-4-Methylbenzenesulfonimidate in Dioxane-Water Solutions. [Link]

  • YouTube. (2022). Chemical/Laboratory Techniques: Column Chromatography. [Link]

  • YouTube. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. [Link]

  • Bulletin of the Korean Chemical Society. (2021). Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures. [Link]

  • ScienceDirect. (n.d.). Thin layer chromatography. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. [Link]

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  • Reddit. (2019). Recrystallization with two solvents. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • DSpace@MIT. (n.d.). some attempts to prepare triphenylcarbinyl p-toluenesulfonate, trityl tosylate. [Link]

  • ResearchGate. (2017). Method Development for Synthesizing Allylic Tosylates. [Link]

  • Google Patents. (n.d.).
  • PrepChem.com. (n.d.). Preparation of p-toluenesulfonic acid. [Link]

  • ChemRxiv. (2021). pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by C-C coupling. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Method for preparing nitrophenol.

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Troubleshooting failed reactions involving 3-Nitrophenyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 3-Nitrophenyl 4-methylbenzenesulfonate. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this reagent in their synthetic workflows. This compound (also known as 3-nitrophenyl tosylate) is an aromatic sulfonate ester. While the tosylate group is an excellent leaving group, the electronic properties of the nitrophenyl ring—specifically, the meta position of the nitro group—present unique and significant challenges for classical nucleophilic aromatic substitution (SNAr) reactions.

This document provides in-depth, field-proven insights into why your reactions may be failing and offers robust troubleshooting strategies and alternative synthetic pathways. Our approach is grounded in mechanistic principles to empower you to make informed decisions in the laboratory.

Core Troubleshooting & FAQs

This section addresses the most common and critical issues encountered when working with 3-nitrophenyl tosylate, structured in a direct question-and-answer format.

Issue 1: My Nucleophilic Substitution (SNAr) Reaction is Extremely Slow or Shows No Product Formation.

Q1: I've set up a reaction with a strong nucleophile (e.g., an alkoxide, amine) and 3-nitrophenyl tosylate, but TLC/LC-MS analysis shows only starting material, even after prolonged heating. Why is it not reacting like other nitroaryl systems?

A1: The primary cause of failure is the substitution pattern of the aromatic ring. The classical SNAr mechanism requires powerful resonance stabilization of a key intermediate, which is impossible for this specific isomer.

Mechanistic Explanation: The "Meta Problem"

The rate-determining step of a typical SNAr reaction is the attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. For this intermediate to form, its high energy must be offset by stabilization from electron-withdrawing groups (EWGs) like the nitro group (-NO₂).

This stabilization occurs effectively only when the EWG is positioned ortho or para to the leaving group (the tosylate). In these positions, the negative charge can be delocalized via resonance directly onto the oxygen atoms of the nitro group, spreading the charge and stabilizing the complex.[1]

However, with 3-nitrophenyl tosylate, the nitro group is in the meta position. As the diagram below illustrates, at no point can the negative charge from the incoming nucleophile be delocalized onto the meta-nitro group through resonance.[2] The intermediate is therefore significantly less stable, the activation energy for its formation is prohibitively high, and the reaction rate is consequently orders of magnitude slower than its ortho or para counterparts.[1][3]

Caption: S(N)Ar mechanism showing stabilization differences.

Solution:

  • Verify Your Substrate: Double-check that you are not intending to use the ortho or para isomer.

  • Do Not "Force" the Reaction Blindly: Simply increasing the temperature or reaction time is unlikely to yield the desired product and will likely lead to decomposition (see Issue 2).

  • Change Your Synthetic Strategy: This substrate is fundamentally unsuited for classical SNAr reactions. You should consider an alternative chemical approach (see Advanced Solutions section below).

Issue 2: My Starting Material is Decomposing, and I'm Forming 3-Nitrophenol.

Q2: My reaction has turned dark, and analysis shows a new spot/peak corresponding to 3-nitrophenol. What is causing this side reaction?

A2: You are observing hydrolysis of the tosylate ester.

Causality: The ester bond between the 3-nitrophenol oxygen and the tosyl group's sulfur is susceptible to cleavage by nucleophiles, particularly water or hydroxide ions.

  • Alkaline Hydrolysis: If your nucleophile is used with a strong base (e.g., NaH, NaOH, K₂CO₃) and there are trace amounts of water in your solvent or reagents, you will generate hydroxide (OH⁻), which readily attacks the electrophilic sulfur atom, cleaving the S-O bond and liberating 3-nitrophenoxide.[4]

  • Nucleophilic Attack on Sulfur: Some nucleophiles, especially "soft" ones, may preferentially attack the sulfur atom of the tosylate instead of the aromatic carbon, leading to the same decomposition product.

  • Solvolysis: In protic solvents (like methanol or ethanol), the solvent itself can act as a nucleophile, leading to cleavage, although this is typically slower than with stronger nucleophiles.

Factor Influencing HydrolysisImpact on RateRationale
Base Strength IncreasesStronger bases generate more potent nucleophiles (e.g., OH⁻) that accelerate ester cleavage.[5]
Water Content IncreasesWater is the ultimate source for hydrolysis. Rigorously dry solvents and reagents are critical.
Temperature IncreasesHydrolysis, like most reactions, has a kinetic barrier. Higher temperatures increase the rate of decomposition.[6]
Solvent Polarity VariablePolar aprotic solvents (e.g., DMF, DMSO) can stabilize the charged intermediates in hydrolysis, potentially increasing the rate.[4]

Solution:

  • Ensure Anhydrous Conditions: Dry your solvents over molecular sieves or by distillation. Flame-dry glassware under vacuum or nitrogen. Use freshly opened, high-purity reagents.

  • Control Basicity: If a base is required, use a non-nucleophilic, hindered base (e.g., Proton-Sponge®, DBU) where possible and ensure the reaction is protected from atmospheric moisture.[7]

  • Lower Temperature: If the desired reaction allows, run it at the lowest possible temperature to minimize the rate of competing hydrolysis.

Issue 3: I Suspect My Starting Material is Impure or My Initial Tosylation Failed.

Q3: The tosylation of 3-nitrophenol is giving a low yield or a messy crude product. Could this be the root of my problems?

A3: Absolutely. The success of any subsequent reaction depends on the quality of your starting material. Tosylation reactions have several common failure points.

  • Hydrolyzed Tosyl Chloride (TsCl): TsCl is sensitive to moisture and will hydrolyze over time to the unreactive p-toluenesulfonic acid. Old or improperly stored bottles are a primary source of failure.

  • Wet Solvents or Base: As with the hydrolysis of the product, water present during the tosylation reaction will consume the TsCl, preventing it from reacting with your alcohol. Amine bases like pyridine or triethylamine are hygroscopic and must be dry.[8]

  • Insufficient Base: The tosylation reaction generates one equivalent of HCl. A base (typically pyridine or triethylamine) is required to neutralize this acid. If the base is omitted or insufficient, the reaction will stop.

Solution:

  • Purify Tosyl Chloride: If you suspect your TsCl is old, recrystallize it from hexane or a similar nonpolar solvent.

  • Use Anhydrous Reagents: Use freshly distilled pyridine or triethylamine and anhydrous dichloromethane (DCM) or chloroform as the solvent.[9][10]

  • Check Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of TsCl and at least 1.5 equivalents of the amine base to ensure the reaction goes to completion.[8]

  • Monitor the Reaction: Follow the consumption of 3-nitrophenol by TLC. The product, 3-nitrophenyl tosylate, will have a higher Rf value.

Advanced Solutions & Alternative Strategies

If your goal is to perform a substitution on the 3-nitrophenyl ring, a change in strategy is required.

Strategy 1: Palladium-Catalyzed Cross-Coupling Reactions

The most effective modern approach is to abandon the SNAr pathway and utilize a transition-metal-catalyzed cross-coupling reaction. Aryl tosylates and mesylates are increasingly used as stable, readily available alternatives to aryl halides in these reactions.

Conceptual Workflow: Mono-α-Arylation of a Ketone

This reaction allows for the formation of a C-C bond at the position of the tosylate group, a transformation that is impossible via the SNAr mechanism for this substrate.

Caption: Palladium-catalyzed cross-coupling workflow.

This approach bypasses the need for a stabilized Meisenheimer complex. The reaction proceeds via a catalytic cycle involving oxidative addition of the C-OTs bond to the palladium center.[11] This strategy is highly versatile and tolerates a wide range of functional groups.

Strategy 2: Re-evaluate the Synthetic Route

If a substitution is absolutely necessary, consider if the nitro group can be introduced after a key bond has been formed. For example, it may be more feasible to perform a coupling reaction on a different 3-substituted phenyl tosylate (e.g., 3-bromophenyl tosylate) and then nitrate the aromatic ring in a later step.[12]

Experimental Protocols & Methodologies

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the tosylation of phenols.[9][10][13]

Materials:

  • 3-Nitrophenol (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)

  • Pyridine, anhydrous (serves as base and solvent) or Triethylamine (1.5 eq.) in anhydrous DCM

  • Dichloromethane (DCM), anhydrous (if using TEA)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 3-nitrophenol (1.0 eq.) in anhydrous pyridine or anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of TsCl: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C. If using DCM as the solvent, add triethylamine (1.5 eq.) dropwise.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the 3-nitrophenol spot is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture back to 0 °C and slowly quench by adding cold 1 M HCl until the pH is acidic. This will neutralize the pyridine/TEA.

    • Transfer the mixture to a separatory funnel and extract with DCM (3x volumes).

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system (e.g., ethanol or isopropanol) to yield the pure this compound.

Protocol 2: Monitoring Reaction Progress by TLC and HPLC

Effective reaction monitoring is key to diagnosing issues.

  • Thin-Layer Chromatography (TLC):

    • Mobile Phase: A good starting point is a mixture of hexanes and ethyl acetate (e.g., 3:1 or 4:1 v/v).

    • Visualization: Use a UV lamp (254 nm). The aromatic rings of the starting material and product are UV-active.

    • Interpretation:

      • 3-Nitrophenol (from hydrolysis): Will have a low Rf and may streak if the plate is not developed in a solvent system containing a small amount of acid.

      • 3-Nitrophenyl Tosylate (Starting Material): Will have a higher Rf than 3-nitrophenol.

      • Desired Product: The Rf will depend on its polarity relative to the starting material.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A reverse-phase C18 column is standard.

    • Mobile Phase: A gradient of water (often with 0.1% TFA or formic acid) and acetonitrile or methanol.

    • Detection: UV detection at a wavelength where all components absorb (e.g., 254 nm or 280 nm).

    • Benefit: Provides quantitative data on the consumption of starting material and the formation of products and byproducts.

References

  • Makra, Z., & Toth, K. (2025). Kinetic Study of Alkaline Hydrolysis of Substituted Phenyl Tosylates. XXII. Variation of Ortho Substituent Effect with Solvent. Journal of Chemical Sciences, 137(1), 1-10.
  • Ang, W., Luo, Y. F., & Deng, Y. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta crystallographica. Section E, Structure reports online, 67(Pt 4), o750. [Link]

  • Ang, W., Luo, Y. F., & Deng, Y. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. ResearchGate. [Link]

  • Kazantsev, A. V., et al. (2021). Synthesis of 4-Substituted 3-Nitrophenyl Carbonyl Compounds from Benzyl Alcohols. Russian Journal of Organic Chemistry, 57(12), 2347-2354.
  • BenchChem. (2025). The Tosylate Group: A Cornerstone in Modern Organic Synthesis for Drug Development and Research. BenchChem Technical Notes.
  • Ballerini, E., et al. (2014). Easy and direct conversion of tosylates and mesylates into nitroalkanes. Beilstein Journal of Organic Chemistry, 10, 2253-2259. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Fu, W. C., et al. (2016). Exploiting Aryl Mesylates and Tosylates in Catalytic Mono-α-arylation of Aryl- and Heteroarylketones. Organic Chemistry Portal. [Link]

  • Koppel, I. A., et al. (2024). Strong Bases Design: Key Techniques and Stability Issues. International Journal of Molecular Sciences, 25(16), 8716.
  • Chemistry Steps. (n.d.). Ortho, Para, Meta Directors. Chemistry Steps. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. [Link]

  • University of Michigan. (n.d.). NS10.
  • Hunt, I. (n.d.). Ch8: Tosylates. University of Calgary. [Link]

  • McMurry, J. (2024). 11.1: The Discovery of Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (n.d.). Meta Substitution on Activated Aromatic Ring. Chemistry Steps. [Link]

  • US Patent 3745188A. (1973). Preparation of nitrobenzyl alcohol mesylates and tosylates.
  • Ang, W., Luo, Y. F., & Deng, Y. (2011). 3-Fluoro-4-nitro-phenyl 4-methyl-benzene-sulfonate. PubMed. [Link]

  • BenchChem. (2025). Navigating the Kinetics of Nucleophilic Aromatic Substitution: A Comparative Guide to 1,3-Dibromo-5-nitrobenzene. BenchChem Technical Notes.
  • Deady, L. W., & Shanks, R. A. (1973). Rates of base-catalysed hydrolysis of substituted aryl benzoates. Journal of the Chemical Society, Perkin Transactions 2, (5), 782-783.
  • Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Rai, R., & Singh, A. K. (2018). Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction.
  • Szijártó, C., et al. (2007). Substituent effect on the hydrolysis of chlorosilanes: quantum chemical and QSPR study. Journal of Molecular Structure: THEOCHEM, 807(1-3), 1-8.
  • Greener, J. G., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions.
  • Pharmaceutical Organic Chemistry II Lab Manual. (n.d.). Various Authors.
  • Soderberg, T. (2019). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. Chemistry LibreTexts. [Link]

  • Chemistry Stack Exchange. (2019). How to find the strongest base using stability arguments. Stack Exchange.
  • Clark, J. (n.d.). Explaining the strength of organic bases. Chemguide. [Link]

  • Zhang, Y., et al. (2023). Reaction Kinetics of the Autocatalytic Hydrolyses of Alkyl Lactates. ChemRxiv. [Link]

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Technical Support Center: Stability of 3-Nitrophenyl 4-methylbenzenesulfonate in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Nitrophenyl 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered during experimentation. This resource offers a structured question-and-answer format to directly address common challenges, ensuring the integrity and success of your research.

Introduction to this compound Stability

This compound, an aryl tosylate, is a versatile reagent and intermediate in organic synthesis. However, its ester linkage makes it susceptible to degradation, primarily through hydrolysis, under various experimental conditions. The presence of the electron-withdrawing nitro group on the phenyl ring can significantly influence the compound's stability. Understanding the factors that affect its stability is crucial for accurate and reproducible experimental outcomes.

Aryl tosylates are generally more stable than their aliphatic counterparts due to the sp²-hybridized carbon of the aromatic ring. However, they can still undergo degradation, especially in the presence of strong nucleophiles or under harsh pH and temperature conditions.

Troubleshooting Guide

This section addresses specific problems you may encounter related to the instability of this compound in your experiments.

Unexpected Reaction Byproducts or Low Yield

Question: I am observing unexpected spots on my TLC plate and a lower than expected yield of my desired product. Could this be due to the degradation of this compound?

Answer: Yes, it is highly probable that the issues you are observing are due to the degradation of the this compound starting material. The primary degradation pathway for sulfonate esters is hydrolysis, which cleaves the ester bond to form 3-nitrophenol and 4-methylbenzenesulfonic acid.

Causality:

  • Hydrolysis: The ester linkage in this compound is susceptible to nucleophilic attack by water (hydrolysis). This reaction is accelerated by both acidic and basic conditions. The electron-withdrawing nitro group can make the sulfonate ester more susceptible to nucleophilic attack compared to unsubstituted phenyl tosylates.

  • Solvolysis: If you are using a nucleophilic solvent such as an alcohol (e.g., methanol, ethanol), you may also be observing solvolysis, where the solvent molecule acts as the nucleophile, leading to the formation of an ether and 4-methylbenzenesulfonic acid.

Troubleshooting Steps:

  • pH Control: Ensure your reaction medium is as close to neutral as possible, unless the reaction chemistry requires acidic or basic conditions. If acidic or basic conditions are necessary, consider minimizing the reaction time and temperature.

  • Solvent Choice: If possible, use non-nucleophilic, aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dichloromethane (DCM). If a protic solvent is required, consider running the reaction at a lower temperature to minimize solvolysis.

  • Moisture Control: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

Inconsistent Results Between Batches

Question: I am getting variable results in my experiments when I use a new bottle of this compound. What could be the cause?

Answer: Inconsistent results between batches can often be attributed to the degradation of the starting material during storage or the presence of impurities from its synthesis.

Causality:

  • Improper Storage: this compound can slowly hydrolyze over time if exposed to atmospheric moisture. Storage at elevated temperatures can also accelerate degradation.

  • Synthetic Impurities: The synthesis of aryl tosylates can sometimes result in residual starting materials (3-nitrophenol and 4-methylbenzenesulfonyl chloride) or byproducts. These impurities can interfere with your reaction.

Troubleshooting Steps:

  • Storage Conditions: Store this compound in a tightly sealed container in a cool, dry place, away from light. For long-term storage, consider using a desiccator.

  • Purity Check: Before use, you can check the purity of your this compound by techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Purification: If impurities are detected, you may need to purify the reagent. Recrystallization is a common method for purifying solid aryl tosylates. A published procedure for a similar compound, 3-fluoro-4-nitrophenyl 4-methylbenzenesulfonate, involves recrystallization from ethanol[1][2].

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the stability of this compound.

Q1: What are the primary degradation products of this compound?

The primary degradation products from hydrolysis are 3-nitrophenol and 4-methylbenzenesulfonic acid . In the presence of alcoholic solvents, solvolysis can lead to the formation of the corresponding 3-nitrophenyl ether and 4-methylbenzenesulfonic acid .

Q2: How does pH affect the stability of this compound?

Both acidic and basic conditions can catalyze the hydrolysis of this compound.

  • Acidic conditions: Protonation of the ester oxygen makes the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.

  • Basic conditions: The hydroxide ion is a strong nucleophile that can directly attack the electrophilic sulfur atom, leading to cleavage of the S-O bond. Generally, hydrolysis is faster under basic conditions.

Q3: What solvents are recommended for reactions involving this compound?

To minimize degradation, it is best to use aprotic, non-nucleophilic solvents . Recommended solvents include:

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Toluene

  • N,N-Dimethylformamide (DMF) - use with caution, as it can be hygroscopic and may contain amine impurities that can act as nucleophiles.

Avoid using protic or nucleophilic solvents like water, methanol, and ethanol unless they are a required reactant.

Q4: What are the recommended storage and handling conditions?

  • Storage: Store in a tightly sealed container in a cool (room temperature is generally acceptable for short-term storage), dry, and dark place. For long-term storage, refrigeration and the use of a desiccator are recommended.

  • Handling: Handle in a dry environment, preferably under an inert atmosphere, to minimize exposure to moisture.

Q5: How can I monitor the degradation of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent method for monitoring the degradation of this compound and quantifying the formation of its degradation products, such as 3-nitrophenol. A reversed-phase C18 column is typically suitable for this separation. The disappearance of the starting material peak and the appearance of new peaks corresponding to the degradation products can be tracked over time.

Experimental Protocols

Protocol 1: HPLC Method for Stability Monitoring

This protocol provides a general starting point for developing an HPLC method to monitor the stability of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient: Start with a suitable ratio of A:B (e.g., 70:30) and ramp up the concentration of B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at a suitable wavelength (e.g., 254 nm or 280 nm). A diode array detector can be beneficial for identifying peaks by their UV spectra.

  • Column Temperature: 30 °C

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Prepare standards of the parent compound and, if available, the expected degradation product (3-nitrophenol).

  • Incubate the sample solution under the desired stress conditions (e.g., specific pH, temperature, or in a particular solvent).

  • At various time points, withdraw an aliquot of the sample, dilute it if necessary, and inject it into the HPLC system.

  • Monitor the decrease in the peak area of this compound and the increase in the peak area(s) of any degradation products.

Visualizations

Chemical Structure and Degradation Pathway

G Figure 1. Hydrolysis of this compound. cluster_reactants Reactants cluster_products Products 3N4MBS This compound 3NP 3-Nitrophenol 3N4MBS->3NP Hydrolysis pTSA 4-Methylbenzenesulfonic acid 3N4MBS->pTSA Hydrolysis H2O Water (H₂O)

Caption: Hydrolysis of this compound.

Troubleshooting Workflow for Stability Issues

G Figure 2. Troubleshooting workflow for stability issues. start Unexpected Results (Low Yield, Byproducts) check_purity Check Purity of Starting Material (HPLC, NMR) start->check_purity pure Purity is High check_purity->pure impure Purity is Low check_purity->impure check_conditions Review Experimental Conditions pure->check_conditions purify Purify Starting Material (e.g., Recrystallization) impure->purify re_run_pure Re-run Experiment purify->re_run_pure success Successful Experiment re_run_pure->success ph Is pH controlled? check_conditions->ph solvent Is solvent non-nucleophilic/anhydrous? check_conditions->solvent temp Is temperature minimized? check_conditions->temp optimize Optimize Conditions (pH, Solvent, Temp) ph->optimize solvent->optimize temp->optimize re_run_optimized Re-run Experiment optimize->re_run_optimized re_run_optimized->success

Caption: Troubleshooting workflow for stability issues.

Data Summary

ParameterEffect on StabilityRationale
High pH (Basic) Decreases stabilityHydroxide is a strong nucleophile that accelerates hydrolysis.
Low pH (Acidic) Decreases stabilityAcid catalysis makes the sulfonate ester more electrophilic.
Neutral pH Highest stabilityMinimizes acid and base-catalyzed hydrolysis.
Protic/Nucleophilic Solvents (e.g., Water, Alcohols) Decreases stabilityCan act as nucleophiles, leading to hydrolysis or solvolysis.
Aprotic, Non-nucleophilic Solvents (e.g., ACN, THF, DCM) High stabilitySolvents do not participate in degradation reactions.
Elevated Temperature Decreases stabilityIncreases the rate of degradation reactions.
Presence of Moisture Decreases stabilityWater is a reactant in the hydrolysis pathway.
Exposure to Light Potential for degradationWhile not extensively documented for this specific compound, nitroaromatic compounds can be susceptible to photodegradation.

References

  • Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of Organic Chemistry, 75(13), 4632–4635. [Link]

  • Baraznenok, I. L., Slavinskaya, V. A., & Belyaev, E. N. (2000). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Organic Letters, 2(24), 3907–3910. [Link]

  • Min, J., Zhang, J., Hu, X., Wu, X., & Li, S. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology, 7, 737. [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Forced degradation studies. MedCrave Online. [Link]

  • Xie, X., Ni, G., Ma, F., Ding, L., Xu, S., & Zhang, Z. (2011). Palladium-Catalyzed Monoarylation of Aryl Amine with Aryl Tosylates. Synlett, 2011(07), 955–958. [Link]

  • Roy, A. H., & Hartwig, J. F. (2003). Oxidative Addition of Aryl Tosylates to Palladium(0) and Coupling of Unactivated Aryl Tosylates at Room Temperature. Journal of the American Chemical Society, 125(29), 8704–8705. [Link]

  • Ang, W., Luo, Y.-F., & Deng, Y. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(4), o750. [Link]

  • Pop, A., Gocan, A., & Cimpan, G. (2004). The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. Journal of Pharmaceutical and Biomedical Analysis, 34(2), 405–412. [Link]

  • Defoin, A. (2012). Comparison of Various Tosylating Reagents for the Synthesis of Mono-2-O-tosyl-β-cyclodextrin. Request PDF. [Link]

  • PQRI. (n.d.). Sulfonate Esters - How Real is the Risk? PQRI. [Link]

  • Stolz, D., Kazmaier, U., & Pick, R. (2006). Aromatic Nitro Groups and Their Reactions with Chelated Ester Enolates. Synthesis, 2006(19), 3341–3347. [Link]

  • Singh, R., & Kumar, R. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product’s. SciSpace. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Mast, C. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Lee, S. J., & Powers, J. C. (2025). Photocatalytic Reductive Desulfonation of Aryl Tosylates. The Journal of Organic Chemistry. [Link]

  • Ang, W., Luo, Y.-F., & Deng, Y. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. ResearchGate. [Link]

  • ResearchGate. (2017). Determination of residual 4-nitrobenzaldehyde in chloramphenicol and its pharmaceutical formulation by HPLC with UV/Vis detection after derivatization with 3-nitrophenylhydrazine. ResearchGate. [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 4611. [Link]

  • Ang, W., Luo, Y.-F., & Deng, Y. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. PubMed Central. [Link]

  • ResearchGate. (2025). Exploiting Aryl Mesylates and Tosylates in Catalytic Mono-α-arylation of Aryl- and Heteroarylketones. ResearchGate. [Link]

  • Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]

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Technical Support Center: Catalyst Poisoning in Reactions with 3-Nitrophenyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting catalyst poisoning in reactions involving 3-Nitrophenyl 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this intermediate in their synthetic workflows. Here, we delve into the common challenges of catalyst deactivation, offering practical, field-tested solutions and the scientific rationale behind them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding catalyst poisoning in the context of reactions with this compound, particularly focusing on catalytic hydrogenation of the nitro group.

Q1: What are the primary catalysts used for the reduction of the nitro group in this compound, and what are their common poisons?

A1: The catalytic hydrogenation of aromatic nitro compounds is a cornerstone of many synthetic pathways.[1][2][3] For the reduction of the nitro group in this compound, precious metal catalysts are highly efficient. The most commonly employed catalysts and their typical poisons are summarized below:

CatalystCommon Poisons
Palladium (Pd) on supports like carbon (Pd/C) or alumina (Pd/Al₂O₃)Sulfur compounds (thiols, thiophenes, and even the sulfonate group of the starting material under certain conditions), halides, carbon monoxide, and some nitrogen-containing heterocycles.[4][5]
Platinum (Pt) on supports like carbon (Pt/C)Similar to palladium, platinum catalysts are susceptible to poisoning by sulfur and lead compounds.[6]
Nickel (Ni) , particularly Raney NickelSulfur compounds are severe poisons. Certain nitrogen-containing compounds can also inhibit activity.[6][7]

Q2: My hydrogenation of this compound has stalled. How do I determine if catalyst poisoning is the cause?

A2: A stalled reaction is a classic symptom of catalyst deactivation. To diagnose catalyst poisoning, consider the following:

  • Reaction Profile: A sudden drop in hydrogen uptake or complete cessation of the reaction after an initial period of activity strongly suggests poisoning.

  • Visual Inspection: In some cases of severe poisoning or fouling, the catalyst may change in appearance, such as clumping or discoloration.

  • Control Experiment: Run a parallel reaction with a fresh batch of catalyst and highly purified starting materials. If this reaction proceeds as expected, it points towards a contaminant in your original reaction components.

  • Catalyst Characterization: For a more in-depth analysis, the spent catalyst can be analyzed using techniques like X-ray Photoelectron Spectroscopy (XPS) to detect the presence of poisons like sulfur on the catalyst surface.[8]

Q3: Can the 4-methylbenzenesulfonate (tosylate) group in the starting material act as a catalyst poison?

A3: This is a critical consideration. The tosylate group contains sulfur, a known poison for many hydrogenation catalysts, especially palladium.[4][6] While the sulfur in a sulfonate is in a high oxidation state and generally less prone to poisoning than thiols or sulfides, it can still contribute to catalyst deactivation under certain reaction conditions.[9] The risk of poisoning from the tosylate group increases with:

  • High Temperatures: Thermal decomposition of the sulfonate can release sulfur species that poison the catalyst.

  • Harsh Reaction Conditions: Extreme pH or the presence of strong reducing agents could potentially lead to the degradation of the tosylate group.

It is crucial to operate at the mildest effective conditions to minimize this risk.

Part 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues of catalyst poisoning during the hydrogenation of this compound.

Symptom: Sluggish or Incomplete Reaction

Potential Cause 1: Sulfur Poisoning from an External Source

Sulfur compounds are ubiquitous and can be present in trace amounts in reagents or solvents, leading to catalyst deactivation.[6][10]

  • Diagnostic Protocol:

    • Reagent Purity Check: Analyze all starting materials and solvents for sulfur content using appropriate analytical techniques (e.g., elemental analysis).

    • Glassware Contamination: Ensure all glassware is scrupulously clean and has not been used for sulfur-containing reactions without thorough cleaning.

  • Mitigation Strategy:

    • Purification: Purify solvents and reagents prior to use. For instance, passing them through a bed of activated carbon can remove many impurities.

    • Use of High-Purity Reagents: Whenever possible, use reagents and solvents of the highest available purity.

Potential Cause 2: Deactivation by the Sulfonate Group

As discussed, the tosylate moiety can be a source of catalyst poisoning.

  • Diagnostic Protocol:

    • Reaction Monitoring: Carefully monitor the reaction for any signs of catalyst deactivation that correlate with increased temperature or extended reaction times.

    • Catalyst Comparison: If possible, test a more sulfur-tolerant catalyst or a higher catalyst loading to see if the reaction proceeds to completion.

  • Mitigation Strategy:

    • Optimize Reaction Conditions: Employ lower temperatures and pressures that still afford a reasonable reaction rate.

    • Catalyst Selection: Consider catalysts known for better sulfur tolerance, although this may require screening. In some cases, bimetallic catalysts (e.g., Pd-Pt) can exhibit improved resistance to sulfur poisoning.[5]

Symptom: Formation of Undesired Byproducts

Potential Cause: Incomplete Reduction and Side Reactions

A poisoned or partially deactivated catalyst can lead to the accumulation of intermediates, such as the corresponding hydroxylamine or nitroso compounds.[1][11] These intermediates can then participate in side reactions, such as condensation to form azo or azoxy compounds.[11]

  • Diagnostic Protocol:

    • Reaction Mixture Analysis: Use techniques like HPLC or LC-MS to analyze the reaction mixture for the presence of intermediates and byproducts.

  • Mitigation Strategy:

    • Address the Root Cause of Poisoning: Follow the steps outlined above to identify and eliminate the source of the poison.

    • Process Additives: In some cases, the addition of small amounts of co-catalysts or additives can suppress the formation of intermediates. For example, vanadium compounds have been shown to prevent the accumulation of hydroxylamines in some aromatic nitro compound hydrogenations.[1]

Part 3: Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of this compound

This protocol provides a starting point for the reaction. Optimization will be necessary based on your specific setup and purity of materials.

  • Flask Preparation: To a clean, dry hydrogenation flask, add a magnetic stir bar.

  • Reagent Addition: Add this compound and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, carefully add the Pd/C catalyst (typically 5-10 mol%).

  • Hydrogen Introduction: Purge the flask with hydrogen gas. For a balloon setup, this involves evacuating the flask and backfilling with hydrogen from a balloon multiple times.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (typically a balloon or a pressure reactor).

  • Monitoring: Monitor the reaction progress by TLC, HPLC, or by hydrogen uptake.

  • Workup: Once the reaction is complete, carefully purge the flask with an inert gas to remove all hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air while still active.[12] The Celite pad should be kept wet with solvent during filtration and the collected catalyst should be quenched safely.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can then be purified.

Protocol 2: Catalyst Regeneration (for Reversible Poisoning)

For some types of poisoning, particularly by adsorbed species that are not strongly chemisorbed, regeneration may be possible. However, for severe poisoning by sulfur, regeneration can be difficult and may not restore full activity.

  • Catalyst Recovery: After the reaction, filter the catalyst as described above, ensuring it remains wet with solvent.

  • Washing: Wash the catalyst multiple times with a clean solvent to remove any adsorbed impurities.

  • Chemical Treatment (Use with Caution): For certain poisons, a dilute solution of a base (e.g., sodium carbonate) or a complexing agent may be used to wash the catalyst.[13] This should be approached with caution as it can also damage the catalyst.

  • Drying: Dry the catalyst under vacuum.

  • Activity Test: Test the activity of the regenerated catalyst on a small scale to determine if the regeneration was successful.

Part 4: Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting catalyst poisoning in this reaction.

CatalystPoisoningTroubleshooting Start Reaction Stalled or Sluggish Check_Purity Check Purity of Starting Materials and Solvents Start->Check_Purity Control_Exp Run Control Experiment with Fresh Catalyst and Purified Reagents Check_Purity->Control_Exp No Obvious Contaminant Impurity_Identified Impurity Identified and Removed Check_Purity->Impurity_Identified Contaminant Found Problem_Solved Problem Resolved Control_Exp->Problem_Solved Control Works Continue_Troubleshooting Problem Persists Control_Exp->Continue_Troubleshooting Control Fails or is Sluggish Impurity_Identified->Problem_Solved Investigate_Intrinsic_Poisoning Investigate Intrinsic Poisoning by Tosylate Group Continue_Troubleshooting->Investigate_Intrinsic_Poisoning Optimize_Conditions Optimize Reaction Conditions (Lower Temp/Pressure) Investigate_Intrinsic_Poisoning->Optimize_Conditions Yes Screen_Catalysts Screen for More Robust Catalysts Investigate_Intrinsic_Poisoning->Screen_Catalysts Yes Final_Solution Optimized Process Developed Optimize_Conditions->Final_Solution Screen_Catalysts->Final_Solution

Sources

Technical Support Center: Characterizing 3-Nitrophenyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analytical characterization of 3-Nitrophenyl 4-methylbenzenesulfonate (CAS No. Not available for this specific isomer, see Note). This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we address common challenges and frequently asked questions encountered during the analysis of this and related sulfonate ester compounds, providing not just solutions but the underlying scientific principles to empower your method development and troubleshooting.

A Note on Isomers

The name "this compound" specifies the connectivity of the atoms. It's crucial to distinguish it from its isomers, such as 4-Nitrophenyl 4-methylbenzenesulfonate (CAS 1153-45-3) or N-(4-Methylphenyl)-3-nitrobenzenesulfonamide (CAS 4284-46-2), as their analytical behaviors will differ. This guide focuses on the unique challenges presented by the 3-nitro substitution pattern.

Diagram: Core Molecular Structure

Caption: Structure of this compound.

Section 1: General Handling and Stability

FAQ: Is this compound susceptible to degradation during sample preparation?

Answer: Yes, absolutely. As a sulfonate ester, the primary stability concern is its susceptibility to hydrolysis (solvolysis), especially under non-neutral pH conditions.

  • Mechanism of Degradation: The ester linkage is the most labile part of the molecule. In the presence of nucleophiles, such as water or alcohols (from solvents), the sulfur atom can be attacked, leading to cleavage of the S-O bond and formation of 3-nitrophenol and 4-methylbenzenesulfonic acid. This reaction can be catalyzed by both acids and bases. A detailed study on sulfonate ester formation and solvolysis highlights that while extreme conditions are needed for their formation, their degradation can occur under less stringent conditions.[1][2][3]

  • Preventative Measures:

    • Solvent Selection: Use aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) for stock solutions whenever possible. If aqueous solutions are necessary, use buffered systems at a neutral pH (~6-7).

    • Temperature Control: Prepare samples in an ice bath and store them at low temperatures (2-8 °C for short-term, -20 °C for long-term) to minimize the rate of hydrolysis.

    • pH Control: Avoid strong acids and bases in your sample matrix and diluents. Studies have definitively shown that sulfonate esters are stable when any acid is neutralized, even with a slight excess of a weak base.[2][3]

Diagram: Troubleshooting Sample Instability

start Inconsistent results or new impurity peaks observed check_prep Was sample prep done in protic/aqueous solvent? start->check_prep check_temp Was sample stored at room temperature? check_prep->check_temp No sol_protic Root Cause: Hydrolysis. Action: Use aprotic solvent (ACN) or freshly prepared neutral buffer. check_prep->sol_protic Yes check_ph Is the sample matrix acidic or basic? check_temp->check_ph No sol_temp Root Cause: Thermal Degradation. Action: Prepare samples cold and store at <= 4°C. check_temp->sol_temp Yes sol_ph Root Cause: Catalyzed Hydrolysis. Action: Adjust sample pH to neutral before injection. check_ph->sol_ph Yes end_node Re-analyze sample sol_protic->end_node sol_temp->end_node sol_ph->end_node

Caption: Decision tree for troubleshooting sample degradation.

Section 2: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for analyzing non-volatile compounds like this compound. However, its combination of aromatic rings and polar functional groups can present challenges.

FAQ: I'm seeing significant peak tailing in my reversed-phase HPLC analysis. What is the cause and how can I fix it?

Answer: Peak tailing for this compound is a common issue, typically stemming from unwanted secondary interactions between the analyte and the stationary phase.

  • Causality:

    • Silanol Interactions: The primary cause is often the interaction of the polar nitro (-NO₂) and sulfonate (-SO₃-) groups with acidic, un-capped silanol groups (Si-OH) on the surface of traditional silica-based C18 columns. This leads to a secondary, stronger retention mechanism that causes the peak to tail.[4]

    • Mobile Phase pH: If the mobile phase pH is not properly controlled, the analyte's interaction with the stationary phase can vary, contributing to poor peak shape.

  • Troubleshooting Protocol:

    • Lower Mobile Phase pH: Add a small amount of a weak acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1% v/v). This protonates the silanol groups, reducing their ability to interact with the analyte's polar moieties.[4]

    • Use a Modern, End-Capped Column: Switch to a high-purity, fully end-capped C18 or a phenyl-hexyl column. These columns have fewer accessible silanol groups, minimizing the source of the problem.

    • Consider an Alternative Stationary Phase: For particularly stubborn tailing, a Pentafluorophenyl (PFP) column can provide a superior solution. PFP phases offer alternative selectivity through dipole-dipole, pi-pi, and ion-exchange interactions, which can be more favorable for nitroaromatic compounds and lead to highly symmetrical peaks.[5]

ParameterStarting ConditionTroubleshooting Step 1Troubleshooting Step 2
Column Standard C18, 5 µmStandard C18, 5 µmPFP , 5 µm or High-Purity C18
Mobile Phase A WaterWater + 0.1% Formic Acid Water + 0.1% Formic Acid
Mobile Phase B AcetonitrileAcetonitrile + 0.1% Formic Acid Acetonitrile + 0.1% Formic Acid
Detector UV, ~270 nmUV, ~270 nmUV, ~270 nm
Rationale Standard starting point.Suppresses silanol interactions.Changes primary separation mechanism to avoid silanol issues.[5]
FAQ: How do I develop a robust, stability-indicating HPLC method?

Answer: A stability-indicating method is one that can separate the main analyte from its potential degradation products and process-related impurities.

  • Step-by-Step Protocol:

    • Forced Degradation Study: Intentionally degrade the compound under various stress conditions (acidic, basic, oxidative, thermal, photolytic). This is essential to generate the impurities you need to be able to separate. For sulfonate esters, hydrolysis (acid/base) is the most critical pathway to investigate.[1]

    • Initial Screening: Analyze the stressed samples using the starting HPLC conditions from the table above. The goal is to achieve baseline separation between the parent peak and all degradation products.

    • Method Optimization:

      • Gradient Adjustment: Modify the gradient slope. A shallower gradient will increase resolution between closely eluting peaks.

      • Solvent Choice: Try methanol in place of acetonitrile. Methanol has different solvent strength and selectivity and can alter the elution order.

      • Temperature Control: Increasing the column temperature can improve peak shape and reduce run times, but be mindful of potential on-column degradation.

    • Validation: Once separation is achieved, validate the method according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[6]

Section 3: Gas Chromatography (GC) and Mass Spectrometry (MS)

FAQ: Can I analyze this compound by GC/MS? I'm concerned about thermal stability.

Answer: Direct GC analysis is challenging and generally not recommended.

  • Expert Rationale: The compound has a relatively high molecular weight (293.29 g/mol ) and low volatility. More importantly, sulfonate esters can be thermally labile. In the hot GC inlet, the molecule is likely to degrade, primarily through the same hydrolytic pathway if trace water is present, or through other thermal rearrangements. This leads to poor reproducibility, inaccurate quantification, and the potential misidentification of degradants as process impurities. While GC/MS is a standard method for some nitroaromatic compounds, HPLC is a more suitable alternative for this specific molecule.[7]

FAQ: What should I expect from an LC/MS analysis? What are the key ions to monitor?

Answer: LC/MS is an excellent technique for both identification and quantification.

  • Ionization Mode: Electrospray Ionization (ESI) is ideal.

    • Positive Mode (ESI+): You will likely observe the protonated molecule [M+H]⁺ at m/z 294.0. You may also see adducts with sodium [M+Na]⁺ at m/z 316.0 or potassium [M+K]⁺ at m/z 332.0, depending on the purity of your mobile phase solvents and additives.

    • Negative Mode (ESI-): This mode can also be effective. While a deprotonated molecule [M-H]⁻ is less likely, you might observe adducts with anions from the mobile phase (e.g., formate [M+HCOO]⁻ at m/z 338.0).

  • Fragmentation (MS/MS): Tandem mass spectrometry is invaluable for structural confirmation. The most likely fragmentation pathway involves the cleavage of the ester S-O bond.

    • Key Fragment Ions:

      • m/z 155.0: Corresponding to the tosyl group (CH₃C₆H₄SO₂⁺).

      • m/z 139.0: Corresponding to the 3-nitrophenoxy cation (O₂NC₆H₄O⁺) or related fragments.

      • Monitoring these specific transitions in a Multiple Reaction Monitoring (MRM) experiment provides high selectivity and sensitivity for quantification.

Ion TypeESI+ (m/z)ESI- (m/z)Key Fragment (MS/MS)
Expected Value 294.0338.0 (Formate Adduct)155.0
Identity [M+H]⁺[M+HCOO]⁻Tosyl cation

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

FAQ: My ¹H NMR spectrum looks complex. How can I confidently assign the aromatic protons?

Answer: The ¹H NMR spectrum will show two distinct aromatic spin systems that can be assigned using their coupling patterns and chemical shifts. While specific data for the 3-nitro isomer is not readily published, we can predict the patterns based on known substituent effects and data from related compounds.[8][9][10]

  • Tosylate Group Protons (AA'BB' system):

    • You will see two doublets in the approximate range of δ 7.4-7.9 ppm.

    • The two protons ortho to the sulfonyl group will be downfield (deshielded).

    • The two protons ortho to the methyl group will be slightly more upfield.

    • Methyl Protons: A sharp singlet for the -CH₃ group will appear around δ 2.4 ppm.

  • 3-Nitrophenyl Group Protons (ABCD system):

    • This system is more complex due to the varied electronic effects of the nitro and ester groups.

    • The proton between the two deactivating groups (H2, ortho to both -NO₂ and -OAr) will be the most deshielded.

    • The other three protons (H4, H5, H6) will appear as a complex multiplet.

  • Confirmation with 2D NMR:

    • COSY (Correlation Spectroscopy): Use a COSY experiment to confirm which protons are coupled to each other. You will see cross-peaks connecting all adjacent protons within each aromatic ring, but no cross-peaks between the two rings.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY or ROESY experiment can show through-space correlations, for example, between the tosylate protons and the 3-nitrophenyl protons that are spatially close, helping to confirm the overall conformation.

References
  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. U.S. Department of Health and Human Services. [Link]

  • SIELC Technologies. (2018). Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 571647, N-(4-Methylphenyl)-3-nitrobenzenesulfonamide. [Link]

  • Supporting Information, The Royal Society of Chemistry. (n.d.). General procedure for the synthesis of sulfonamides. [Link]

  • Ang, W., Luo, Y. F., & Deng, Y. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(4), o750. [Link]

  • Ang, W., Luo, Y. F., & Deng, Y. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o750. [Link]

  • Ang, W., Luo, Y. F., & Deng, Y. (2011). 3-Fluoro-4-nitro-phenyl 4-methyl-benzene-sulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o750. [Link]

  • Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates. Novatia, LLC. [Link]

  • Vovk, I., et al. (2017). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Molecules, 22(12), 2193. [Link]

  • Ohashi, S., et al. (2020). 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo [e][7][11]oxazine. ResearchGate. [Link]

  • Spectrabase. (n.d.). 1H NMR of benzenesulfonamide, N-[3-[(4-nitrophenyl)amino]propyl]-. [Link]

  • ResearchGate. (2013). 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide. [Link]

  • Surur, A. S., et al. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Pharmaceutical Methods, 6(1), 23-29. [Link]

  • Pandey, J., et al. (2000). Chemotaxis and biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98. Biodegradation, 11(5), 303-309. [Link]

  • Kumar, A., et al. (2021). A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. Analytical Chemistry Letters, 11(4), 546-558. [Link]

  • Google Patents. (2020). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development, 14(5), 1025-1035. [Link]

  • Semantic Scholar. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. [Link]

  • Monostory, K., et al. (2004). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Chromatographia, 60(S1), S133-S137. [Link]

  • Zhang, J., et al. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology, 7, 735. [Link]

  • Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office. [Link]

  • NIST. (n.d.). Methyl 4-nitrophenyl sulfone. NIST Chemistry WebBook, SRD 69. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 3-Nitrophenyl 4-methylbenzenesulfonate and Other Aryl Tosylates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the strategic selection of a leaving group is paramount to the success of nucleophilic substitution and cross-coupling reactions. Aryl tosylates are a widely utilized class of sulfonates, prized for their reactivity and stability. This guide provides an in-depth technical comparison of 3-nitrophenyl 4-methylbenzenesulfonate with other substituted aryl tosylates, offering experimental data and protocols to inform your selection of the most appropriate leaving group for your synthetic strategy.

The Role of Substituents in Modulating Tosylate Reactivity

The efficacy of a tosylate as a leaving group is intrinsically linked to the stability of the resulting sulfonate anion. This stability is governed by the electronic properties of the substituents on the aryl ring. Electron-withdrawing groups (EWGs) enhance the leaving group's ability by delocalizing the negative charge of the departing anion through inductive and resonance effects, thereby stabilizing it. Conversely, electron-donating groups (EDGs) can diminish the leaving group's effectiveness.

The 3-nitrophenyl substituent, with its potent electron-withdrawing nitro group in the meta position, significantly influences the reactivity of the tosylate. This guide will quantitatively explore this influence in comparison to other tosylates bearing different substituents.

Quantitative Comparison of Reactivity: A Hammett Plot Analysis

To quantitatively assess the impact of substituents on the reactivity of aryl tosylates, we can turn to the Hammett equation, a cornerstone of physical organic chemistry. The Hammett equation relates the reaction rate constant (k) of a substituted reactant to a reference reaction constant (k₀), a substituent constant (σ), and a reaction constant (ρ):

log(k/k₀) = ρσ

The substituent constant, σ, is a measure of the electronic effect of a substituent, while the reaction constant, ρ, indicates the sensitivity of the reaction to these effects. For the solvolysis of substituted benzyl tosylates, a reaction analogous to the departure of an aryl tosylate leaving group, a significant negative ρ value is observed. This indicates that electron-donating groups accelerate the reaction by stabilizing the developing positive charge in the transition state, while electron-withdrawing groups decelerate it.

Table 1: Relative Solvolysis Rates of Substituted Benzyl Tosylates

Substituent (X) in X-C₆H₄CH₂OTsRate Constant (k) x 10⁵ (s⁻¹)Relative Rate
p-OCH₃31,5006,702
p-CH₃38983
H4.71
m-Cl0.210.045
p-NO₂0.00120.00026

Data compiled from various sources and are representative.[1]

As the data clearly demonstrates, the presence of a p-nitro group dramatically decreases the rate of solvolysis by a factor of approximately 3800 compared to the unsubstituted benzyl tosylate. This is due to the powerful electron-withdrawing nature of the nitro group destabilizing the transition state leading to the carbocation. Although our focus is on this compound, the deactivating effect of a nitro group, whether in the para or meta position, is a crucial consideration for synthetic planning. The meta position of the nitro group in 3-nitrophenyl tosylate will exert a strong inductive electron-withdrawing effect, leading to a significantly lower reaction rate compared to unsubstituted or electron-donating group-substituted tosylates.

Experimental Protocols

To provide a practical framework for comparing the reactivity of this compound with other tosylates, we present detailed protocols for its synthesis and for a comparative kinetic study of its solvolysis.

Synthesis of this compound

This procedure is adapted from the synthesis of a similar compound, 3-fluoro-4-nitrophenyl 4-methylbenzenesulfonate.[1]

Materials:

  • 3-Nitrophenol

  • p-Toluenesulfonyl chloride

  • Pyridine

  • Chloroform

  • Dichloromethane

  • 10% Aqueous HCl

  • Saturated aqueous NaCl

  • Anhydrous Na₂SO₄

  • Ethanol (for recrystallization)

Procedure:

  • To a solution of 3-nitrophenol (10 mmol) in chloroform (20 mL) at 0°C (ice bath), add pyridine (24 mmol) dropwise over 20 minutes.

  • Add p-toluenesulfonyl chloride (12 mmol) in small portions to the stirred solution at 0°C.

  • Allow the reaction mixture to stir at room temperature for 12 hours.

  • Dilute the mixture with dichloromethane and wash with 10% aqueous HCl, followed by water and saturated aqueous NaCl.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by recrystallization from ethanol to yield this compound.

Characterization:

The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. For comparison, the ¹H NMR data for the related 4-nitrophenyl 4-methylbenzenesulfonate is: ¹H NMR (400 MHz, CDCl₃) δ 8.19 (d, J = 8.6 Hz, 2H), 7.73 (d, J = 7.8 Hz, 2H), 7.36 (d, J = 8.0 Hz, 2H), 7.19 (d, J = 8.6 Hz, 2H), 2.47 (s, 3H).[2]

Comparative Solvolysis Kinetics via UV-Vis Spectroscopy

This protocol outlines a method to compare the solvolysis rates of this compound with other aryl tosylates (e.g., phenyl 4-methylbenzenesulfonate, 4-methylphenyl 4-methylbenzenesulfonate, and 4-methoxyphenyl 4-methylbenzenesulfonate). The reaction is monitored by observing the formation of the corresponding phenol, which absorbs at a different wavelength than the starting tosylate.

Materials and Equipment:

  • This compound and other aryl tosylates for comparison

  • Solvent (e.g., 80:20 ethanol:water)

  • UV-Vis spectrophotometer with temperature control

  • Quartz cuvettes

  • Constant temperature bath

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of each aryl tosylate in the chosen solvent at a known concentration (e.g., 1 mM).

  • Wavelength Determination: For each corresponding phenol, determine the wavelength of maximum absorbance (λ_max) in the reaction solvent.

  • Kinetic Run: a. Equilibrate the solvent in the quartz cuvette to the desired reaction temperature (e.g., 50°C) in the spectrophotometer. b. Initiate the reaction by injecting a small aliquot of the tosylate stock solution into the cuvette and start data acquisition immediately. c. Monitor the increase in absorbance at the λ_max of the corresponding phenol over time.

  • Data Analysis: a. The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t, and A_∞ is the absorbance at the completion of the reaction. The slope of this plot will be -k_obs. b. Compare the k_obs values for each of the tosylates to determine their relative reactivities.

Visualizing the Workflow

G cluster_synthesis Synthesis of Aryl Tosylates cluster_kinetics Comparative Solvolysis Kinetics start_synth Substituted Phenol + p-TsCl reaction Reaction in Pyridine/Chloroform start_synth->reaction workup Aqueous Workup & Extraction reaction->workup purification Recrystallization workup->purification product Pure Aryl Tosylate purification->product start_kinetics Prepare Tosylate Solutions uv_vis UV-Vis Spectrophotometer start_kinetics->uv_vis run Initiate Reaction & Monitor Absorbance uv_vis->run data_analysis Plot ln(A∞ - At) vs. time run->data_analysis results Determine Rate Constants (k_obs) data_analysis->results comparison Compare Reactivities results->comparison

Sources

A Researcher's Guide to Advanced Sulfonate Leaving Groups: Nitro-Aryl Sulfonates vs. Triflates

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of organic synthesis, the strategic selection of a leaving group is paramount to steering a reaction towards the desired outcome. An effective leaving group must be able to depart from the substrate, stabilizing the negative charge it takes with it. Among the elite classes of leaving groups are the sulfonates, prized for their high reactivity and versatility. This guide provides an in-depth comparison of two "super-activated" sulfonate leaving groups: the trifluoromethanesulfonate (triflate) group and nitro-substituted aryl sulfonates. We will delve into the fundamental principles governing their reactivity, present quantitative comparative data, and provide a validated experimental protocol for their direct comparison, empowering researchers to make informed decisions in their synthetic endeavors.

The Core Principle: Stability of the Conjugate Base

The efficacy of a leaving group is fundamentally tied to its stability as an independent anion. This stability, in turn, is directly related to the acidity of its conjugate acid; the stronger the acid, the more stable its conjugate base, and thus, the better the leaving group.[1] For sulfonates, this means that any structural modification that helps to delocalize the negative charge on the sulfonate anion will enhance its leaving group ability.[2]

Section 1: The Triflate Group (–OTf) - The Inductive Powerhouse

The triflate group (CF₃SO₃⁻) is widely regarded as one of the best leaving groups available in organic chemistry.[3] Its exceptional reactivity stems from the powerful electron-withdrawing inductive effect of the three fluorine atoms. This effect extensively delocalizes the negative charge on the sulfonate anion, making it an extremely stable and weak base.[4]

The conjugate acid, triflic acid (CF₃SO₃H), is a superacid with a pKa value estimated to be between -12 and -13, making it one of the strongest known monoprotic acids.[4] This extreme acidity is a direct measure of the triflate anion's stability and, consequently, its extraordinary capacity as a leaving group. Triflates are the leaving group of choice for reactions involving unreactive substrates or when extremely fast reaction rates are required.[5]

Section 2: Nitro-Aryl Sulfonates – Reactivity Tuned by Electronics

While triflates derive their reactivity from a powerful inductive effect, another class of highly reactive sulfonates achieves this through the electronic effects of substituents on an aromatic ring. The reactivity of aryl sulfonates can be finely tuned by placing electron-withdrawing groups (EWGs) on the benzene ring, a principle elegantly described by the Hammett equation.[6][7]

The most common examples are the p-nitrobenzenesulfonate (nosylate, -ONs) and the related m-nitrobenzenesulfonate groups. The nitro group (–NO₂) is a potent EWG, withdrawing electron density from the sulfonate core through both resonance and inductive effects. This stabilizes the resulting anion, making nosylates and their isomers excellent leaving groups, significantly more reactive than the parent tosylate (p-toluenesulfonate).[3][8]

Clarification on Nomenclature: It is crucial to distinguish between a nitrobenzenesulfonate (like a nosylate), where the nitro group is on the sulfonate moiety, and a compound like 3-nitrophenyl 4-methylbenzenesulfonate. In the latter, the leaving group in a nucleophilic substitution at the phenyl ring would be the tosylate (–OTs), while the 3-nitrophenyl group simply modifies the substrate. This guide focuses on the comparison of leaving groups themselves, hence the focus on nosylates as the representative nitro-aryl sulfonate.

Section 3: Quantitative Reactivity Comparison

The most direct way to compare leaving group ability is to examine the pKa of their conjugate acids and the relative rates of a standardized reaction, such as a bimolecular nucleophilic substitution (Sₙ2).[4][9]

Leaving GroupAbbreviationConjugate AcidpKa of Conjugate AcidRelative Sₙ2 Rate (krel)
Triflate–OTfTriflic Acid (CF₃SO₃H)~ -13[4]56,000[9]
Nosylate–ONs4-Nitrobenzenesulfonic Acid~ -1.4[10][11]4.5[9]
Tosylate–OTsp-Toluenesulfonic Acid~ -2.80.70[9]
Mesylate–OMsMethanesulfonic Acid~ -1.91.00 (Reference)[9]

Analysis of Data:

  • Triflate's Superiority: The data unequivocally shows that triflate is several orders of magnitude more reactive than even the highly activated nosylate.[9] The pKa of its conjugate acid is lower by more than 10 logarithmic units, indicating a vastly more stable anion.[4][10][11]

  • Nosylate vs. Tosylate: The nosylate group is significantly more reactive than the commonly used tosylate. The electron-withdrawing nitro group makes p-nitrobenzenesulfonic acid a stronger acid than p-toluenesulfonic acid, leading to a better leaving group.

  • Causality: The immense reactivity of triflate is due to the pure, powerful inductive effect of the CF₃ group. The nosylate's reactivity is enhanced by a combination of inductive and resonance effects from the nitro group, but this is less effective at stabilizing the anion compared to the triflate's fluorine atoms.

Section 4: Visualization of Reactivity Principles

To better understand the factors influencing the reactivity of these leaving groups, the following diagrams illustrate their structures and the workflow for experimental comparison.

Caption: Structural comparison of Triflate and Nosylate anions.

SN2_Mechanism cluster_stability Leaving Group Stability reactants Nu⁻ + R-LG ts [Nu---R---LG]⁻ reactants->ts k (rate) products Nu-R + LG⁻ ts->products stability Stability of LG⁻ (e.g., Triflate > Nosylate) lowers the energy of the transition state (‡), increasing the reaction rate (k). ts->stability

Caption: Generalized Sₙ2 mechanism and the impact of leaving group stability.

Section 5: Experimental Protocol: Comparative Solvolysis

To provide a self-validating and practical comparison, this section details a robust protocol for measuring the relative rates of solvolysis. In a solvolysis reaction, the solvent acts as the nucleophile, allowing for a direct comparison of leaving group departure rates under identical conditions.[5][12]

Objective: To determine the relative first-order rate constants of solvolysis for an alkyl triflate and an alkyl nosylate.

Materials:

  • Secondary alcohol (e.g., 2-octanol)

  • Triflic anhydride ((CF₃SO₂)₂O)

  • 4-Nitrobenzenesulfonyl chloride (Nosyl chloride, NsCl)

  • Non-nucleophilic base (e.g., Pyridine or 2,6-lutidine)

  • Anhydrous dichloromethane (DCM)

  • Solvolysis solvent (e.g., 80% ethanol/20% water by volume)

  • Thermostated water or oil bath

  • Analytical equipment (HPLC or GC) with an appropriate column and detector

  • Standard laboratory glassware

Methodology:

Part A: Synthesis of Alkyl Sulfonate Substrates

  • General Setup: All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) in oven-dried glassware.

  • Synthesis of 2-Octyl Nosylate:

    • To a solution of 2-octanol (1.0 eq) in anhydrous DCM, add pyridine (1.5 eq) and cool the mixture to 0 °C.

    • Add 4-nitrobenzenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC. Upon completion, quench with dilute HCl (aq).

    • Extract the product with DCM, wash the organic layer with saturated NaHCO₃ (aq) and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel) to yield the pure 2-octyl nosylate.

  • Synthesis of 2-Octyl Triflate:

    • To a solution of 2-octanol (1.0 eq) in anhydrous DCM, add pyridine (1.2 eq) and cool the mixture to -20 °C.

    • Add triflic anhydride (1.1 eq) dropwise via syringe, maintaining the temperature below -15 °C. Caution: Triflic anhydride is highly reactive and corrosive.

    • Stir the reaction at this temperature for 1-2 hours.

    • Monitor by TLC. Upon completion, quench carefully with ice-cold water.

    • Separate the layers and extract the aqueous layer with cold DCM. Combine the organic layers, wash with cold dilute HCl (aq), cold saturated NaHCO₃ (aq), and brine. Dry over Na₂SO₄ and concentrate at low temperature to avoid decomposition. The product is often used immediately without further purification.

Part B: Kinetic Solvolysis Study

  • Preparation: Prepare stock solutions of 2-octyl nosylate and 2-octyl triflate of known concentration (e.g., 0.05 M) in the solvolysis solvent (80% EtOH/H₂O). Also prepare a stock solution of an internal standard (e.g., dodecane) for GC analysis.

  • Reaction:

    • Place a sealed vial containing the nosylate solution and a separate vial for the triflate solution into a thermostated bath set to a constant temperature (e.g., 50 °C).

    • At timed intervals (e.g., every 15 minutes for the nosylate, potentially every 1 minute for the triflate), withdraw an aliquot from each reaction vial.

    • Immediately quench the aliquot in a separate vial containing a quenching agent and the internal standard.

  • Analysis:

    • Analyze the quenched aliquots by HPLC or GC to determine the concentration of the remaining alkyl sulfonate.

    • Plot the natural logarithm of the reactant concentration (ln[Substrate]) versus time for each reaction.

  • Data Interpretation:

    • The slope of the resulting straight line is equal to the negative of the first-order rate constant (-k).

    • Calculate the relative rate of reactivity by dividing the rate constant for the triflate by the rate constant for the nosylate (k_OTf / k_ONs).

Experimental_Workflow sub Prepare Substrates (Alkyl-OTf, Alkyl-ONs) from Alcohol solv Prepare Stock Solutions in Solvolysis Solvent sub->solv run Run Solvolysis at Constant Temperature solv->run sample Withdraw & Quench Aliquots at Timed Intervals run->sample analyze Analyze via HPLC/GC (Quantify [Substrate]) sample->analyze plot Plot ln[Substrate] vs. Time analyze->plot calc Calculate Rate Constants (k) from Slope plot->calc compare Determine Relative Reactivity (k_OTf / k_ONs) calc->compare

Caption: Workflow for the experimental comparison of sulfonate leaving group abilities.

Conclusion and Practical Implications

The choice between a triflate and a nitro-aryl sulfonate is a strategic decision based on the specific demands of the synthesis.

  • Triflates are the undisputed champions of reactivity. They are the tool of choice for activating highly unreactive positions, performing difficult Sₙ1 reactions, or when reaction speed is the highest priority. However, their high reactivity can also lead to instability, and they are generally more expensive.[4]

  • Nitro-aryl sulfonates (Nosylates) offer a potent, yet more moderate, level of reactivity. They are excellent for a wide range of transformations where a tosylate or mesylate may be too sluggish.[8] They are typically more stable and crystalline than aliphatic triflates, making them easier to handle and purify. Their reactivity can also be tuned by the position and number of nitro groups, offering a degree of control not available with the triflate.

Ultimately, this guide demonstrates that while both leaving groups are exceptionally powerful, the triflate's reactivity is in a class of its own due to the extreme inductive stabilization afforded by the trifluoromethyl group. Researchers equipped with this understanding can now more effectively deploy these advanced sulfonate leaving groups to overcome challenging synthetic hurdles.

References

  • Wipf, P. (n.d.). Organic Chemistry 1 Chapter 6. SN2 Reactions. University of Pittsburgh. [Link]

  • Anonymous. (2020). i. nucleophilic substitution. LibreTexts. [Link]

  • ChemBK. (2024). 4-Nitrobenzenesulfonic acid. [Link]

  • Soderberg, T. (2022). 7.3 Other Factors that Affect SN2 Reactions. In Organic Chemistry I. KPU Pressbooks. [Link]

  • LookChem. (n.d.). 4-Nitrobenzenesulfonic acid. [Link]

  • Wikipedia contributors. (2023). Hammett equation. In Wikipedia, The Free Encyclopedia. [Link]

  • Total Organic Chemistry. (2020, June 8). SN2 Leaving Group Ability and Nucleophilicity [Video]. YouTube. [Link]

  • Química Orgánica. (n.d.). The leaving group in the nucleophilic substitution - SN2. [Link]

  • Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. [Link]

  • University of California, Davis. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). 4-Nitrobenzenesulfonic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Mechanism of the solvolysis of α-keto triflate 1. [Link]

  • University of California, Davis. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Chemistry LibreTexts. [Link]

Sources

Introduction: The Analytical Challenge of 3-Nitrophenyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 3-Nitrophenyl 4-methylbenzenesulfonate. This document is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to make informed decisions for their analytical needs.

This compound is an organic compound that can be of interest as a process intermediate or a potential impurity in pharmaceutical manufacturing. Sulfonate esters, as a class, are often under regulatory scrutiny due to their potential as genotoxic impurities (PGIs).[1][2] Therefore, the development of sensitive, accurate, and reliable analytical methods for their detection and quantification is paramount to ensure the safety and quality of pharmaceutical products.[3][4]

The choice of analytical technique is fundamentally dictated by the physicochemical properties of the analyte. This compound is a crystalline solid with a relatively high melting point and low volatility, properties that inherently favor liquid chromatography over gas chromatography for direct analysis.[5] This guide will explore the nuances of applying both HPLC and GC-MS to this analytical problem, providing a clear rationale for method selection.

Comparative Analysis: HPLC vs. GC-MS

The decision between HPLC and GC-MS hinges on several factors, including the analyte's volatility, thermal stability, and the required sensitivity and selectivity of the analysis.

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.[6] Its operation at or near ambient temperatures makes it exceptionally well-suited for non-volatile and thermally labile compounds, like most active pharmaceutical ingredients (APIs) and their impurities.[7][8]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that separates compounds based on their volatility in a gaseous mobile phase, followed by detection with a mass spectrometer for highly specific identification.[6][8] This method is ideal for volatile and thermally stable compounds. For non-volatile substances like this compound, its application is more complex and typically requires derivatization to increase volatility.

Head-to-Head Performance Comparison
FeatureHPLCGC-MSRationale & Causality
Analyte Suitability Excellent Poor (without derivatization) This compound is a non-volatile solid. HPLC directly analyzes the compound in a dissolved state at ambient temperatures, preventing degradation.[8][9] GC requires high temperatures for volatilization, which would likely cause decomposition of the sulfonate ester before it reaches the detector.
Sample Preparation Simple Complex HPLC sample preparation typically involves dissolving the sample in a suitable solvent (e.g., the mobile phase). GC would necessitate a chemical derivatization step to create a more volatile and thermally stable analyte, adding complexity and potential sources of error.
Sensitivity Good to Excellent (UV); Excellent (MS)ExcellentBoth techniques, when coupled with a mass spectrometer (LC-MS or GC-MS), offer excellent sensitivity.[7] Standard HPLC with UV detection provides good sensitivity, which is often sufficient for many applications but may be less sensitive than GC-MS for trace analysis.[10]
Selectivity Good (UV); Excellent (MS)Excellent The mass spectrometer in GC-MS provides high selectivity by identifying compounds based on their unique mass fragmentation patterns.[11] HPLC with UV detection relies on chromatographic separation for selectivity, which can be challenging if co-eluting impurities have similar UV spectra.[12] LC-MS combines the selectivity of both chromatography and mass spectrometry.
Instrumentation Widely availableWidely availableBoth HPLC and GC-MS are standard instruments in modern analytical laboratories. However, LC-MS systems can be more expensive than standard GC-MS setups.[6][10]
Analysis Time ModerateFast (for volatile compounds)While GC can be very fast for volatile analytes, the added sample preparation time for derivatization would make the overall workflow for this specific analyte longer than a direct HPLC analysis.

Methodology & Experimental Protocols

Adherence to validated analytical procedures is critical for regulatory compliance and ensuring data reliability.[13][14] The following protocols are representative methods that serve as a starting point for method development and validation.

Workflow for HPLC Analysis

The HPLC workflow is a straightforward process involving sample dissolution, chromatographic separation, and detection. This direct approach is the recommended primary method for the quantification of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Detailed HPLC-UV Protocol

This protocol outlines a method analogous to those used for related aromatic and sulfonated compounds.[15][16][17]

1. Instrumentation and Conditions:

  • HPLC System: An Agilent 1200 series or equivalent system equipped with a UV detector.[15]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase is effective for retaining and separating moderately polar to non-polar aromatic compounds like the target analyte.

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). This composition provides a good balance of solvent strength to achieve reasonable retention and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 270 nm. This wavelength is chosen based on the UV absorbance maxima of the nitrophenyl chromophore.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and prepare a 1000 µg/mL stock solution of this compound in acetonitrile.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to create a set of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution: Accurately weigh the sample (e.g., drug substance) and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL). The solution should be filtered through a 0.45 µm syringe filter before injection to remove particulates.

3. Analysis and Quantification:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. A correlation coefficient (r²) of >0.99 is typically required.

  • Inject the sample solutions.

  • Determine the concentration of the analyte in the samples by comparing its peak area to the calibration curve.

Workflow for GC-MS Analysis

The GC-MS workflow is more involved due to the need for derivatization to make the non-volatile analyte suitable for gas chromatography. This method serves as a powerful confirmatory technique.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Derivatize Chemical Derivatization Sample->Derivatize Extract Liquid-Liquid Extraction Derivatize->Extract Inject Inject into GC-MS System Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM/Scan) Separate->Detect Identify Identify by Mass Spectrum & RT Detect->Identify Quantify Quantify using Internal Standard Identify->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Detailed GC-MS Protocol

This protocol is based on general principles for analyzing sulfonate esters, which are known PGIs.[1][2]

1. Instrumentation and Conditions:

  • GC-MS System: A system such as a Shimadzu GCMS-QP2010 Ultra or equivalent.[1]

  • Column: A mid-polarity capillary column such as a Rtx-200 or DB-1701 (30 m x 0.25 mm ID, 0.25 µm film thickness). These phases provide good selectivity for polar and aromatic compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C. This program allows for the separation of derivatizing agents from the analyte of interest.

  • MS Interface Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity, monitoring characteristic ions of the derivatized analyte. A full scan mode can be used for initial identification.

2. Sample Preparation and Derivatization:

  • Derivatization: A derivatization step is necessary to increase the volatility of the sulfonate ester. This could involve, for example, transesterification. The exact procedure would require development and optimization.

  • Extraction: After derivatization, the analyte must be extracted from the reaction mixture into an organic solvent compatible with GC analysis (e.g., dichloromethane or hexane) using liquid-liquid extraction.

  • Internal Standard: An internal standard (e.g., an isotopically labeled analog or a compound with similar chemical properties) should be added before derivatization to correct for variations in reaction efficiency and injection volume.

3. Analysis and Quantification:

  • Inject the prepared sample into the GC-MS.

  • Identify the derivatized analyte by its retention time and the presence of characteristic ions in its mass spectrum.

  • Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with derivatized standards.

Conclusion and Recommendation

For the routine analysis and quantification of this compound, HPLC with UV detection is the superior and recommended primary technique. Its major advantages are the simplicity of sample preparation, direct analysis without the need for derivatization, and suitability for the non-volatile and thermally sensitive nature of the compound.[7][9] This method is robust, reliable, and widely available in quality control laboratories.

GC-MS should be considered a secondary, orthogonal method. While offering excellent sensitivity and specificity, its utility is hampered by the mandatory and complex derivatization step.[10] It is best employed as a confirmatory technique to verify the identity of the impurity, especially at trace levels, or when resolving co-eluting peaks observed in the HPLC analysis.[18]

Ultimately, the choice of method must be fit for its intended purpose and validated according to regulatory guidelines to ensure the generation of accurate and defensible data.[3][4][12]

References

  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). . Retrieved January 20, 2026, from

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Profound.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
  • Analytical method validation: A brief review. (n.d.). GSC Biological and Pharmaceutical Sciences.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
  • HPLC Analysis of 3-Methyl-4-nitrophenol in Urine Samples. (n.d.). Benchchem.
  • ANALYTICAL METHOD SUMMARIES. (2021, May 24). Eurofins.
  • Gas chromatography-mass spectrometry (GC-MS) analysis of the intermediates... (n.d.). ResearchGate.
  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell.
  • HPLC or GC-MS: Which Technique is Best for Your Needs? (2024, October 21). Aijiren.
  • Understanding the Differences Between HPLC and GCMS Systems. (2023, January 13). AMP Tech Instruments.
  • HPLC vs GC: What Sets These Methods Apart. (2025, June 6). Phenomenex.
  • Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients. (n.d.). Shimadzu.
  • Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. (2015, June 4). Pharmaceutical Methods.
  • Solutions for Pharmaceutical Impurities. (n.d.). Shimadzu.
  • A Comparative Guide to HPLC Method Development for the Quantification of Methyl Benzenesulfonate. (n.d.). Benchchem.
  • Benzenesulfonic acid, 4-methyl-, 4-nitrophenyl ester. (n.d.). ECHEMI.
  • HPLC Methods for analysis of Benzenesulfonic acid. (n.d.). HELIX Chromatography.
  • method 8091 nitroaromatics and cyclic ketones by gas chromatography. (1996, December). EPA.

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The Gold Standard and Its Challengers: A Comparative Guide to Absolute Structure Confirmation of 3-Nitrophenyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional arrangement, or absolute configuration, is not merely an academic exercise—it is a critical determinant of biological activity, efficacy, and safety. For chiral molecules, enantiomers can exhibit dramatically different physiological effects. This guide provides an in-depth, objective comparison of X-ray crystallography, the definitive method for absolute structure confirmation, with powerful spectroscopic alternatives, namely Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). As a central case study, we will explore the analytical journey for a molecule like 3-Nitrophenyl 4-methylbenzenesulfonate, leveraging crystallographic data from its close analog, 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate, due to the absence of a published crystal structure for the parent compound.

The Decisive Power of X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the absolute configuration of a chiral molecule.[1] This technique provides a direct visualization of the atomic arrangement in the crystalline state, leaving no room for ambiguity. The ability to assign the absolute stereochemistry hinges on the phenomenon of anomalous dispersion.[2] When X-rays interact with electrons, a phase shift occurs, which is particularly pronounced for atoms heavier than oxygen. This effect breaks Friedel's law, which states that the intensities of diffraction spots from opposite sides of a crystal are equal. The subtle differences in these intensities, known as Bijvoet pairs, allow for the determination of the absolute structure.

A key metric in this determination is the Flack parameter, which refines to a value between 0 and 1.[3] A value close to 0 with a small standard uncertainty indicates that the determined absolute configuration is correct. Conversely, a value approaching 1 suggests that the inverted structure is the correct one. A value around 0.5 may indicate a racemic twin.[4]

Experimental Workflow: A Case Study with 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate

As a practical illustration, we will detail the process for the structural analog, 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate.[5]

Part 1: Synthesis and Crystallization

The synthesis of aryl sulfonates is a well-established process. For our case study, the synthesis involves the reaction of 3-fluoro-4-nitrophenol with p-toluenesulfonyl chloride.

Experimental Protocol: Synthesis

  • To a solution of 3-fluoro-4-nitrophenol (19.10 mmol) in chloroform (20 ml) at 0 °C, add pyridine (45.84 mmol) dropwise over 20 minutes.

  • Add p-toluenesulfonyl chloride (22.92 mmol) in small portions to the reaction mixture.

  • Stir the mixture at room temperature for 12 hours.

  • Dilute the reaction with dichloromethane and wash with 10% aqueous HCl, followed by water and saturated aqueous NaCl.

  • Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by recrystallization.

Experimental Protocol: Crystallization

High-quality single crystals are paramount for a successful X-ray diffraction experiment. For 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate, suitable crystals were obtained through slow evaporation from an ethanol solution.[5] Common crystallization techniques for small molecules include:

  • Slow Evaporation: The simplest method, where the solvent is allowed to evaporate slowly from a saturated solution, gradually increasing the solute concentration to the point of crystallization.[6]

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent diffuses into the compound's solution, reducing its solubility and inducing crystallization.[6]

  • Reactant Diffusion: This method is employed when the product is highly insoluble. The reactants are allowed to diffuse towards each other slowly, and crystals form at the interface as the product is formed.[6]

Caption: Workflow for absolute configuration determination by X-ray crystallography.

Part 2: Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.

In the case of 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate, the crystallographic data revealed an orthorhombic crystal system. The refinement of the structural model against the experimental data yielded a Flack parameter of -0.06(9), a value very close to zero, which unequivocally confirms the determined absolute configuration.[5]

Spectroscopic Alternatives: When Crystals Are Elusive

While powerful, X-ray crystallography is entirely dependent on the ability to grow high-quality single crystals, which can be a significant bottleneck for many organic molecules, particularly oils or amorphous solids.[7] In such cases, chiroptical spectroscopic methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) offer viable and powerful alternatives.[8]

These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule in solution. The resulting spectrum is unique to a specific enantiomer and can be compared with a theoretically calculated spectrum to determine the absolute configuration.[9]

Caption: Decision-making workflow for selecting an absolute configuration determination method.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of circularly polarized light in the infrared region, corresponding to molecular vibrations.[10] A key advantage of VCD is that all chiral molecules exhibit a VCD spectrum, regardless of whether they possess a UV-Vis chromophore.[11]

Experimental Protocol: VCD

  • Sample Preparation: Prepare a solution of the chiral molecule (typically 5-15 mg, which is recoverable) in a suitable solvent (e.g., CDCl₃, CCl₄) at a concentration of about 0.1 M.[8][11]

  • Spectral Measurement: Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer. Data acquisition can take several hours to achieve a good signal-to-noise ratio.[8]

  • Computational Modeling: Perform a conformational search for the molecule using computational methods (e.g., molecular mechanics or density functional theory).

  • Spectral Calculation: For the most stable conformers, calculate the theoretical VCD and IR spectra for one of the enantiomers using Density Functional Theory (DFT).

  • Comparison and Assignment: Compare the experimentally measured VCD spectrum with the Boltzmann-averaged calculated spectrum. A good correlation in the signs and relative intensities of the major bands confirms the absolute configuration. If the signs are opposite, the sample has the inverted absolute configuration.

Electronic Circular Dichroism (ECD)

ECD measures the differential absorption of circularly polarized light in the UV-Vis region, corresponding to electronic transitions.[12] This technique is highly sensitive but requires the presence of a chromophore in the molecule that absorbs in the accessible UV-Vis range.[13]

Experimental Protocol: ECD

  • Sample Preparation: Prepare a dilute solution (typically in the micromolar to millimolar range) of the chiral molecule in a UV-transparent solvent (e.g., methanol, acetonitrile).[12]

  • Spectral Measurement: Record the ECD and UV-Vis spectra of the sample using an ECD spectropolarimeter.

  • Computational Modeling: Similar to VCD, perform a conformational analysis to identify the most stable conformers.

  • Spectral Calculation: Calculate the theoretical ECD spectrum for one enantiomer of the stable conformers using Time-Dependent Density Functional Theory (TD-DFT).

  • Comparison and Assignment: Compare the experimental ECD spectrum with the Boltzmann-averaged calculated spectrum. The correspondence between the experimental and calculated Cotton effects (positive and negative peaks) allows for the assignment of the absolute configuration.

Head-to-Head Comparison: Choosing the Right Tool for the Job

The selection of the most appropriate technique for absolute structure determination depends on several factors, including the nature of the sample, available instrumentation, and project timelines. The following table provides a comparative overview.

ParameterSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Principle Anomalous dispersion of X-rays by atoms in a single crystal.[2]Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[10]Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule in solution.[12]
Sample Requirement High-quality single crystal (typically 0.1-0.5 mm).[2] Challenging for oils or amorphous solids.[7]2-15 mg of sample (recoverable). Can be a neat liquid, oil, or solution.[11]Microgram to milligram quantities in solution.
Success Rate High, provided a suitable crystal is obtained. Co-crystallization techniques can achieve success rates of over 75% for obtaining a high-resolution structure.[10]High for molecules amenable to computational analysis.High for molecules with suitable chromophores and amenable to computational analysis.
Analysis Time Days to weeks, highly dependent on the success of crystallization.Data collection can take several hours; computational analysis can take hours to days.[8]Data collection is rapid (minutes to hours); computational analysis can take hours to days.
Key Advantage Unambiguous and direct determination of the 3D structure.Applicable to a wide range of molecules in their solution state, without the need for crystallization or chromophores.[11]High sensitivity, requiring small amounts of sample.[13]
Key Limitation Absolute requirement for a high-quality single crystal.[7]Lower sensitivity compared to ECD, requiring higher sample concentrations.[14]Requires the presence of a UV-Vis chromophore in the molecule.[13]

Conclusion

For the definitive and unambiguous determination of the absolute configuration of molecules like this compound, single-crystal X-ray crystallography remains the unparalleled gold standard. Its ability to provide a direct visualization of the atomic arrangement offers the highest level of confidence. However, the practical challenge of obtaining suitable crystals necessitates the availability of reliable alternative techniques.

Vibrational Circular Dichroism and Electronic Circular Dichroism have emerged as powerful, complementary methods that provide absolute configuration information for molecules in solution. VCD's universality for all chiral molecules and ECD's high sensitivity make them invaluable tools in the modern chemist's analytical arsenal. The choice of method should be guided by the specific properties of the molecule under investigation and the research objectives. A comprehensive approach, leveraging the strengths of each technique, will ultimately lead to a more robust and efficient determination of absolute stereochemistry in drug discovery and development.

References

  • Staples, R. J. (1998). Getting Crystals Your Crystallographer Will Treasure. MIT Department of Chemistry OpenCourseWare. [Link]

  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2436-2465. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(11), 1633-1639. [Link]

  • OlexSys Ltd. (n.d.). Glossary. OlexSys. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 27). Flack parameter. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]

  • Wierbuana, S. F., et al. (2007). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 19(4), 16-19. [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Kutasi, B., et al. (2019). Applications of OR/ECD/VCD to the structure elucidation of natural products. Natural Product Reports, 36(7), 993-1018. [Link]

  • BioTools. (n.d.). Absolute Configuration by VCD. [White Paper]. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Absolute Configuration. Retrieved from [Link]

  • Flack, H. D., & Bernardinelli, G. (2000). Reporting and evaluating absolute-structure and absolute-configuration determinations. Journal of Applied Crystallography, 33(4), 1143-1148. [Link]

  • Cooper, R. (2020, September 26). Flack parameter. Chemical Crystallography. [Link]

  • Zhang, H. J., et al. (2012). Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. Current Organic Chemistry, 16(10), 1217-1232. [Link]

  • Douglas, M. J., et al. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory, 42(10), 22-25. [Link]

  • Albright, T. A., et al. (2016). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 55(33), 9680-9684. [Link]

  • Ang, W., Luo, Y. F., & Deng, Y. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o750. [Link]

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  • Li, X., et al. (2022). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry, 10, 908587. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Britton, R., et al. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 1055, 149-162. [Link]

  • Pescitelli, G., & Bruhn, T. (2016). ECD exciton chirality method today: a modern tool for determining absolute configurations. Chirality, 28(7), 466-475. [Link]

  • Bruker. (n.d.). Vibrational circular dichroism (VCD). Retrieved from [Link]

  • Wierbuana, S. F., et al. (2007). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 19(4). [Link]

  • Mtoz Biolabs. (n.d.). Circular Dichroism Spectroscopy: Sample Requirements Analysis. Retrieved from [Link]

  • Britton, R., et al. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Methods in Molecular Biology (pp. 149-162). Humana Press. [Link]

  • Dunitz, J. D., & Gavezzotti, A. (2005). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Comprehensive Organic Functional Group Transformations II (Vol. 1, pp. 379-409). Elsevier. [Link]

  • Parsons, S. (2017). Determination of absolute configuration using X-ray diffraction. Tetrahedron: Asymmetry, 28(10), 1275-1283. [Link]

  • Pescitelli, G. (2014). Steps for electronic circular dichroism (ECD) calculation by time-dependent density functional theory (TDDFT). ResearchGate. [Link]

  • CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google P
  • University of Colorado Anschutz Medical Campus. (n.d.). Circular Dichroism Procedure. Retrieved from [Link]

  • UConn Health. (n.d.). Circular Dichroism Spectropolarimeter Instructions. Retrieved from [Link]

  • van der Meer, M., et al. (2023). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. Angewandte Chemie International Edition, 62(11), e202217979. [Link]

  • Bio-Techne. (n.d.). Vibrational Circular Dichroism (VCD) Sample Testing. Retrieved from [Link]

  • Berova, N., et al. (2012). 1 3 Absolute Configuration and Conformational Analysis of Chiral Compounds via Experimental and Theoretical Chiroptical Methods. In Comprehensive Chiroptical Spectroscopy (pp. 3-45). John Wiley & Sons, Inc. [Link]

  • Pescitelli, G. (n.d.). Stereochemical analysis by circular dichroism spectroscopies. [Presentation]. Retrieved from [Link]

  • CS234889B1 - Process for producing 3-methyl-4-nitroenenol - Google P

Sources

A Senior Scientist's Guide to Comparative Biological Activity Screening of 3-Nitrophenyl 4-methylbenzenesulfonate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the identification of novel chemical scaffolds with diverse biological activities is a cornerstone of therapeutic innovation. The 3-Nitrophenyl 4-methylbenzenesulfonate core represents a compelling, yet underexplored, scaffold for medicinal chemistry. This structure is a hybrid of two key pharmacophores: the nitrophenyl group, known for its presence in antimicrobial and anticancer agents[1][2], and the benzenesulfonate ester, a moiety found in compounds exhibiting a wide array of biological functions, including enzyme inhibition and antimicrobial effects[3][4].

The rationale for exploring derivatives of this parent molecule is grounded in established medicinal chemistry principles. The nitro group, a strong electron-withdrawing feature, can be crucial for molecular interactions and can also serve as a bioreductive trigger, potentially enabling selective activation in hypoxic environments like solid tumors[5]. The sulfonate ester linkage provides a stable but potentially metabolically cleavable linker, connecting two distinct aromatic systems whose properties can be systematically tuned through synthetic derivatization.

This guide provides a comprehensive framework for the systematic biological activity screening of a library of this compound derivatives. We will present a tiered, comparative screening approach, detailing the causality behind experimental choices and providing robust, self-validating protocols for researchers in pharmacology and drug development. Our focus will be on three key areas of high therapeutic need: Anticancer Cytotoxicity , Antimicrobial Efficacy , and Enzyme Inhibition .

The Screening Cascade: A Strategy for Efficient Discovery

A tiered or cascaded approach is essential for efficiently screening a new compound library, maximizing data generation while conserving resources. This strategy begins with broad, high-throughput primary assays to identify initial "hits," which are then subjected to more specific and complex secondary assays for confirmation and mechanism-of-action studies.

Our proposed workflow is designed to triage compounds effectively, prioritizing those with the most promising therapeutic potential.

Screening_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Hit Validation cluster_2 Phase 3: Mechanism of Action (MoA) Compound_Library Library of 3-Nitrophenyl 4-methylbenzenesulfonate Derivatives Primary_Anticancer Anticancer Screen (MTT Assay vs. Cancer Cell Line) Compound_Library->Primary_Anticancer Primary_Antimicrobial Antimicrobial Screen (Broth Microdilution vs. S. aureus) Compound_Library->Primary_Antimicrobial IC50 IC50 Determination (Dose-Response) Primary_Anticancer->IC50 Identify Hits MIC MIC Confirmation & MBC Determination Primary_Antimicrobial->MIC Identify Hits Selectivity Cytotoxicity vs. Normal Cell Line (e.g., HFF-1) IC50->Selectivity Enzyme_Screen Enzyme Inhibition Screen (e.g., Carbonic Anhydrase II) IC50->Enzyme_Screen Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Selectivity->Apoptosis_Assay Validate Selective Hits Enzyme_Kinetics Enzyme Kinetics (Ki Determination) Enzyme_Screen->Enzyme_Kinetics Validate Hits Cell_Cycle Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle

Caption: A tiered workflow for screening this compound derivatives.

Part 1: Anticancer Activity Screening

The presence of the nitrophenyl moiety suggests potential for anticancer activity[1][6]. Our primary screen will assess general cytotoxicity against a representative cancer cell line.

Comparative Framework
  • Test Articles: Library of this compound derivatives (e.g., 10 µM final concentration).

  • Positive Control: Doxorubicin (a standard chemotherapeutic agent).

  • Negative Control: Vehicle (0.1% DMSO in media).

  • Cell Lines:

    • Cancer Line: MCF-7 (human breast adenocarcinoma) as a common, well-characterized line.

    • Normal Line (for secondary screen): HFF-1 (human foreskin fibroblast) to assess selectivity.

Protocol 1: Primary Cytotoxicity Screening (MTT Assay)

This protocol is based on the principle that viable, metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of test compounds and controls. Add 100 µL of the compound-containing medium (at 2x the final concentration) to the appropriate wells. Incubate for 48 hours.

  • MTT Addition: Aspirate the treatment medium. Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.

    • Rationale: This incubation period allows for sufficient formazan crystal formation within viable cells without causing artifacts from overgrown or dying control cells.

  • Solubilization: Aspirate the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds showing >50% inhibition are considered "hits" for secondary screening.

Secondary Screening: IC₅₀ Determination and Selectivity Index

For primary hits, a dose-response curve is generated by performing the MTT assay with a wider range of concentrations (e.g., 0.1 to 100 µM). The half-maximal inhibitory concentration (IC₅₀) is calculated using non-linear regression.

Simultaneously, the assay is repeated using the non-cancerous HFF-1 cell line. The Selectivity Index (SI) is then calculated:

SI = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line)

A higher SI value (>2) is desirable, indicating the compound is preferentially toxic to cancer cells.

Data Presentation
Compound IDPrimary Screen (% Viability @ 10 µM)MCF-7 IC₅₀ (µM)HFF-1 IC₅₀ (µM)Selectivity Index (SI)
Derivative 185.2>100>100-
Derivative 232.58.145.35.6
Derivative 348.112.415.11.2
Doxorubicin15.80.92.52.8

Part 2: Antimicrobial Activity Screening

Sulfonamides were among the first classes of antibiotics and their derivatives continue to show promise[7][8]. We will screen for activity against a common Gram-positive pathogen.

Comparative Framework
  • Test Articles: Library of derivatives.

  • Positive Control: Vancomycin.

  • Negative Control: Vehicle (DMSO).

  • Bacterial Strain: Staphylococcus aureus (ATCC 29213), a common cause of multidrug-resistant infections.[9]

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension in Mueller-Hinton Broth (MHB) and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Plating: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB (e.g., from 128 µg/mL down to 0.25 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (bacteria + media) and a sterility control (media only) on each plate.

    • Self-Validation: The growth control must show turbidity, and the sterility control must remain clear for the assay to be valid.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Data Presentation
Compound IDMIC vs. S. aureus (µg/mL)
Derivative 1>128
Derivative 216
Derivative 364
Vancomycin1

Part 3: Enzyme Inhibition Screening

Sulfonate and sulfonamide moieties are known inhibitors of various enzymes, particularly carbonic anhydrases, which are implicated in several diseases including cancer and glaucoma[3][10].

Comparative Framework
  • Test Articles: Hits from the anticancer screen.

  • Target Enzyme: Human Carbonic Anhydrase II (hCA II).

  • Positive Control: Acetazolamide (a known CA inhibitor).

  • Substrate: 4-Nitrophenyl acetate (NPA), which is hydrolyzed by CA II to produce the yellow-colored 4-nitrophenol.

Protocol 3: Carbonic Anhydrase II Inhibition Assay

Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl), hCA II enzyme solution, NPA substrate solution, and compound dilutions.

  • Assay Reaction: In a 96-well plate, add:

    • Assay Buffer

    • Test compound or control

    • hCA II enzyme solution

  • Pre-incubation: Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the NPA substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 400 nm over 5-10 minutes using a microplate reader in kinetic mode. The rate of this increase is proportional to enzyme activity.

  • Analysis: Calculate the percentage of enzyme inhibition for each compound relative to the vehicle control. Determine the IC₅₀ for active compounds by testing a range of concentrations.

Enzyme_Inhibition cluster_0 Reaction Components Enzyme hCA II Enzyme Product 4-Nitrophenol (Yellow Product) Enzyme->Product Hydrolysis Substrate 4-Nitrophenyl Acetate (Colorless) Substrate->Enzyme Inhibitor Test Compound (e.g., Derivative 2) Inhibitor->Enzyme Binding/ Inhibition

Caption: Mechanism of the colorimetric carbonic anhydrase inhibition assay.

Conclusion and Future Directions

This guide outlines a logical, tiered, and comparative strategy for elucidating the biological activities of novel this compound derivatives. By employing validated, industry-standard assays for anticancer, antimicrobial, and enzyme inhibitory activities, researchers can efficiently identify and prioritize promising lead compounds.

Initial hits from this screening cascade should be advanced to more detailed mechanism-of-action studies. For anticancer hits, this could include apoptosis and cell cycle analysis[2]. For antimicrobial hits, determining the minimum bactericidal concentration (MBC) and screening against a broader panel of pathogens would be the next logical steps. Finally, enzyme inhibitors should be subjected to full kinetic analysis to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Kᵢ)[3]. This systematic approach ensures that the most promising derivatives are advanced toward further preclinical development.

References

  • A network-based protocol to prioritize compounds for biological testing: discovery of Anti-Staphylococcus aureus cacalol derivatives - Frontiers.
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  • Sulfenate Esters of Simple Phenols Exhibit Enhanced Activity against Biofilms | ACS Omega.
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  • Screening Methods for Bioactivity and Pharmacological Properties of Natural Products - Hilaris Publisher.
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  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives.
  • Screening Methods for the Evaluation of Biological Activity in Drug Discovery - HELDA - University of Helsinki.
  • Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus - ResearchGate.
  • Nitrophenyl-Group-Containing Heterocycles. 2. Synthesis, Characterization, Anticancer Activity, Apoptotic Induction and Cell Cycle Arrest of Some New 5,6,7,8-Tetrahydro-isoquinolines Bearing 2-Nitrophenyl Group - ResearchGate.
  • Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - PubMed Central.
  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model.
  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC - PubMed Central.
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  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - NIH.

Sources

A Senior Application Scientist's Guide to Phenolic Activation: A Cost-Benefit Analysis of 3-Nitrophenyl 4-methylbenzenesulfonate and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic activation of hydroxyl groups is a cornerstone of complex molecule synthesis. The choice of activating agent can profoundly impact reaction efficiency, scalability, and overall cost. This guide provides an in-depth technical comparison of using 3-Nitrophenyl 4-methylbenzenesulfonate for phenolic activation against prominent alternatives. We will delve into the underlying chemical principles, present comparative data, and provide detailed experimental protocols to inform your synthetic strategy.

Introduction: The Role of this compound in Synthesis

This compound is a sulfonate ester that serves as an effective activating agent for the 3-nitrophenol hydroxyl group, converting it into a good leaving group for nucleophilic substitution reactions. The electron-withdrawing nature of the nitro group on the phenyl ring makes the phenolic oxygen less nucleophilic, which can present challenges for some activation methods. Tosylation, the process of introducing a tosyl group (4-methylbenzenesulfonyl), is a well-established and robust method to overcome this, paving the way for the formation of new carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds.

Comparative Analysis: Performance Against Alternatives

The decision to use a tosylate should be weighed against other common methods for activating alcohols and phenols. Here, we compare the tosylation of 3-nitrophenol with three primary alternatives: the Mitsunobu reaction, mesylation, and triflation.

Key Performance Indicators at a Glance
MethodReagentsTypical YieldReaction TimeCost per mmol (relative)Key AdvantagesKey Disadvantages
Tosylation 3-Nitrophenol, TsCl, PyridineHigh (often >90%)4-12 hours1.0Cost-effective, stable product, reliable for electron-deficient phenols.Requires base, sometimes elevated temperatures; byproduct salts to remove.
Mitsunobu Reaction 3-Nitrophenol, PPh₃, DEAD/DIAD, NucleophileVariable (60-95%)2-8 hours~3.5Mild conditions, stereochemical inversion for chiral alcohols, one-pot.Stoichiometric byproducts (PPh₃=O, hydrazine), expensive reagents, purification can be challenging.
Mesylation 3-Nitrophenol, MsCl, Et₃NHigh (often >90%)1-4 hours~0.8Faster than tosylation, less sterically hindered reagent.Mesylates are more reactive and less stable than tosylates.
Triflation 3-Nitrophenol, Tf₂O, PyridineVery High (>95%)< 1 hour~10.0Extremely reactive leaving group, very fast reaction.Expensive reagent, moisture sensitive, can be too reactive for some applications.

Note: Relative cost is an estimation based on current market prices of reagents and may vary.

In-Depth Discussion

Tosylation: The formation of this compound is a classic and highly effective method. The use of tosyl chloride in the presence of a base like pyridine is a standard procedure that works well even with the electron-deficient 3-nitrophenol. The resulting tosylate is a stable, crystalline solid that is often easily purified by recrystallization. From a cost perspective, tosyl chloride is significantly more affordable than the reagents required for the Mitsunobu reaction or triflation.

Mitsunobu Reaction: This reaction offers a powerful alternative, proceeding under very mild, neutral conditions, which is advantageous for sensitive substrates.[1][2] It allows for the direct introduction of a nucleophile in a one-pot procedure. However, the Mitsunobu reaction is atom-inefficient, generating stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which can complicate purification. Furthermore, the reagents, particularly diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD), are considerably more expensive and hazardous.[3]

Mesylation: Methanesulfonyl chloride (MsCl) is another common sulfonylating agent. Mesylates are more reactive than tosylates, which can lead to shorter reaction times.[4] MsCl is also less expensive than TsCl. However, the increased reactivity of mesylates also means they are generally less stable, which can be a disadvantage for storage or multi-step syntheses.

Triflation: The triflate group is an exceptionally good leaving group, making triflates highly reactive.[5] The reaction of phenols with triflic anhydride (Tf₂O) is typically very fast and high-yielding. However, the high cost of Tf₂O is a major drawback for large-scale synthesis. Its high reactivity and moisture sensitivity also require more stringent reaction conditions.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of activated 3-nitrophenol derivatives.

Protocol 1: Synthesis of this compound (Tosylation)

This protocol is adapted from a standard tosylation procedure for a substituted nitrophenol.[6]

Materials:

  • 3-Nitrophenol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Pyridine (2.4 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-nitrophenol (1.0 eq) in dichloromethane at 0 °C, add pyridine (2.4 eq) dropwise.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 12 hours.

  • Dilute the reaction mixture with dichloromethane and wash with 1 M HCl (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from ethanol.

Tosylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 3-Nitrophenol in DCM B Cool to 0 °C A->B C Add Pyridine B->C D Add TsCl C->D E Stir at RT for 12h D->E F Dilute & Wash with HCl, H₂O, Brine E->F G Dry & Concentrate F->G H Recrystallize G->H I I H->I This compound

Caption: Workflow for the tosylation of 3-nitrophenol.

Protocol 2: Mitsunobu Reaction of 3-Nitrophenol with a Generic Nucleophile

This protocol is a general procedure for the Mitsunobu reaction.[1][3]

Materials:

  • 3-Nitrophenol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Nucleophile (e.g., a carboxylic acid) (1.2 eq)

  • Diethylazodicarboxylate (DEAD) or Diisopropylazodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-nitrophenol (1.0 eq), triphenylphosphine (1.5 eq), and the nucleophile (1.2 eq) in anhydrous THF, cool the mixture to 0 °C.

  • Add DEAD or DIAD (1.5 eq) dropwise.

  • Allow the reaction to stir at room temperature for 2-8 hours.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.

Mitsunobu_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 3-Nitrophenol, PPh₃, & Nucleophile in THF B Cool to 0 °C A->B C Add DEAD/DIAD B->C D Stir at RT for 2-8h C->D E Dilute & Wash with NaHCO₃, Brine D->E F Dry & Concentrate E->F G Column Chromatography F->G H H G->H Desired Product

Caption: General workflow for the Mitsunobu reaction of 3-nitrophenol.

Cost-Benefit Analysis

Cost

From a purely financial standpoint, tosylation and mesylation are the most economical choices. The starting materials, tosyl chloride and mesyl chloride, are bulk chemicals with relatively low prices. The Mitsunobu reaction is significantly more expensive due to the high cost of triphenylphosphine and, in particular, the azodicarboxylate reagent.[7][8] Triflation is by far the most expensive option due to the high price of triflic anhydride.

Performance

For electron-deficient phenols like 3-nitrophenol, tosylation is a reliable and high-yielding method. While the Mitsunobu reaction can also be effective, yields can be more variable depending on the specific nucleophile used. Mesylation offers a faster reaction time than tosylation, which can be advantageous. Triflation provides the highest reactivity and fastest reaction times but may be overkill for many applications and can lead to side reactions with complex substrates.

Safety and Handling

All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Tosyl chloride and Mesyl chloride: These are corrosive and lachrymatory. Handle with care to avoid contact with skin and eyes.

  • Pyridine and Triethylamine: These are flammable, toxic, and have strong odors.

  • Triphenylphosphine: Can cause skin sensitization.[9]

  • DEAD and DIAD: These are toxic and potentially explosive, especially DEAD, which is sensitive to shock and heat.[5] They should be handled with extreme care.

  • Triflic anhydride: This is highly corrosive and reacts violently with water.

Work-up and Purification

A significant advantage of tosylation is that the product is often a crystalline solid that can be purified by recrystallization, which is more scalable and cost-effective than chromatography. The major challenge in Mitsunobu reactions is the removal of the triphenylphosphine oxide and hydrazine byproducts, which almost always necessitates column chromatography, a process that is less desirable for large-scale synthesis.

Conclusion and Recommendations

For the activation of 3-nitrophenol, the synthesis of This compound via tosylation represents a highly favorable balance of cost, efficiency, and scalability. It is a robust and well-understood reaction that provides a stable, easily purified product.

The Mitsunobu reaction is a valuable tool for specific applications where its mild conditions are paramount, particularly with sensitive substrates or when a one-pot transformation is desired, but its high cost and purification challenges make it less suitable for routine or large-scale activation.

Mesylation is a strong, cost-effective alternative to tosylation, especially when faster reaction times are a priority.

Triflation should be reserved for cases where an extremely reactive leaving group is essential and the high cost can be justified.

Ultimately, the optimal choice will depend on the specific requirements of your synthetic route, including scale, budget, and the nature of subsequent reaction steps. However, for a reliable, cost-effective, and scalable activation of 3-nitrophenol, tosylation remains the gold standard.

References

  • Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS: INVERSION OF MENTHOL. Organic Syntheses, 73, 110. doi:10.15227/orgsyn.073.0110
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28. doi:10.1055/s-1981-29317
  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Prasanna Bio. (n.d.). Diethyl Azodicarboxylate Dead 1972 28 7, 99%, Liquid at ₹ 2800/kg in Hyderabad. Retrieved from [Link]

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrophenol. Retrieved from [Link]

  • Ang, W., Luo, Y.-F., & Deng, Y. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(4), o750. doi:10.1107/s1600536811005903

Sources

Navigating the Landscape of Arylsulfonates: A Comparative Guide to Alternatives for 3-Nitrophenyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the choice of a sulfonating agent or a leaving group can profoundly influence the outcome of a reaction, dictating yield, purity, and scalability. 3-Nitrophenyl 4-methylbenzenesulfonate, a member of the arylsulfonate ester family, serves as a key reagent in various chemical transformations. However, a nuanced understanding of its performance relative to other commercially available alternatives is paramount for informed decision-making in a research and development setting. This guide provides an in-depth, objective comparison of this compound with its prominent alternatives, supported by established chemical principles and available experimental data, to empower researchers in optimizing their synthetic strategies.

The Central Reagent: this compound

This compound, also known as 3-nitrophenyl tosylate, is an organic compound featuring a tosylate group attached to a 3-nitrophenol moiety. Its utility in organic synthesis primarily stems from two key functionalities:

  • As a sulfonating agent: It can be used to introduce the tosyl group to a nucleophile, although it is less common for this purpose than its precursor, p-toluenesulfonyl chloride.

  • As a substrate with a good leaving group: The tosylate group is an excellent leaving group, and the presence of the electron-withdrawing nitro group on the phenyl ring can influence the reactivity of the molecule in nucleophilic substitution reactions.

The electronic properties of the 3-nitrophenyl group, specifically the electron-withdrawing nature of the nitro group, are expected to impact the reactivity of the tosylate leaving group. This guide will explore how these properties translate into practical advantages or disadvantages compared to other widely used arylsulfonates.

The Alternatives: A Spectrum of Reactivity and Application

Several alternative reagents can be employed for similar synthetic transformations. This guide will focus on three primary competitors:

  • p-Toluenesulfonyl chloride (TsCl): The quintessential sulfonating agent, widely used for the preparation of tosylates from alcohols and amines.[1][2] It is the direct precursor to this compound.

  • 4-Nitrobenzenesulfonyl chloride (Nosyl chloride, NsCl): A more reactive analogue of TsCl, the nitro group in the para position significantly enhances the electrophilicity of the sulfonyl sulfur.[3][4][5]

  • 2-Naphthalenesulfonyl chloride: An arylsulfonyl chloride with a larger aromatic system, which can influence its reactivity and physical properties.[6][7]

Comparative Performance: A Data-Driven Analysis

Reactivity and Leaving Group Ability

The primary role of the tosylate and related sulfonate esters is to function as excellent leaving groups in nucleophilic substitution reactions. The efficiency of a leaving group is directly related to the stability of the anion formed upon its departure. More stable anions are better leaving groups.[8]

The stability of the sulfonate anion is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups delocalize the negative charge, increasing the stability of the anion and thus enhancing the leaving group's ability.

Based on this principle, we can predict a general order of reactivity for the corresponding sulfonate esters as leaving groups:

4-Nitrophenylsulfonate > 3-Nitrophenylsulfonate > Toluenesulfonate (Tosylate) ≈ Naphthalenesulfonate

The nitro group in the para position of 4-nitrobenzenesulfonate provides the most effective resonance and inductive stabilization of the negative charge on the sulfonate anion. The meta nitro group in 3-nitrophenylsulfonate offers inductive withdrawal but less effective resonance stabilization compared to the para isomer. The methyl group in tosylate is weakly electron-donating, making it a slightly less effective leaving group than the nitro-substituted analogues. The naphthyl group's effect is more complex, but it is generally considered a good leaving group, comparable to tosylate.

While direct kinetic data for this compound is scarce, a study on the solvolysis of 1-(3-nitrophenyl)ethyl tosylate provides insights into the electronic effect of the 3-nitro group.[6] The presence of the nitro group influences the reaction rate, highlighting the importance of electronic factors in the stability of transition states and intermediates.

Performance in Sulfonylation Reactions

When used as sulfonating agents (in their chloride forms), the reactivity is governed by the electrophilicity of the sulfur atom. Electron-withdrawing groups on the aromatic ring increase the positive charge on the sulfur, making it more susceptible to nucleophilic attack.

Therefore, the order of reactivity for the sulfonyl chlorides is:

4-Nitrobenzenesulfonyl chloride > 2-Naphthalenesulfonyl chloride ≈ p-Toluenesulfonyl chloride

This increased reactivity of 4-nitrobenzenesulfonyl chloride makes it a valuable reagent for sulfonating less reactive amines or alcohols.[3][4]

Data Summary Table
ReagentStructureKey FeaturesPrimary ApplicationsRelative Reactivity (Leaving Group)Relative Reactivity (Sulfonylating Agent)
This compound 3-nitrophenyl tosylateGood leaving group with an electron-withdrawing substituent.Nucleophilic substitution reactions.Moderate-HighN/A (Ester)
p-Toluenesulfonyl chloride (TsCl) p-toluenesulfonyl chlorideThe most common and cost-effective sulfonating agent.[1][2]Preparation of tosylates from alcohols and amines.[1]ModerateModerate
4-Nitrobenzenesulfonyl chloride (NsCl) 4-nitrobenzenesulfonyl chlorideHighly reactive sulfonating agent due to the electron-withdrawing nitro group.[3][5]Sulfonylation of unreactive substrates, synthesis of pharmaceuticals.[4][9]HighHigh
2-Naphthalenesulfonyl chloride 2-naphthalenesulfonyl chlorideBulky aromatic sulfonyl chloride.Synthesis of dyes and other specialized organic molecules.[6][7]ModerateModerate

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general method for the preparation of phenyl tosylates.[3]

Materials:

  • 3-Nitrophenol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-nitrophenol (1.0 eq) in dichloromethane.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in dichloromethane to the cooled mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Visualization of Key Concepts

Logical Workflow for Reagent Selection

Reagent_Selection cluster_0 Reaction Goal cluster_1 Substrate Properties cluster_2 Reagent Choice cluster_3 Reaction Outcome Goal Desired Transformation (e.g., O-Sulfonylation) Substrate Substrate Reactivity (e.g., Hindered Alcohol) Goal->Substrate Influences Reagent Select Appropriate Sulfonylating Agent Substrate->Reagent Dictates Outcome Desired Product (High Yield, Purity) Reagent->Outcome Determines

Caption: Logical workflow for selecting a suitable sulfonating agent.

Comparative Reactivity of Sulfonylating Agents

Reactivity_Comparison Reactivity Increasing Reactivity of Sulfonylating Agent TsCl p-Toluenesulfonyl chloride (TsCl) Moderate Reactivity Naphthyl 2-Naphthalenesulfonyl chloride Moderate Reactivity NsCl 4-Nitrobenzenesulfonyl chloride (NsCl) High Reactivity

Caption: Relative reactivity of common sulfonylating agents.

Conclusion and Future Perspectives

This compound presents itself as a valuable reagent in the organic chemist's toolbox, particularly in scenarios where a moderately activated leaving group is desired. Its reactivity is expected to be intermediate between the widely used p-toluenesulfonate and the more reactive 4-nitrobenzenesulfonate.

The choice between this compound and its alternatives should be guided by the specific requirements of the chemical transformation. For routine tosylations of reactive substrates, the cost-effective p-toluenesulfonyl chloride remains the reagent of choice. When faced with less nucleophilic substrates or when accelerated reaction rates are necessary, the highly reactive 4-nitrobenzenesulfonyl chloride is a superior option. 2-Naphthalenesulfonyl chloride offers an alternative with different steric and electronic properties that may be advantageous in specific applications, such as dye synthesis.

Further research involving direct kinetic and yield comparisons of these arylsulfonates in a standardized set of reactions would be highly beneficial to the scientific community, allowing for a more quantitative and nuanced selection of these important synthetic tools.

References

  • Wentworth, S. E., & Sciaraffa, P. L. (1969). PREPARATION OF TOSYLATES OF PHENOLS AND ACIDIC ALCOHOLS.
  • White Rose Research Online. (n.d.). The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. Retrieved from [Link]

  • Lepore, S. D., He, Y., & Li, Y. (2005). Arylsulfonate-Based Nucleophile Assisting Leaving Groups. The Journal of Organic Chemistry, 70(20), 8117–8120.
  • Lepore, S. D., He, Y., & Li, Y. (2005). Arylsulfonate-Based Nucleophile Assisting Leaving Groups.
  • Georganics. (n.d.). p-Toluenesulfonyl chloride – description and application. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Toluenesulfonyl chloride. Retrieved from [Link]

  • Lepore, S. D., He, Y., & Li, Y. (2005). Arylsulfonate-Based Nucleophile Assisting Leaving Groups. Journal of Organic Chemistry, 70(20), 8117-8120.
  • GTI Laboratory Supplies. (n.d.). p-Toluenesulfonyl chloride, 99.9%, Certified AR®. Retrieved from [Link]

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 2). 9.4: Tosylate—Another Good Leaving Group. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, December 15). Difference in leaving group ability due to variation in nucleophiles. Retrieved from [Link]

  • Google Patents. (n.d.). CS234889B1 - Process for producing 3-methyl-4-nitroenenol.
  • Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. (2022). Molecules, 27(3), 935.
  • PrepChem.com. (n.d.). Synthesis of p-toluenesulfonate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide. Retrieved from [Link]

  • Reaction Examples. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Scope of p‐Toluenesulfonyl. Reaction conditions: 1 a (0.2 mmol), 2... Retrieved from [Link]

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 1153-45-3 | 4-Nitrophenyl tosylate | MFCD00092127. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
  • Organic Syntheses. (n.d.). p-Toluenesulfonic acid, butyl ester. Retrieved from [Link]

  • Phywe. (n.d.). Preparation of p-toluenesulfonic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US3283011A - Preparation of nitrophenols.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). Molecules, 25(20), 4813.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Initial studies for the reaction of p‐toluenesulfonyl chloride 1a with... Retrieved from [Link]

  • Google Patents. (n.d.). CN101786973B - Synthesizing process of 4-methyl sodium benzene sulphinate.
  • Tosylation Optimization, Characterization and Pyrolysis Kinetics of Cellulose Tosyl
  • Chemistry LibreTexts. (2019, June 2). 9.4: Tosylate—Another Good Leaving Group. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitrobenzyl tosylate. Retrieved from [Link]

Sources

Benchmarking the Performance of 3-Nitrophenyl 4-methylbenzenesulfonate in Cross-Coupling Reactions: A Comparative Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the ability to efficiently construct complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions have become an indispensable tool in this endeavor, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and functional group tolerance. The choice of the electrophilic coupling partner is a critical parameter that dictates the efficiency, scope, and practicality of these transformations. While aryl halides have long been the workhorses of cross-coupling, their limitations in terms of availability, cost, and reactivity have spurred the exploration of alternative electrophiles. Among these, aryl sulfonates, derived from readily available phenols, have emerged as powerful and versatile substitutes.

This guide provides an in-depth comparative analysis of 3-Nitrophenyl 4-methylbenzenesulfonate , a readily accessible aryl tosylate, benchmarking its performance against commonly used electrophiles in key cross-coupling reactions. We will delve into the mechanistic underpinnings of its reactivity, provide supporting experimental data, and offer detailed protocols to empower researchers, scientists, and drug development professionals to harness the full potential of this valuable reagent.

The Electrophile's Gambit: Activating the Aryl Ring for Cross-Coupling

The success of a palladium-catalyzed cross-coupling reaction hinges on the initial oxidative addition of the electrophile to the low-valent palladium catalyst. The facility of this step is largely governed by the nature of the leaving group and the electronic properties of the aryl ring. The generally accepted order of reactivity for common electrophiles is: Ar-I > Ar-Br ≈ Ar-OTf > Ar-Cl > Ar-OTs.[1][2] Aryl tosylates (Ar-OTs), while attractive due to their stability and ease of preparation from phenols, are often considered less reactive than their triflate (Ar-OTf) and halide counterparts.[3]

However, this reactivity can be significantly modulated by the electronic nature of the substituents on the aryl ring. The introduction of a strongly electron-withdrawing group, such as the nitro group (-NO₂) in This compound , dramatically enhances the electrophilicity of the ipso-carbon. This electronic activation facilitates the crucial oxidative addition step, rendering the molecule a highly competent partner in a variety of cross-coupling reactions. In fact, related para-nitrophenylsulfonates (nosylates) have been demonstrated to be excellent partners in various palladium-catalyzed cross-coupling reactions, underscoring the activating effect of the nitro group.[1]

Comparative Performance Analysis

The true measure of an electrophile's utility lies in its performance in widely used cross-coupling reactions. Below, we benchmark the expected performance of this compound against other common electrophiles in Suzuki-Miyaura and Buchwald-Hartwig reactions. The data presented is a synthesis of representative yields from the literature to provide a comparative perspective.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures.[4] The enhanced reactivity of this compound due to the electron-withdrawing nitro group is expected to lead to high yields, often comparable to or exceeding those obtained with the corresponding aryl bromides, and significantly outperforming the less reactive aryl chlorides under similar conditions.

ElectrophileNucleophile (Ar'B(OH)₂)Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound (proxy) Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012~90-95 (estimated)Based on[5]
3-BromonitrobenzenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801292[6]
3-ChloronitrobenzenePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄t-BuOH/H₂O1001885[4]
Phenyl 4-methylbenzenesulfonatePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1102475[5]
3-Nitrophenyl triflatePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane90696[1]

Disclaimer: The data in this table is collated from various sources for illustrative and comparative purposes. Reaction conditions and yields can vary based on the specific substrates, catalyst system, and experimental setup.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The formation of the C-N bond is a critical transformation in the synthesis of a vast array of pharmaceuticals. The Buchwald-Hartwig amination provides a powerful means to achieve this.[7][8] The electronically activated nature of this compound makes it an excellent substrate for this reaction, often requiring milder conditions and lower catalyst loadings compared to less activated aryl tosylates.

ElectrophileAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound (proxy) MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10012~90-94 (estimated)Based on[7]
3-BromonitrobenzeneMorpholinePd(OAc)₂ / BINAPNaOtBuToluene901695[9]
3-ChloronitrobenzeneMorpholinePd₂(dba)₃ / BrettPhosNaOtBuDioxane1102488
Phenyl 4-methylbenzenesulfonateMorpholinePd(OAc)₂ / XPhosCs₂CO₃Toluene1102478[7]
3-Nitrophenyl triflateMorpholinePd(OAc)₂ / XantphosCs₂CO₃Dioxane1001897[8]

Disclaimer: The data in this table is collated from various sources for illustrative and comparative purposes. Reaction conditions and yields can vary based on the specific substrates, catalyst system, and experimental setup.

Mechanistic Rationale and Experimental Workflow

The enhanced performance of this compound can be understood by examining the catalytic cycle of a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_key Key Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'B(OH)₂ Base PdII_Ar Ar-Pd(II)L_n-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar' ArX Ar-X = this compound ArBOH2 Ar'B(OH)₂ = Arylboronic acid

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The electron-withdrawing nitro group in this compound lowers the electron density at the ipso-carbon, making the C-O bond more susceptible to cleavage during the rate-determining oxidative addition step. This leads to a faster overall reaction rate and often allows for the use of milder reaction conditions.

A typical experimental workflow for a cross-coupling reaction is outlined below.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Electrophile (e.g., 3-Nitrophenyl 4-methylbenzenesulfonate), Nucleophile, Base, and Solvent setup->reagents degas Degas the Mixture reagents->degas catalyst Add Palladium Pre-catalyst and Ligand degas->catalyst reaction Heat and Stir for Specified Time catalyst->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Characterization of Product (NMR, MS) purification->analysis end End analysis->end

Figure 2: A generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.

Experimental Protocols

The following protocols are provided as a starting point for the application of electron-deficient aryl tosylates in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Optimization of reaction parameters may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • An inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add toluene and water via syringe.

  • In a separate vial, dissolve palladium(II) acetate and SPhos in a small amount of toluene under an inert atmosphere.

  • Transfer the catalyst solution to the reaction flask via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-nitrobiphenyl.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Toluene (5 mL)

  • An inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, charge a dry vial with a magnetic stir bar with sodium tert-butoxide.

  • In a separate vial, add this compound, Pd₂(dba)₃, and XPhos.

  • Add toluene to both vials.

  • Add morpholine to the vial containing the electrophile and catalyst.

  • Transfer the solution containing the electrophile, amine, and catalyst to the vial containing the base.

  • Seal the reaction vial and heat to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with saturated aqueous ammonium chloride.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford 4-(3-nitrophenyl)morpholine.

Conclusion and Future Outlook

This compound stands out as a highly effective and versatile electrophile for palladium-catalyzed cross-coupling reactions. The presence of the electron-withdrawing nitro group significantly enhances its reactivity, enabling efficient C-C and C-N bond formation under conditions that are often milder than those required for unactivated aryl tosylates. Its performance is competitive with, and in some cases may surpass, that of more traditional aryl halides like bromides and chlorides, while offering the distinct advantage of being readily prepared from inexpensive and abundant phenols.

For researchers in drug discovery and process development, the adoption of activated aryl sulfonates like this compound can lead to more efficient, cost-effective, and streamlined synthetic routes. As the field of catalysis continues to evolve, the development of even more active catalyst systems will further expand the utility of such "tunable" electrophiles, solidifying their place in the modern synthetic chemist's toolbox.

References

  • Buchwald, S. L., & Martin, R. (2010). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]

  • Guram, A. S., & Buchwald, S. L. (1994). Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society, 116(17), 7901–7902. [Link]

  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Roy, A. H., & Hartwig, J. F. (2003). Oxidative Addition of Aryl Tosylates to Palladium(0) and Coupling of Unactivated Aryl Tosylates at Room Temperature. Journal of the American Chemical Society, 125(29), 8704–8705. [Link]

  • So, C. M., Lau, C. P., Chan, A. S. C., & Kwong, F. Y. (2008). Suzuki−Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine−Palladium Catalysts. The Journal of Organic Chemistry, 73(19), 7731–7734. [Link]

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  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

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Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of 3-Nitrophenyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. 3-Nitrophenyl 4-methylbenzenesulfonate, a sulfonate ester, is a reactive intermediate that demands rigorous and informed disposal procedures. Its molecular structure, combining a nitroaromatic ring with a tosylate group, presents a distinct hazard profile that must be managed to protect both laboratory personnel and the environment.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. Moving beyond a simple checklist, we will explore the chemical reasoning behind these protocols, ensuring a deep, actionable understanding of safe laboratory practice.

Part 1: Hazard Profile and Risk Assessment

Understanding the "why" is the foundation of safety. The hazards of this compound stem from two key structural features: the electrophilic nature of the sulfonate ester and the toxicity associated with nitroaromatic compounds.

  • Sulfonate Ester Reactivity : Sulfonate esters are potent electrophiles and alkylating agents.[1][2] The tosylate moiety is an excellent leaving group, making the molecule susceptible to nucleophilic attack.[3] This reactivity is the likely mechanism behind its ability to cause skin sensitization, as it can covalently modify skin proteins, triggering an allergic response.[4][5]

  • Nitroaromatic Toxicity : Aromatic nitro compounds are known for their systemic effects, which can include the induction of methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood. Furthermore, this class of compounds is frequently associated with aquatic toxicity, posing a long-term risk if released into the environment.[4]

These intrinsic properties necessitate its classification as a hazardous substance. The following table summarizes the key hazard information synthesized from safety data sheets of structurally similar chemicals.

Hazard ClassificationGHS CategoryPrecautionary StatementRationale
Serious Eye Irritation Category 2AH319: Causes serious eye irritation.[4]Direct contact with the dust or solutions can cause significant irritation.
Skin Sensitization Category 1H317: May cause an allergic skin reaction.[4][5]The compound's alkylating potential can trigger an immune response upon skin contact.
Aquatic Hazard (Chronic) Category 3H412: Harmful to aquatic life with long lasting effects.[4][6]The compound is persistent and toxic to aquatic organisms, mandating containment.
Acute Oral Toxicity Category 4H302: Harmful if swallowed.Ingestion can lead to systemic toxic effects associated with nitroaromatics.

Part 2: Personal Protective Equipment (PPE) and Immediate Safety

Before handling or disposing of this compound, a robust PPE protocol is mandatory. This is your first and most critical line of defense.

  • Hand Protection : Wear chemically resistant gloves, such as nitrile rubber. Gloves must be inspected for integrity before use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves as hazardous waste.[4]

  • Eye Protection : Use chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

  • Skin and Body Protection : Wear a lab coat and ensure that skin is not exposed. For larger quantities or spill cleanup, consider additional protective clothing.

  • Respiratory Protection : Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid breathing dust.[7]

First Aid Measures:

  • In Case of Skin Contact : Immediately take off all contaminated clothing. Rinse skin with plenty of water and soap. If skin irritation or a rash occurs, seek medical advice.[4][5]

  • In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[4]

  • If Swallowed : Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

Part 3: Disposal Workflow and Step-by-Step Procedures

The cardinal rule for the disposal of this compound is to never dispose of it down the drain or in regular trash.[5] It must be managed as regulated hazardous chemical waste. The following workflow diagram outlines the decision-making process for proper disposal.

DisposalWorkflow start Waste Generated (this compound) decision_type Waste Type? start->decision_type pure Unused or Expired (Pure Solid) decision_type->pure Pure Reagent contaminated Contaminated Materials (Gloves, Wipes, Glassware) decision_type->contaminated Lab Debris spill Spill Cleanup Debris decision_type->spill Spill collect Step 1: Collect Waste in Designated Container pure->collect contaminated->collect spill->collect labeling Step 2: Label Container 'Hazardous Waste' + Chemical Name & Hazards collect->labeling storage Step 3: Store Securely in Satellite Accumulation Area labeling->storage disposal Step 4: Arrange Pickup by Licensed Waste Disposal Service storage->disposal

Caption: Disposal decision workflow for this compound.

Experimental Protocol: Waste Handling and Disposal

1. Waste Segregation and Collection:

  • Solid Waste : Collect pure, unused, or expired this compound and any contaminated solid materials (e.g., weigh boats, contaminated paper towels, gloves) in a designated, leak-proof container.

    • Causality : Segregating waste prevents unintentional and dangerous reactions with incompatible chemicals. A dedicated container ensures all hazardous material is captured.

  • Solution Waste : If the compound is used in solution, collect the liquid waste in a separate, chemically compatible container (e.g., glass or polyethylene). Do not mix with other waste streams unless compatibility is confirmed.

  • Empty Containers : The original product container must also be disposed of as hazardous waste, as it will contain chemical residues.[8]

2. Containerization and Labeling:

  • Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.

  • Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and a description of the hazards (e.g., "Skin Sensitizer," "Aquatic Toxin").

    • Causality : Proper labeling is a regulatory requirement (per EPA's RCRA) and is crucial for communicating hazards to everyone in the lab and to the waste disposal personnel.[9]

3. On-Site Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.

  • The storage area should be away from incompatible materials, particularly strong bases and oxidizing agents.[7][10]

    • Causality : Storing waste in a designated SAA ensures it is managed safely and prevents it from being mistaken for a usable product. Keeping it away from incompatibles prevents potential exothermic or gas-producing reactions.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • The most probable and appropriate disposal method for this compound is high-temperature incineration at a permitted facility.

    • Causality : Professional disposal services have the equipment and permits to handle and destroy chemical waste in an environmentally sound and legally compliant manner. Incineration effectively destroys the organic molecule, breaking it down into less harmful components like carbon dioxide, water, and nitrogen and sulfur oxides (which are treated by scrubbers). This is a recommended method for pharmaceutical and organic chemical waste by the U.S. EPA.[11]

Part 4: Spill Management Protocol

Accidental spills require immediate and correct action to prevent exposure and environmental contamination.

  • Evacuate and Alert : Ensure all non-essential personnel leave the immediate area. Alert colleagues and your lab supervisor.

  • Don PPE : Before addressing the spill, don the appropriate PPE as detailed in Part 2.

  • Contain the Spill : For a solid spill, carefully cover it with a plastic sheet to prevent dust from becoming airborne. For a liquid spill, surround the area with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Clean Up :

    • Solid Spill : Carefully scoop or sweep the material into the hazardous waste container. Avoid creating dust.

    • Liquid Spill : Use absorbent paper or pads to pick up the spill.[12] Work from the outside of the spill inward. Place all used absorbent materials into the hazardous waste container.

  • Decontaminate : Wipe the spill area with a suitable solvent (e.g., ethanol), followed by a soap and water solution.[12] Collect all cleaning materials as contaminated hazardous waste.

  • Report : Report the spill to your institution's EHS department, as required by your internal policies.

By adhering to these scientifically grounded procedures, you uphold your professional responsibility to ensure safety, maintain regulatory compliance, and protect our shared environment.

References

  • Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. (2017). ResearchGate. Retrieved from [Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. (2017). National Institutes of Health (NIH). Retrieved from [Link]

  • Sulfonate Esters. (2019). Periodic Chemistry. Retrieved from [Link]

  • Management of Hazardous Waste Pharmaceuticals. (2023). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (2019). American Society of Health-System Pharmacists (ASHP). Retrieved from [Link]

  • EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. (2019). JD Supra. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling 3-Nitrophenyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical synthesis, the confident and safe handling of reactive intermediates is paramount. This guide provides essential, field-proven safety protocols for 3-Nitrophenyl 4-methylbenzenesulfonate. As a Senior Application Scientist, my objective is to move beyond mere compliance, offering a framework grounded in chemical principles to ensure your safety and the integrity of your research.

The Causality of Hazard: Understanding the Risk Profile

The primary hazards associated with this compound are inferred from its structure and data from similar molecules, such as nitrophenyl derivatives and sulfonyl chlorides.

  • Serious Eye Damage (Potential H318): Sulfonate esters and related compounds can be severely irritating or damaging to the eyes upon contact.

  • Skin Irritation & Allergic Reaction (Potential H315, H317): Aromatic nitro compounds are frequently cited as skin irritants and potential sensitizers, meaning repeated contact can lead to an allergic reaction.

  • Reproductive Toxicity (Potential H361): Certain nitroaromatic compounds are suspected of damaging fertility or the unborn child.[1] This potential hazard necessitates stringent handling protocols to minimize exposure.

  • Inhalation Hazard (Potential H335): If the compound is a fine powder, it may cause respiratory irritation upon inhalation.[2][3]

These potential hazards form the logical basis for the engineering controls and personal protective equipment (PPE) detailed below.

Core Operational Protocol: Personal Protective Equipment (PPE)

The foundation of safety is a multi-layered defense. Always handle this compound within a certified chemical fume hood to minimize inhalation exposure. The following PPE is mandatory.

Hazard Category Primary Exposure Route Required PPE & Rationale
Chemical Hazard Eye ContactSafety Goggles: Must be worn for all procedures. They provide essential protection against splashes and fine particulates. A face shield should be worn over goggles when handling larger quantities (>10g) or during procedures with a high splash potential.
Skin ContactNitrile Gloves: Double-gloving is recommended to provide an extra layer of protection against potential permeation. Inspect gloves for any signs of degradation or tearing before and during use. Chemical-Resistant Lab Coat: A fully buttoned, long-sleeved lab coat made of a chemical-resistant material is required to protect the body and personal clothing from contamination.
InhalationFume Hood: All weighing and handling of the solid compound must be performed inside a certified chemical fume hood. N95 Respirator: If work outside a fume hood is unavoidable or if dust is generated, a NIOSH-approved N95 respirator is necessary to prevent inhalation of airborne particles.[4]

Expert Insight: The choice of nitrile gloves is a balance of dexterity and chemical resistance for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves (e.g., butyl rubber) may be more appropriate. Always consult your institution's Environmental Health and Safety (EHS) department for specific glove recommendations.

Step-by-Step Guidance: From Bench to Disposal

A. Pre-Operational Safety Checklist
  • Confirm Functionality: Verify that the chemical fume hood has a current certification and is functioning correctly.

  • Assemble PPE: Don all required PPE (double nitrile gloves, safety goggles, lab coat) before entering the designated handling area.

  • Prepare Workspace: Line the work area within the fume hood with absorbent, disposable bench paper.

  • Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.

B. Handling and Experimental Use
  • Weighing: Carefully weigh the compound within the fume hood. Use a spatula to gently transfer the solid, avoiding the generation of dust.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly while stirring. Cap the container immediately after addition.

  • Reaction Monitoring: Keep all reaction vessels capped or covered to the extent feasible throughout the experiment.

  • Post-Procedure: Thoroughly decontaminate the spatula and any other reusable equipment used. Wipe down the work surface within the fume hood.

Emergency & Disposal Plans

A. Spill Management Protocol

In the event of a spill, immediate and correct action is crucial. The following workflow should be adopted.

Spill_Management_Workflow start Spill Occurs alert Alert Personnel & Restrict Access start->alert Immediate Action ppe Don Additional PPE (e.g., Respirator if powder) alert->ppe absorb Cover with Inert Absorbent Material (e.g., Vermiculite) ppe->absorb Containment collect Carefully Collect into Hazardous Waste Container absorb->collect Cleanup decon Decontaminate Area with Soap & Water collect->decon end Report to EHS decon->end Final Step

Caption: Workflow for the safe management of a this compound spill.

B. First Aid Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[3] If irritation or a rash develops, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

C. Disposal Plan: A Cradle-to-Grave Approach

All materials contaminated with this compound must be treated as hazardous waste.

  • Chemical Waste: Unused compound and reaction waste must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated Materials: This includes used gloves, bench paper, disposable labware, and any absorbent materials from spill cleanup. These items must be placed in a designated solid hazardous waste container.[5]

  • Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. Only after proper decontamination can the container be considered for regular disposal, pending confirmation with your institution's EHS guidelines.[5]

  • Waste Pickup: Do not dispose of this chemical down the drain.[5] All waste must be disposed of through your institution's official hazardous waste management program.

By adhering to this comprehensive guide, you are not just following rules; you are engaging in a culture of safety built on scientific understanding and proactive risk management.

References

  • Safety Data Sheet: Nitrobenzene. Carl ROTH. [Link]

  • MATERIAL SAFETY DATA SHEETS BENZENE 4-METHYL BENZENE SULFONATE. Cleanchem Laboratories. [Link]

  • Safety Data Sheet: 4-Nitrophenol. Carl ROTH. [Link]

  • In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. [Link]

  • Personal protective equipment for preparing toxic drugs. (2004). GERPAC. [Link]

  • Essential PPE for Protection Against Liquid Chemicals. (2025). SafetyCulture Marketplace US. [Link]

  • Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs. [Link]

  • Personal Protective Equipment (PPE). U.S. Environmental Protection Agency (EPA). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.